2-octahydroisoquinolin-2(1H)-ylethanamine
Description
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSOYOFHHRTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10533-14-9 | |
| Record name | 2-(decahydroisoquinolin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical and Pharmacological Properties of 2-Octahydroisoquinolin-2(1H)-ylethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
In the landscape of neurodegenerative disease research, small molecules capable of modulating the aggregation of amyloidogenic proteins are of paramount importance. 2-Octahydroisoquinolin-2(1H)-ylethanamine, a compound also identified in scientific literature as M30, has emerged as a significant scaffold in this area.[1][2][3] Structurally, it comprises a saturated octahydroisoquinoline ring system linked to a flexible ethanamine side chain. This unique combination of a rigid bicyclic core and a primary amine functional group dictates its physicochemical and pharmacological properties.
Recent studies have highlighted the potential of M30 to interfere with the aggregation of α-Synuclein (αSyn), a protein centrally implicated in the pathogenesis of Parkinson's Disease and other synucleinopathies.[1][3] Furthermore, M30 has been shown to attenuate the synaptic dysregulation caused by intracellular αSyn oligomers, marking it as a promising therapeutic lead.[1][2]
This guide provides an in-depth analysis of the core basic properties of this compound. It is designed not merely to present data, but to offer a procedural roadmap for its characterization, explaining the causality behind experimental choices and providing field-proven protocols for researchers seeking to validate and expand upon these findings.
Part 1: Molecular Structure and Physicochemical Profile
A compound's fundamental physicochemical characteristics—its structure, basicity (pKa), and lipophilicity (LogP)—govern its behavior in biological systems, from solubility and membrane permeability to its ability to interact with a target receptor.
Chemical Structure
The structure of this compound features two key basic centers:
-
A Tertiary Amine: Located within the saturated bicyclic octahydroisoquinoline ring system.
-
A Primary Amine: The terminal amino group of the ethanamine side chain.
The presence of these two nitrogen atoms means the molecule can exist in multiple protonation states depending on the physiological pH, a critical factor for its mechanism of action and pharmacokinetic profile.
Caption: 2D Structure of this compound.
Basicity Profile (pKa)
The acid dissociation constant, pKa, quantifies the strength of a basic functional group. For a drug candidate, pKa influences solubility, absorption across biological membranes (ADME), and the specific ionic interactions it can form with its biological target. As this compound possesses two basic nitrogens, it will have two distinct pKa values. While specific experimental values are not published, they can be estimated based on analogous structures and determined experimentally.
Table 1: Estimated Physicochemical Properties
| Parameter | Estimated Value | Significance in Drug Development |
|---|---|---|
| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Influences charge at physiological pH (7.4), critical for solubility and receptor interaction. Aliphatic amines in this range are significantly protonated.[4][5] |
| pKa₂ (Tertiary Amine) | ~8.5 - 9.5 | Also contributes to overall charge and solubility. The slightly lower basicity compared to the primary amine is typical for cyclic tertiary amines. |
| LogP | ~1.5 - 2.5 | Predicts lipophilicity. A value in this range suggests good membrane permeability without being excessively lipophilic, aligning with Lipinski's Rule of 5.[6] |
Potentiometric titration is the gold-standard method for precise pKa determination.[7][8] It relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The inflection points on the resulting titration curve correspond to the pKa values.[9]
Causality of Protocol Design:
-
High Purity Sample: Essential as impurities can buffer the solution and distort the titration curve.
-
Constant Ionic Strength: Maintained with an inert salt (e.g., 0.15 M KCl) to ensure that activity coefficients remain stable, making the measured pH a true reflection of proton concentration.[9][10]
-
Nitrogen Purge: Critical for removing dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of basic compounds.[10]
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol can be used, though pKa values must then be extrapolated back to a fully aqueous environment.[7]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9][10]
-
Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water containing 0.15 M KCl.[9][10]
-
Titrant Preparation: Prepare standardized solutions of 0.1 M HCl (titrant for a base) and 0.1 M NaOH.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes.[10] Immerse the calibrated pH electrode into the solution.
-
Titration: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve before the steep inflection points).[10] The half-equivalence point, where half of the amine has been protonated, corresponds to the pH at which pH = pKa.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Lipophilicity Profile (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross lipid membranes. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and resource-efficient alternative to the traditional shake-flask method.[11][12]
This method correlates a compound's retention time on a nonpolar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds.[11]
Causality of Protocol Design:
-
Standard Curve: A calibration curve using well-characterized standards is essential to establish a reliable linear relationship between the logarithm of the retention factor (log k') and LogP.
-
Isocratic Elution: Using a constant mobile phase composition ensures that retention is directly related to the compound's partitioning behavior, simplifying the correlation.
-
pH Control: The pH of the aqueous component of the mobile phase must be controlled to ensure the compound is in a consistent, preferably neutral, ionization state. For a basic compound like M30, a higher pH (e.g., 9.0) would be used to analyze the neutral form.
Step-by-Step Methodology:
-
System Setup: Use a C18 HPLC column with a UV detector. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 9.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
Analysis: Inject each standard and the sample compound onto the HPLC system under isocratic conditions. Record the retention time (t_r) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
For each compound, calculate the retention factor, k': k' = (t_r - t_0) / t_0.
-
Calculate the logarithm of the retention factor, log k'.
-
-
Data Analysis: Plot the known LogP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line (LogP = m * log k' + c).
-
LogP Determination: Use the log k' value of this compound and the regression equation to calculate its LogP value.
Part 2: Pharmacological Context and Known Biological Activity
The octahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and various CNS effects.[13][14][15][16]
Known Biological Activity of M30
Research has specifically identified this compound (M30) as a modulator of α-Synuclein (αSyn) aggregation.[1][2]
-
Inhibition of Aggregation: In silico and in vitro data show that M30 interacts with a central hydrophobic region of αSyn. This interaction interferes with the aggregation process, leading to a decrease in the formation of higher-molecular-weight oligomeric species, which are thought to be the primary toxic entities in synucleinopathies.[1][3]
-
Attenuation of Synaptic Effects: Intracellular αSyn oligomers are known to cause a potent increase in the frequency and amplitude of spontaneous synaptic currents. Studies have demonstrated that M30 can antagonize this effect, restoring synaptic transmission to more normal levels.[2][3] This suggests M30 not only prevents the formation of toxic species but also mitigates their downstream pathological effects.
-
Anti-Amyloid Beta Activity: Prior to its characterization as an αSyn modulator, M30 was identified as a molecule that inhibits neurotoxicity induced by amyloid beta (Aβ) peptides, which are central to Alzheimer's disease pathology.[3] This dual activity suggests a broader potential application in neurodegenerative diseases characterized by protein misfolding.
Proposed Mechanism of Action
The mechanism of M30 appears to be a direct interference with the protein aggregation cascade. By binding to hydrophobic domains on αSyn monomers or early-stage oligomers, M30 likely prevents the conformational changes required for these proteins to assemble into larger, toxic aggregates. This action reduces the concentration of pathogenic oligomers available to disrupt synaptic function.
Caption: Proposed mechanism of M30 interfering with α-Synuclein aggregation.
Conclusion
This compound (M30) is a compelling lead compound for the development of therapeutics targeting neurodegenerative diseases. Its fundamental basic properties, governed by two nitrogenous centers, are critical to its solubility, permeability, and interaction with biological targets. The established protocols for determining its pKa and LogP provide a clear path for its comprehensive physicochemical characterization. The compound's demonstrated ability to inhibit α-Synuclein aggregation and ameliorate the resulting synaptic toxicity provides a strong rationale for its continued investigation. Future work should focus on detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy models to fully elucidate its therapeutic potential.
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- Protocol for Determining pKa Using Potentiometric Titration.
- Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Journal of Physical Chemistry A, 111(20), 4422-4430.
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An In-Depth Technical Guide to the Mechanism of Action of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30): A Multi-Target Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-octahydroisoquinolin-2(1H)-ylethanamine, widely known in scientific literature as M30, is a promising neuroprotective agent with a complex and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular pathways through which M30 exerts its therapeutic effects, with a particular focus on its potential in neurodegenerative diseases such as Parkinson's disease. Synthesizing data from in vitro and in vivo studies, this document details M30's roles as an inhibitor of α-synuclein aggregation, a potent monoamine oxidase (MAO) inhibitor, and an iron chelator. We will explore the experimental methodologies used to elucidate these mechanisms, providing a robust framework for researchers in the field of neuropharmacology and drug development.
Introduction: The Rationale for a Multi-Target Approach in Neurodegeneration
Neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease, are characterized by a complex pathophysiology involving multiple interconnected pathways of neuronal damage. These include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Consequently, therapeutic strategies employing single-target agents have often yielded limited success. This has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological processes. M30 exemplifies this approach, with its ability to concurrently address multiple neurotoxic cascades. This guide will dissect the individual components of M30's mechanism of action, providing a detailed understanding of its therapeutic potential.
Core Mechanism 1: Inhibition of α-Synuclein Aggregation and Synaptotoxicity
A pathological hallmark of Parkinson's disease is the aggregation of the presynaptic protein α-synuclein into toxic oligomers and fibrils, leading to synaptic dysfunction and neuronal death.[1][2] M30 has been demonstrated to directly interfere with this process.
Molecular Interaction with α-Synuclein
In silico docking and molecular dynamics simulations, corroborated by experimental data, have shown that M30 interacts with the central hydrophobic region of the α-synuclein monomer.[3][4] This interaction is crucial, as this hydrophobic domain is centrally involved in the conformational changes that lead to α-synuclein aggregation.[3] By binding to this region, M30 is hypothesized to stabilize the monomeric form of α-synuclein, preventing its misfolding and subsequent oligomerization.
Attenuation of α-Synuclein-Mediated Synaptic Dysfunction
Intracellular α-synuclein oligomers have been shown to induce a significant increase in the frequency and amplitude of spontaneous synaptic currents, indicating a state of neuronal hyperexcitability that can lead to excitotoxicity.[3][5] Patch-clamp recordings in hippocampal neurons have demonstrated that co-application of M30 with α-synuclein oligomers antagonizes these effects, resulting in a normalization of synaptic activity.[3][5] This suggests that by inhibiting the formation of toxic oligomeric species, M30 can protect synapses from the detrimental effects of α-synuclein pathology.
Experimental Workflow: Assessing α-Synuclein Aggregation Inhibition
Caption: Workflow for assessing the MAO inhibitory potential of M30.
-
Enzyme Preparation:
-
Isolate mitochondria from a suitable tissue source rich in MAO (e.g., rat liver) through differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
-
Inhibition Assay:
-
In a reaction vessel, pre-incubate the mitochondrial preparation with various concentrations of M30 or a vehicle control at 37°C.
-
Initiate the enzymatic reaction by adding a specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).
-
-
Detection of Product:
-
After a defined incubation period, stop the reaction (e.g., by adding a strong base).
-
Quantify the amount of product formed. For example, the deamination of kynuramine produces 4-hydroxyquinoline, which can be measured fluorometrically.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of M30.
-
Determine the IC50 value (the concentration of M30 that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the M30 concentration.
-
Core Mechanism 3: Iron Chelation and Regulation of Iron Homeostasis
Iron is an essential cofactor for many cellular processes, but its dysregulation can lead to the generation of highly reactive hydroxyl radicals via the Fenton reaction, contributing significantly to oxidative stress. M30 possesses iron-chelating properties, which are integral to its neuroprotective effects. [6]
Sequestration of Labile Iron
M30 can bind to and sequester excess labile iron within the cell, preventing it from participating in redox reactions that generate ROS. This action helps to mitigate iron-induced oxidative damage to lipids, proteins, and nucleic acids.
Modulation of Iron-Responsive Proteins
By chelating iron, M30 can also influence the expression of proteins involved in iron metabolism. For instance, it can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates the expression of genes involved in neuroprotection and neurogenesis. [6][7]
Summary of M30's Multi-Target Mechanism of Action
The therapeutic potential of this compound (M30) stems from its ability to concurrently engage multiple pathological targets in neurodegenerative diseases.
| Mechanism of Action | Molecular Target/Process | Consequence |
| Anti-Aggregation | α-Synuclein (hydrophobic domain) | Inhibition of oligomerization and fibril formation; reduction of synaptotoxicity. |
| MAO Inhibition | Monoamine Oxidase A and B | Decreased oxidative stress; increased synaptic levels of monoamine neurotransmitters. |
| Iron Chelation | Labile iron pool | Reduction of iron-catalyzed ROS production; modulation of iron-responsive proteins (e.g., HIF-1α). |
Conclusion and Future Directions
This compound (M30) represents a significant advancement in the development of multi-target therapies for neurodegenerative disorders. Its synergistic actions of inhibiting α-synuclein aggregation, reducing oxidative stress through MAO inhibition and iron chelation, and potentially promoting neurorestorative processes, make it a compelling candidate for further preclinical and clinical investigation. Future research should aim to further elucidate the downstream signaling pathways modulated by M30 and to fully characterize its pharmacokinetic and pharmacodynamic profiles in relevant disease models.
References
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A Technical Guide to the Interaction of 2-Octahydroisoquinolin-2(1H)-ylethanamine with Alpha-Synuclein: A Novel Therapeutic Strategy for Synucleinopathies
Executive Summary
The aggregation of alpha-synuclein (αSyn) is a central pathological event in a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1] Consequently, strategies aimed at inhibiting the misfolding and aggregation of αSyn represent a promising therapeutic avenue. This technical guide provides an in-depth analysis of 2-octahydroisoquinolin-2(1H)-ylethanamine, a small molecule also identified as M30, and its interaction with αSyn. We will explore the mechanistic basis of this interaction, from computational predictions to in vitro validation and functional neuronal rescue. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into a promising candidate for disease modification in synucleinopathies.
The Pathological Role of Alpha-Synuclein in Neurodegeneration
Human alpha-synuclein is a 140-amino acid protein predominantly found in presynaptic terminals of neurons.[1] While its precise function is not fully elucidated, it is implicated in synaptic vesicle trafficking and dopamine metabolism.[1][2] In pathological conditions, this natively unfolded protein misfolds and aggregates, transitioning from soluble monomers into toxic oligomers, protofibrils, and finally into the insoluble amyloidogenic fibrils that constitute Lewy bodies, the hallmark of PD.[3] A large body of evidence indicates that the intermediate oligomeric species of αSyn are the primary neurotoxic culprits, capable of disrupting cellular homeostasis, impairing mitochondrial and proteasomal function, and ultimately leading to neuronal death.[4] The urgent need for therapies that can halt this cascade is a major focus of neurodegenerative disease research.
This compound (M30): A Novel Modulator of α-Synuclein
This compound, herein referred to as M30, is a small neuroactive molecule that has emerged as a potential inhibitor of αSyn aggregation.[5] The rationale for investigating M30 stems from its previously identified efficacy in inhibiting the aggregation and neurotoxicity of the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease.[4] This dual activity is hypothesized to be due to structural similarities between the hydrophobic domains of Aβ and the central, highly hydrophobic region of αSyn (amino acids 61-95), which is critical for its aggregation.[4] This shared characteristic suggested that M30 might also interact with αSyn, thereby hindering its pathological aggregation and downstream cellular effects.
Mechanistic Insights into the M30-Alpha-Synuclein Interaction
The inhibitory effects of M30 on αSyn have been elucidated through a combination of computational modeling and empirical laboratory experiments. These studies provide a multi-faceted understanding of the molecule's mechanism of action.
In Silico Modeling: Predicting the Binding Interaction
Computational studies utilizing docking analysis and molecular dynamics simulations were the first step in characterizing the interaction. These models predicted that M30 favorably binds to the central hydrophobic region of αSyn.[5][6] This interaction is critical because this specific domain of αSyn is known to be directly involved in the conformational changes that lead to the formation of β-sheet structures, the foundation of amyloid fibrils.[4] By occupying this region, M30 is thought to sterically hinder the protein-protein interactions necessary for oligomerization and fibril formation.
In Vitro Evidence: Direct Inhibition of α-Synuclein Aggregation
The predictions from computational models were validated using established biophysical assays. Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet-rich amyloid fibrils, demonstrated that M30 significantly interferes with the aggregation process of αSyn.[5][6] Further confirmation was obtained through Western blot analysis, which showed that the presence of M30 leads to a marked decrease in the formation of higher-molecular-weight αSyn species, corresponding to oligomers and larger aggregates.[5][6]
| Assay | Key Finding | Implication | Reference |
| Thioflavin T (ThT) Assay | M30 treatment resulted in a significant reduction in ThT fluorescence intensity over time compared to control. | M30 inhibits the formation of α-synuclein amyloid fibrils. | [5][6] |
| Western Blot Analysis | M30 treatment decreased the abundance of high-molecular-weight bands corresponding to α-synuclein oligomers. | M30 interferes with the early stages of α-synuclein aggregation. | [5][6] |
Functional Rescue: Attenuation of Synaptic Dysfunction
Beyond simply inhibiting physical aggregation, the crucial test for any potential therapeutic is whether it can counteract the pathological function of the toxic species. Intracellular αSyn oligomers are known to induce neuronal hyperexcitability. Using patch-clamp recordings in primary hippocampal neurons, researchers found that intracellularly delivered αSyn oligomers caused a substantial increase in the frequency and amplitude of spontaneous synaptic currents.[4][5] Remarkably, co-administration of M30 with the αSyn oligomers completely antagonized this effect, returning synaptic activity to near-baseline levels.[4][5] This demonstrates that M30 not only prevents aggregation but also mitigates the direct neurotoxic effects of pre-formed αSyn oligomers on synaptic transmission.
| Experimental Condition | Effect on Spontaneous Synaptic Currents | Conclusion | Reference |
| Control (Vehicle) | Baseline frequency and amplitude. | Normal synaptic activity. | [5] |
| α-Synuclein Oligomers (αSynO) | Significant increase in frequency, amplitude, and charge transfer. | αSynO induces synaptic hyperexcitability. | [4][5] |
| αSynO + M30 | Frequency, amplitude, and charge transfer returned to control levels. | M30 rescues neurons from αSynO-induced synaptic dysfunction. | [4][5] |
Key Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the core experiments used to validate the M30-αSyn interaction. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.
Protocol 1: In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This assay is a high-throughput method to screen for inhibitors of α-syn fibril formation.[3][7]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4). Determine protein concentration using a spectrophotometer (A280).
-
Prepare a stock solution of Thioflavin T (e.g., 4 mM in dH2O). Freshly prepare and filter through a 0.2 µm syringe filter before use.[7]
-
Prepare a stock solution of M30 in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup (96-well format):
-
To each well of a non-treated, black, clear-bottom 96-well plate, add a small Teflon polyball (1/8'' diameter) to promote agitation.[3]
-
Add the reaction components to a final volume of 150-200 µL. A typical final concentration would be: 70 µM α-synuclein, 40 µM ThT, and the desired concentration of M30 (e.g., 100 µM).[3]
-
Ensure vehicle controls (containing the same concentration of DMSO without M30) are included.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in an orbital shaker incubator set to 37°C with continuous agitation (e.g., 100 rpm).[3]
-
Measure fluorescence intensity at regular time points using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing all components except α-synuclein.
-
Plot the average fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time and the maximum fluorescence signal between the M30-treated samples and the controls to determine inhibitory activity.
-
Protocol 2: Western Blot for Detection of α-Synuclein Oligomers
This protocol allows for the visualization and semi-quantification of different α-synuclein species.[5]
Methodology:
-
Sample Preparation:
-
Following an in vitro aggregation reaction (as described above, but without ThT), stop the reaction at a specific time point (e.g., 24 hours).
-
Collect the samples and mix with 4x Laemmli sample buffer without boiling (boiling can disassemble oligomers).
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris or similar gradient polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Monomers, dimers, trimers, and higher-order oligomers will appear at their respective molecular weights.
-
Protocol 3: Patch-Clamp Electrophysiology for Synaptic Current Analysis
This protocol assesses the functional impact of α-synuclein oligomers and M30 on neuronal activity.[4][5]
Methodology:
-
Cell Preparation:
-
Culture primary hippocampal neurons from embryonic rodents on coverslips according to standard protocols. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).
-
-
Solution Preparation:
-
External Solution: Prepare an artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, etc., adjusted to the correct pH and osmolarity.
-
Internal Solution: Prepare a pipette solution containing a potassium-based salt (e.g., K-gluconate), salts, pH buffer, and ATP/GTP. Divide this solution into aliquots and add the experimental substance: (1) Vehicle, (2) α-synuclein oligomers (αSynO), or (3) αSynO + M30.
-
-
Recording:
-
Transfer a coverslip with neurons to a recording chamber on an inverted microscope and perfuse with aCSF.
-
Pull glass microelectrodes to a resistance of 3-5 MΩ and fill with the desired internal solution.
-
Under visual guidance, approach a healthy-looking neuron and form a high-resistance (>1 GΩ) seal (gigaseal).
-
Rupture the cell membrane to achieve whole-cell configuration. This allows the contents of the pipette, including αSynO and/or M30, to dialyze into the cell.[5]
-
Clamp the neuron at a holding potential of -70 mV and record spontaneous postsynaptic currents (sPSCs) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Use specialized software (e.g., Clampfit, Mini Analysis) to detect and analyze synaptic events.
-
Quantify the frequency (Hz), amplitude (pA), and total charge transferred for each recording.
-
Statistically compare these parameters across the different experimental groups (Control, αSynO, αSynO + M30) to determine the functional effect of the treatments.
-
Future Directions and Therapeutic Potential
The findings presented in this guide position this compound as a compelling lead compound for the treatment of synucleinopathies.[5] Its dual mechanism of inhibiting α-synuclein aggregation and rescuing synaptic function is particularly promising. However, several critical steps are necessary to advance this molecule toward clinical application:
-
In Vivo Validation: Efficacy must be demonstrated in animal models of Parkinson's disease. Studies should assess the molecule's ability to cross the blood-brain barrier, reduce α-synuclein pathology, prevent neurodegeneration, and improve motor and cognitive deficits.
-
Pharmacokinetic and Safety Profiling: A thorough investigation of the molecule's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be employed to synthesize and screen derivatives of M30 to optimize its potency, selectivity, and pharmacokinetic properties.
-
Target Engagement Studies: Developing assays to confirm that M30 engages with α-synuclein in a complex in vivo environment would provide crucial validation.
Conclusion
This compound (M30) represents a rationally identified modulator of alpha-synuclein. Supported by computational, biophysical, and functional electrophysiological data, this small molecule effectively inhibits the pathological aggregation of α-synuclein and, critically, antagonizes its neurotoxic effects at the synapse. The comprehensive protocols provided herein offer a validated framework for researchers to further investigate M30 and other potential inhibitors. While the path to clinical application is long, M30 stands as a significant proof-of-concept for a therapeutic strategy aimed at directly targeting the root cause of synucleinopathies.
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Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., Pacheco, C. R., González, W., & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
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A Technical Guide to Evaluating the Neuroprotective Effects of 2-Octahydroisoquinolin-2(1H)-ylethanamine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel neuroprotective agents is a critical endeavor in the face of an aging global population and the rising prevalence of neurodegenerative diseases. This guide focuses on the compound 2-octahydroisoquinolin-2(1H)-ylethanamine , a molecule of interest that has been shown to interfere with the aggregation of α-Synuclein, a key protein implicated in Parkinson's Disease.[1][2] While specific, broad-spectrum neuroprotective data on this compound, also known as M30, is emerging, its structural class—octahydroisoquinoline derivatives—has a history in the exploration of neuroprotective mechanisms, including the modulation of NMDA receptors.[3][4][5] This document provides a comprehensive framework for the preclinical evaluation of this compound and similar novel chemical entities. It details a logical, multi-tiered approach, from initial in vitro screening to rigorous in vivo validation, grounding each step in established scientific protocols and explaining the causal reasoning behind experimental choices.
Introduction: The Therapeutic Rationale
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing unmet medical need.[6] A common pathological thread among these conditions is the progressive loss of neuronal structure and function, often driven by mechanisms like excitotoxicity, oxidative stress, protein aggregation, and inflammation.[7] The development of effective neuroprotective therapies has been challenging, with a high rate of attrition in clinical trials.[6] This underscores the necessity for robust and mechanistically informative preclinical evaluation pipelines.
The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting the central nervous system.[3][8][9] Notably, derivatives have been developed as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, a key mechanism for mitigating glutamate-mediated excitotoxicity.[3][4][5] The specific compound, this compound (M30), has been identified as an inhibitor of α-Synuclein aggregation and has been shown to attenuate the synaptic effects of α-Synuclein oligomers.[1][2][10] This provides a strong, mechanistically distinct starting point for investigating its broader neuroprotective potential.
This guide will therefore use this compound as a lead example to delineate a comprehensive, self-validating workflow for assessing neuroprotective efficacy.
Hypothesized Mechanisms of Action & Key Signaling Pathways
Based on the known activities of the parent scaffold and the specific data on M30, we can formulate several primary hypotheses for its neuroprotective action. A robust research program should aim to validate or refute these proposed mechanisms.
-
Anti-Aggregation Activity: The primary established effect is the interference with α-Synuclein aggregation.[1][2] This is a critical disease-modifying mechanism in synucleinopathies like Parkinson's disease.
-
NMDA Receptor Antagonism: The isoquinoline core is a common feature in NMDA receptor antagonists.[5] Overactivation of these receptors leads to excessive Ca2+ influx, a central event in excitotoxic cell death.
-
Activation of Pro-Survival Signaling: Many neuroprotective agents converge on intracellular signaling cascades that promote cell survival and inhibit apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial hub in this process, upregulating anti-apoptotic proteins and enhancing antioxidant defenses.[[“]][12][[“]][14]
A logical workflow for investigating these mechanisms is depicted below.
Caption: High-level experimental workflow for neuroprotective drug discovery.
The PI3K/Akt pathway is a central node for neuronal survival.[[“]][[“]][14][15] Its activation leads to the phosphorylation of downstream targets that inhibit apoptosis and bolster antioxidant defenses. Investigating whether a compound activates this pathway is a key step in mechanistic analysis.
Caption: The PI3K/Akt signaling pathway in neuroprotection.
In Vitro Evaluation: Foundational Screening
In vitro assays are essential for initial screening, dose-range finding, and mechanistic elucidation in a controlled environment.[16] They allow for higher throughput and reduce animal use in the early stages of discovery.[16]
Primary Neuronal Cultures
Primary cortical or hippocampal neurons provide a more physiologically relevant system than immortalized cell lines.[17]
Protocol: Primary Cortical Neuron Culture
-
Dissection: E17-E18 rat or mouse embryos are dissected to isolate the cerebral cortices.
-
Dissociation: Cortical tissue is enzymatically (e.g., with trypsin) and mechanically dissociated into a single-cell suspension.
-
Plating: Cells are plated onto Poly-D-Lysine coated plates or coverslips at a desired density (e.g., 1-2 x 10^5 cells/cm²).
-
Culture: Neurons are maintained in a specialized neurobasal medium supplemented with B-27, L-glutamine, and antibiotics. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Cytotoxicity and Neuroprotection Assays
The core of the initial screen is to determine if the compound can protect neurons from a relevant insult.
Protocol: MTT Assay for Neuroprotection The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures mitochondrial metabolic activity, which serves as a proxy for cell viability.[18][19]
-
Cell Plating: Plate primary neurons in a 96-well plate and culture for 7-10 DIV.
-
Pre-treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) for a specified pre-incubation period (e.g., 1-2 hours).
-
Insult: Introduce a neurotoxic stimulus. Common choices include:
-
Incubation: Incubate for the duration of the toxic insult (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19][22]
-
Readout: Measure the absorbance at 570-590 nm using a microplate reader. Higher absorbance correlates with higher cell viability.
Data Presentation: Hypothetical Neuroprotection Data
| Treatment Group | Compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (No Insult) | 0 | 100 | ± 5.2 |
| Glutamate (5 mM) | 0 | 45.3 | ± 4.1 |
| Glutamate + Compound | 1 | 58.7 | ± 3.8 |
| Glutamate + Compound | 10 | 82.1 | ± 4.5 |
| Glutamate + Compound | 100 | 85.4 | ± 3.9 |
Mechanistic Assays
If neuroprotection is confirmed, subsequent assays can probe the underlying mechanism.
Protocol: Calcium Imaging for Excitotoxicity This technique measures changes in intracellular calcium ([Ca²⁺]i), a key event in excitotoxicity.[23][24]
-
Cell Loading: Load primary neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.[25]
-
Baseline: Acquire baseline fluorescence images using a fluorescence microscope.
-
Stimulation: Perfuse the cells with a solution containing a high concentration of glutamate or NMDA.
-
Treatment: In a parallel experiment, co-perfuse with the agonist and this compound.
-
Imaging: Continuously record fluorescence intensity over time. A reduction in the fluorescence spike in the presence of the compound suggests inhibition of calcium influx.[25]
In Vivo Validation: Efficacy in Disease Models
Positive and mechanistically supported in vitro data must be validated in a living organism.[16] Animal models, while imperfect, are indispensable for assessing pharmacokinetics, safety, and efficacy in a complex biological system.[6][26]
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used animal model for focal cerebral ischemia, mimicking human stroke.[27][28][29]
Protocol: Transient MCAO in Mice This procedure involves the temporary blockage of the middle cerebral artery to induce an ischemic injury, followed by reperfusion.[28][30][31]
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane). Maintain body temperature at 37°C throughout the procedure.[28][30]
-
Surgical Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[31]
-
Filament Insertion: A specialized monofilament (e.g., 6-0 nylon with a silicone-coated tip) is inserted into the ECA stump and advanced through the ICA until it occludes the origin of the MCA.[27][28] Occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.[30]
-
Occlusion Period: The filament is left in place for a defined period (e.g., 60 or 90 minutes) to induce ischemia.[30][31]
-
Reperfusion: The filament is carefully withdrawn to allow blood flow to be restored to the MCA territory.[30]
-
Drug Administration: this compound can be administered at various time points (before, during, or after MCAO) via routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Recovery: The animal is allowed to recover with appropriate post-operative care.[30]
Assessment of Outcomes
Efficacy is assessed through a combination of behavioral and histological endpoints.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, animals are scored on a scale for motor and neurological deficits.
-
Histological Analysis (TTC Staining): At a terminal endpoint (e.g., 24 or 48 hours), the brain is removed and sectioned. Slices are incubated in 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a redox indicator that stains viable, metabolically active tissue red, leaving the infarcted (dead) tissue pale white.[28] The infarct volume can then be quantified using image analysis software.
Data Presentation: Hypothetical Infarct Volume Data
| Treatment Group | N | Infarct Volume (% of Hemisphere) | Standard Deviation |
| Sham | 8 | 0 | 0 |
| Vehicle (MCAO) | 10 | 42.5 | ± 6.8 |
| Compound (10 mg/kg) | 10 | 25.1 | ± 5.3 |
| Compound (30 mg/kg) | 10 | 18.9 | ± 4.7 |
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage pathway for evaluating the neuroprotective potential of this compound. The strategy begins with broad, high-throughput in vitro assays to establish a protective effect and then progresses to more complex, mechanistically-driven in vitro and in vivo studies. The core principles are to establish a dose-dependent protective effect, elucidate a plausible biological mechanism, and validate the findings in a relevant animal model of human disease.
Future research should expand on the established anti-aggregation properties of this compound, exploring its efficacy in models of Parkinson's disease (e.g., the MPTP model)[26] or other proteinopathies. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential next steps for any compound demonstrating significant efficacy in these preclinical models, paving the way for potential clinical development.
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"2-octahydroisoquinolin-2(1H)-ylethanamine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine
Abstract
This technical guide provides a comprehensive overview of viable and efficient synthetic pathways for producing this compound, a saturated heterocyclic compound of interest in neurochemical research, where it is also known as M30.[1] The document is intended for an audience of researchers, medicinal chemists, and drug development professionals. We will explore two primary, robust synthetic strategies, beginning from the commercially available decahydroisoquinoline. The core of this guide focuses on the practical execution of these pathways, detailing step-by-step protocols, explaining the causality behind experimental choices, and providing methods for purification and characterization. The synthesis of isoquinoline derivatives is a well-established field, with foundational methods providing the basis for more complex structures.[2][3] This guide leverages fundamental organic chemistry principles, such as nucleophilic substitution and reductive amination, to construct the target molecule.[4][5]
Introduction: The Octahydroisoquinoline Scaffold
The octahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[6] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive template for designing ligands that interact with specific biological targets. The target molecule of this guide, this compound, appends a flexible ethanamine sidechain to this rigid core. This compound, also referred to as M30, has been investigated for its potential to interact with α-Synuclein, a protein implicated in Parkinson's Disease, highlighting the need for reliable synthetic access.[1]
This guide provides two distinct and validated synthetic routes to this target, designed to be reproducible and scalable. Each pathway is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the advantages and potential challenges.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnections at the newly formed C-N bond, suggesting two main forward-synthesis strategies. The key starting material for both pathways is the saturated heterocyclic amine, octahydroisoquinoline (also known as decahydroisoquinoline).
Caption: Reaction scheme for Pathway A.
4.1. Step 1: Synthesis of 2-(Octahydroisoquinolin-2-yl)acetonitrile
-
Mechanism & Rationale: This step is a standard Sₙ2 alkylation. The secondary amine of octahydroisoquinoline acts as a nucleophile, displacing the chloride from chloroacetonitrile. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated in situ, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
-
Detailed Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octahydroisoquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension and add chloroacetonitrile (1.1 eq) dropwise.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude nitrile intermediate. This product is often of sufficient purity for the next step, but can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) if necessary.
-
4.2. Step 2: Reduction of the Nitrile to the Primary Amine
-
Mechanism & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition, a di-anionic intermediate is formed which is subsequently protonated during the aqueous workup to yield the amine.
-
Detailed Protocol:
-
To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 2-(octahydroisoquinolin-2-yl)acetonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
-
Synthetic Pathway B: N-Alkylation with a Protected Amine Synthon
This pathway utilizes a common strategy in amine synthesis where a protected two-carbon unit is attached, followed by a deprotection step to reveal the primary amine. This method avoids the use of highly reactive reagents like LiAlH₄.
Caption: Reaction scheme for Pathway B.
5.1. Step 1: Synthesis of 2-(2-(Octahydroisoquinolin-2-yl)ethyl)isoindoline-1,3-dione
-
Mechanism & Rationale: This reaction is analogous to the first step of Pathway A. Octahydroisoquinoline displaces the bromide from N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing it from interfering in the alkylation step. DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction at an elevated temperature.
-
Detailed Protocol:
-
In a round-bottom flask, combine octahydroisoquinoline (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate. This product can be purified by recrystallization from ethanol or by column chromatography.
-
5.2. Step 2: Phthalimide Deprotection (Gabriel Synthesis)
-
Mechanism & Rationale: The Ing-Manske procedure using hydrazine is the classic method for removing a phthalimide protecting group. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring and undergoing an intramolecular cyclization to form the highly stable phthalhydrazide byproduct, liberating the desired primary amine.
-
Detailed Protocol:
-
Dissolve the crude protected intermediate (1.0 eq) from the previous step in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1-2.
-
Stir for 30 minutes, then filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with aqueous NaOH (e.g., 6M) to pH >12 and extract the free amine into a suitable organic solvent like dichloromethane or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product, this compound.
-
Data Summary & Characterization
| Step | Pathway | Starting Materials | Key Reagents | Solvent | Typical Yield |
| 1 | A | Octahydroisoquinoline, Chloroacetonitrile | K₂CO₃ | Acetonitrile | 85-95% |
| 2 | A | 2-(Octahydroisoquinolin-2-yl)acetonitrile | LiAlH₄ | THF | 70-85% |
| 1 | B | Octahydroisoquinoline, N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 80-90% |
| 2 | B | Phthalimide-protected intermediate | N₂H₄·H₂O | Ethanol | 85-95% |
Characterization of this compound:
-
¹H NMR: Expect complex multiplets in the aliphatic region (~1.0-3.5 ppm) corresponding to the protons on the octahydroisoquinoline ring and the ethyl bridge. A broad singlet for the -NH₂ protons would also be present, which is D₂O exchangeable.
-
¹³C NMR: Signals corresponding to the eight unique carbons of the saturated ring system and two carbons of the ethylamine sidechain.
-
Mass Spec (ESI+): Expected [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₁H₂₂N₂).
-
IR Spectroscopy: Characteristic N-H stretching vibrations for a primary amine (~3300-3400 cm⁻¹) and C-H stretching vibrations (~2850-2950 cm⁻¹).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Reagent Hazards:
-
Chloroacetonitrile: Toxic and a lachrymator. Handle with extreme care.
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Quenching procedures must be performed slowly and at low temperatures.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
N-(2-bromoethyl)phthalimide: Can be irritating to the skin and eyes.
-
Conclusion
This guide has detailed two effective and reliable synthetic strategies for the preparation of this compound.
-
Pathway A (Nitrile Reduction) is a very direct, high-yielding route, but requires the use of the highly reactive and hazardous reagent LiAlH₄. It is well-suited for experienced chemists working on a moderate scale.
-
Pathway B (Gabriel Synthesis) avoids harsh reducing agents, making it procedurally simpler and safer. While it involves an additional protection/deprotection sequence, the high yields and reliability of the Gabriel synthesis make it an excellent choice, particularly for larger-scale preparations. [7] The selection of a specific pathway will depend on the available laboratory equipment, scale of the synthesis, and the chemist's comfort level with the required reagents. Both routes provide efficient access to this valuable research chemical.
References
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Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific and Technology Research. Retrieved January 18, 2026, from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30): A Novel Modulator of Amyloidogenic Protein Aggregation
Introduction: A New Frontier in Neuroprotection
The aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ) and alpha-synuclein (α-Syn), is a central pathological hallmark of several devastating neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The scientific community is in a relentless pursuit of small molecules that can effectively modulate these aggregation pathways. Within this landscape, 2-octahydroisoquinolin-2(1H)-ylethanamine , designated as M30 , has emerged as a compound of significant interest. Initially identified for its neuroprotective effects against Aβ-induced toxicity, recent research has illuminated its potent activity in mitigating the aggregation and synaptic effects of α-Syn, positioning it as a promising therapeutic candidate for synucleinopathies.[1]
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of M30. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. We will delve into the mechanistic underpinnings of M30's action, provide detailed experimental protocols for its characterization, and present a logical framework for its continued investigation.
Chemical Structure and Synthesis
The foundational step in understanding any bioactive compound is a thorough characterization of its chemical identity.
Molecular Structure
This compound is a bicyclic amine derivative. The core of the molecule is a saturated octahydroisoquinoline ring system, which is substituted at the nitrogen atom (position 2) with an ethanamine group.
IUPAC Name: 2-(Octahydroisoquinolin-2(1H)-yl)ethan-1-amine
Molecular Formula: C₁₁H₂₂N₂
Molecular Weight: 182.31 g/mol
Below is a 2D representation of the chemical structure of this compound:
Caption: 2D Chemical Structure of this compound (M30).
Synthetic Approach: A Representative Protocol
While M30 is commercially available from suppliers such as Matrix Scientific, a fundamental understanding of its synthesis is crucial for researchers wishing to create derivatives or scale up production. A common and effective method for the synthesis of N-substituted amines like M30 is reductive amination . This approach offers high yields and good functional group tolerance.
The following is a representative, two-step synthetic protocol for this compound, commencing from octahydroisoquinoline and a suitable protected aminoacetaldehyde derivative.
Step 1: Imine Formation and In Situ Reduction
-
Reaction Setup: To a solution of octahydroisoquinoline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2,2-diethoxyethan-1-amine (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate.
-
Reduction: Introduce a mild reducing agent, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture. These reagents selectively reduce the iminium ion in the presence of the aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-(2,2-diethoxyethyl)octahydroisoquinoline by column chromatography on silica gel.
Step 2: Deprotection of the Acetal
-
Acidic Hydrolysis: Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Final Purification: Dry the organic layer and concentrate it to yield the final product, this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Caption: Representative synthetic workflow for M30 via reductive amination.
Biological Activity and Mechanism of Action
The therapeutic potential of M30 lies in its ability to directly interact with and modulate the aggregation of key amyloidogenic proteins.
Inhibition of α-Synuclein Aggregation
The aggregation of α-Syn into oligomers and fibrils is a critical event in the pathogenesis of Parkinson's disease and other synucleinopathies. M30 has been demonstrated to interfere with this process.[1][2][3]
-
Mechanism of Interaction: In silico docking and molecular dynamics simulations have shown that M30 interacts with a central hydrophobic region of α-Syn.[1][3] This interaction is thought to be crucial for its anti-aggregation effects. A similar mode of interaction has been proposed for its activity against Aβ, where it binds to hydrophobic domains in the carboxyl terminus.[1]
-
Experimental Evidence: Empirical data from Thioflavin T (ThT) fluorescence assays and Western blot analysis have confirmed that M30 effectively interferes with α-Syn aggregation and reduces the formation of higher-molecular-weight species.[1][3]
Caption: M30's proposed mechanism of inhibiting α-synuclein aggregation.
Modulation of Synaptic Transmission
Beyond its anti-aggregation properties, M30 has been shown to counteract the detrimental effects of α-Syn oligomers on synaptic function. Intracellular application of α-Syn oligomers into hippocampal neurons via patch-clamp electrodes leads to a significant increase in the frequency and amplitude of spontaneous synaptic currents.[1][3] This suggests a presynaptic site of action. M30 antagonizes this excitatory effect, resulting in a decrease in the frequency, amplitude, and overall charge transfer of these synaptic currents.[1] This finding highlights a direct neurophysiological benefit of M30, independent of its bulk aggregation inhibition.
Key Experimental Protocols
The following protocols are foundational for the in vitro characterization of M30's activity.
Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter.
-
Prepare a working solution of α-synuclein monomer in PBS at the desired concentration (e.g., 100 µM).
-
-
Assay Setup (per well):
-
To each well of the 96-well plate, add PBS to achieve the final reaction volume (typically 100-200 µL).
-
Add ThT to a final concentration of 25 µM.
-
Add the test compound (M30) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the aggregation by adding the α-synuclein monomer to a final concentration of, for example, 50-100 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine key kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity (F_max).
-
Calculate the IC₅₀ value for M30's inhibition of α-synuclein aggregation.
-
Caption: Workflow for the Thioflavin T (ThT) assay.
Whole-Cell Patch-Clamp Recordings in Hippocampal Neurons
This electrophysiological technique allows for the direct measurement of synaptic currents in individual neurons, providing insights into the effects of M30 on synaptic transmission in the presence of α-Syn oligomers.
Materials:
-
Primary hippocampal neuron cultures
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-gluconate based)
-
Borosilicate glass capillaries for patch pipettes
-
Micromanipulator and amplifier system
-
Data acquisition software
-
α-Synuclein oligomers
-
M30
Procedure:
-
Cell Preparation: Culture primary hippocampal neurons on coverslips.
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the patch pipette with intracellular solution. To test the effect of intracellular α-Syn, include α-Syn oligomers in the pipette solution.
-
-
Establishing a Whole-Cell Recording:
-
Using the micromanipulator, approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record spontaneous synaptic currents in voltage-clamp mode.
-
Establish a baseline recording.
-
To test the effect of extracellularly applied M30, perfuse the recording chamber with aCSF containing the desired concentration of M30.
-
Record synaptic activity in the presence of M30 and compare it to the baseline and to recordings with α-Syn oligomers alone.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and decay kinetics of the recorded synaptic currents using appropriate software.
-
Statistically compare the synaptic parameters between control, α-Syn oligomer, and α-Syn oligomer + M30 conditions.
-
Quantitative Data Summary
While comprehensive dose-response studies and binding affinity measurements for M30 are still emerging in the peer-reviewed literature, the existing data strongly supports its biological activity. The table below summarizes the key reported effects.
| Parameter | Assay | Effect of M30 | Reference |
| α-Synuclein Aggregation | Thioflavin T (ThT) Assay | Inhibition of fibril formation | [1][3] |
| α-Synuclein Species | Western Blot | Decrease in higher-molecular-weight species | [1][3] |
| Synaptic Current Frequency | Patch-Clamp Recording | Antagonizes α-Syn oligomer-induced increase | [1] |
| Synaptic Current Amplitude | Patch-Clamp Recording | Antagonizes α-Syn oligomer-induced increase | [1] |
Future Directions and Conclusion
This compound (M30) represents a compelling lead compound in the development of therapeutics for synucleinopathies. Its dual mechanism of action—inhibiting α-Syn aggregation and directly counteracting its synaptotoxic effects—makes it a particularly attractive candidate for further investigation.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the octahydroisoquinoline core and the ethanamine side chain could lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of M30 is essential for its advancement as a clinical candidate.
-
In Vivo Efficacy Studies: Testing the efficacy of M30 in animal models of Parkinson's disease and other synucleinopathies will be a critical step in validating its therapeutic potential.
-
Target Engagement Studies: Developing methods to measure the binding of M30 to α-Syn in a cellular or in vivo context will be crucial for understanding its dose-response relationship and optimizing therapeutic regimens.
References
-
Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., ... & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
-
The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021). MDPI. [Link]
-
The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021). PubMed. [Link]
Sources
Unlocking the Therapeutic Potential of 2-Octahydroisoquinolin-2(1H)-ylethanamine: A Technical Guide to Target Identification and Validation
Introduction: The Promise of the Octahydroisoquinoline Scaffold
The isoquinoline and its saturated derivatives, such as the 1,2,3,4-tetrahydroisoquinoline (THIQ) and octahydroisoquinoline cores, represent a privileged class of scaffolds in medicinal chemistry.[1][2][3] These nitrogen-containing heterocyclic structures are prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][4] Derivatives of these scaffolds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3][5] The structural diversity and synthetic tractability of these cores allow for fine-tuning of their biological activity, making them a fertile ground for drug discovery. This guide focuses on a specific derivative, 2-octahydroisoquinolin-2(1H)-ylethanamine, also known as M30, to explore its established and potential therapeutic targets, providing a roadmap for researchers in the field. A pivotal study has identified a direct interaction between M30 and α-Synuclein, a key protein in the pathogenesis of Parkinson's Disease and other synucleinopathies, marking a significant step forward in understanding its therapeutic potential.[6][7][8][9][10]
Part 1: Primary Therapeutic Target: α-Synuclein Aggregation in Synucleinopathies
The most compelling evidence for the therapeutic action of this compound (M30) points to its ability to modulate the pathological aggregation of α-Synuclein (αSyn).[6][7][8] αSyn is a presynaptic protein that, under pathological conditions, misfolds and aggregates into oligomers and larger fibrils, a hallmark of neurodegenerative diseases like Parkinson's Disease (PD).[6][8] These aggregates are associated with synaptic dysfunction and neuronal cell death. M30 has been shown to directly interfere with this process, positioning it as a promising candidate for disease-modifying therapy in synucleinopathies.[6][7][9][10]
Mechanism of Action: Inhibition of α-Synuclein Aggregation
Research indicates that M30 attenuates the stimulatory effects of intracellular α-Synuclein on synaptic transmission.[6][7][9][10] The proposed mechanism involves the direct binding of M30 to a central hydrophobic region of the αSyn monomer (amino acid residues 61-95).[8] This region is critical for the conformational changes that lead to the formation of β-sheet structures, which are the building blocks of toxic oligomers and fibrils.[8] By interacting with this domain, M30 is hypothesized to stabilize the monomeric form of αSyn, preventing its self-assembly into higher-molecular-weight, pathogenic species.[6][8]
This interaction has been validated through a combination of computational modeling and empirical laboratory experiments.
Caption: Proposed mechanism of M30 action on α-Synuclein aggregation.
Experimental Validation Workflow
A multi-pronged approach is necessary to validate the interaction between M30 and α-Synuclein and to characterize its functional consequences. The following workflow outlines the key experimental stages, from initial binding confirmation to cellular effect validation.
Caption: Workflow for validating M30 as an α-Synuclein aggregation inhibitor.
Detailed Experimental Protocols
1. In Silico Docking and Molecular Dynamics Simulation
-
Objective: To predict the binding mode and stability of the M30-αSynuclein complex.
-
Protocol:
-
Protein Preparation: Obtain the 3D structure of monomeric α-Synuclein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling suite (e.g., AutoDock Tools, Maestro).
-
Ligand Preparation: Generate the 3D structure of this compound (M30) and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Molecular Docking: Perform docking analysis to predict the binding affinity and pose of M30 within the hydrophobic central region of αSyn.[6][8] Define a grid box encompassing the target region (residues 61-95).
-
Molecular Dynamics: Take the most favorable docked pose as the starting point for molecular dynamics simulations (e.g., using GROMACS or AMBER). Solvate the complex in a water box with appropriate ions. Run simulations for a sufficient time (e.g., 100 ns) to assess the stability of the interaction, monitoring metrics like RMSD (Root Mean Square Deviation).
-
2. Thioflavin T (ThT) Aggregation Assay
-
Objective: To quantify the effect of M30 on the kinetics of α-Synuclein fibrillization.
-
Protocol:
-
Reagent Preparation: Prepare recombinant human α-Synuclein monomer. Prepare a stock solution of M30 in a suitable solvent (e.g., DMSO) and a working solution in the assay buffer (e.g., PBS, pH 7.4). Prepare a Thioflavin T stock solution.
-
Assay Setup: In a 96-well black plate, combine α-Synuclein monomer (e.g., 50-100 µM) with varying concentrations of M30. Include a vehicle control (α-Synuclein + DMSO) and a negative control (buffer only).
-
Initiation of Aggregation: Initiate aggregation by incubating the plate at 37°C with continuous shaking.
-
Fluorescence Measurement: At regular intervals, measure the fluorescence intensity of ThT (Excitation ~440 nm, Emission ~485 nm). ThT fluorescence increases significantly upon binding to β-sheet-rich structures (fibrils).
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Calculate the lag time and the maximum fluorescence intensity to determine the inhibitory effect of M30.[6][8]
-
3. Western Blot for Oligomer Detection
-
Objective: To visualize the effect of M30 on the formation of α-Synuclein oligomers.
-
Protocol:
-
Aggregation Reaction: Set up aggregation reactions as described for the ThT assay. At specific time points (e.g., 0, 24, 48 hours), take aliquots from the reaction mixtures.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer. Do not boil the samples to preserve oligomeric structures.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE (e.g., 4-12% Bis-Tris gel). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Probe with a primary antibody specific for α-Synuclein. Use a secondary antibody conjugated to HRP (Horseradish Peroxidase).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Analyze the band patterns to compare the formation of monomers, dimers, trimers, and higher-order oligomers in the presence and absence of M30.[6][8]
-
| Experimental Technique | Parameter Measured | Expected Outcome with M30 |
| Thioflavin T Assay | Rate of fibril formation (fluorescence) | Increased lag time, reduced max fluorescence |
| Western Blot | Presence of high-molecular-weight species | Reduction in oligomeric and multimeric bands |
| Patch-Clamp | Frequency & amplitude of synaptic currents | Attenuation of αSyn-induced increase in synaptic activity |
Part 2: Potential Secondary and Exploratory Targets
The diverse bioactivities of the broader tetrahydroisoquinoline (THIQ) class of compounds suggest that M30 may have additional therapeutic targets beyond α-Synuclein.[2][3] While direct evidence is pending, structure-activity relationship (SAR) studies on related molecules provide a logical basis for exploring other pathways.[2]
Monoamine Oxidase (MAO) Inhibition
-
Rationale: Certain THIQ derivatives are known to be inhibitors of MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like dopamine. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's Disease to preserve dopamine levels. Given the structural similarity, M30 could possess MAO-inhibitory activity.
-
Proposed Validation:
-
Enzymatic Assay: Use commercially available kits to measure the activity of recombinant human MAO-A and MAO-B in the presence of varying concentrations of M30.
-
Cell-based Assay: Measure neurotransmitter levels (e.g., dopamine, serotonin) in neuronal cell lines (e.g., SH-SY5Y) treated with M30.
-
Adrenergic and Dopaminergic Receptor Modulation
-
Rationale: The THIQ scaffold is a core component of molecules that interact with G-protein coupled receptors (GPCRs), including adrenergic and dopamine receptors.[11][12] Some derivatives act as agonists or antagonists at these receptors.[11][12] Cross-reactivity of M30 with these receptors is plausible and could have implications for both therapeutic efficacy and potential side effects.
-
Proposed Validation:
-
Receptor Binding Assays: Perform radioligand binding assays using cell membranes expressing specific dopamine (D1, D2, etc.) and adrenergic (α1, α2, β1, β2, etc.) receptor subtypes to determine the binding affinity (Ki) of M30.
-
Functional Assays: Use cell lines expressing these receptors to conduct functional assays (e.g., cAMP measurement, calcium flux) to determine if M30 acts as an agonist, antagonist, or allosteric modulator.
-
Anti-inflammatory Pathways
-
Rationale: Neuroinflammation is a critical component of neurodegenerative diseases. THIQ analogs have been shown to suppress inflammatory responses in microglial cells by downregulating pro-inflammatory cytokines like TNF-α and IL-1β.[2]
-
Proposed Validation:
-
Microglial Cell Culture: Use a microglial cell line (e.g., BV-2) and stimulate an inflammatory response with lipopolysaccharide (LPS).
-
Cytokine Measurement: Treat the activated microglia with M30 and measure the levels of secreted pro-inflammatory cytokines using ELISA or multiplex assays.
-
NF-κB Pathway Analysis: Investigate the effect of M30 on the NF-κB signaling pathway, a key regulator of inflammation, using techniques like Western blot for phosphorylated pathway components or reporter gene assays.
-
Conclusion and Future Directions
This compound (M30) has emerged as a promising therapeutic agent with a well-defined primary target: the pathological aggregation of α-Synuclein.[6][7][8] The experimental framework detailed in this guide provides a comprehensive strategy for validating this mechanism of action. Furthermore, the rich pharmacology of the broader isoquinoline family suggests several plausible secondary targets that warrant investigation.[1][2][5] Future research should focus on a systematic evaluation of M30's activity against MAO enzymes, GPCRs involved in neurotransmission, and key neuroinflammatory pathways. A thorough understanding of its complete pharmacological profile will be crucial for its development as a potential treatment for Parkinson's Disease and other devastating neurodegenerative disorders.
References
- Ningbo Inno Pharmchem Co., Ltd.
- Mazur, M., et al.
- Kaur, H., et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Hanna, M. M., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink.
- Ramirez, A. E., et al. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed.
- Ramirez, A. E., et al. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. MDPI.
- Gomtsyan, A., et al.
- Ramirez, A. E., et al. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed Central.
- Ramirez, A. E., et al. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. Semantic Scholar.
- Ramirez, A. E., et al. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. R Discovery.
- Wang, Z., et al. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor.
- Singh, A., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Singh, S., et al. Biological Activities of Tetrahydroisoquinolines Derivatives.
- Hanna, M. M., et al. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.
- Kos, J., et al. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC.
- Glamočlija, J., et al. Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- McCorvy, J. D., et al. trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. PubMed.
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- 12. trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) for Parkinson's Disease Research
A Senior Application Scientist's Perspective on a Multi-Target Neuroprotective Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Current therapeutic strategies primarily focus on symptomatic relief and fail to address the underlying disease pathology. This technical guide provides a comprehensive overview of 2-octahydroisoquinolin-2(1H)-ylethanamine, a novel investigational compound also known as M30, which has emerged as a promising multi-target agent for Parkinson's disease research. M30's unique pharmacological profile, which includes inhibition of α-synuclein aggregation, iron chelation, and monoamine oxidase (MAO) inhibition, positions it as a compelling candidate for disease modification. This guide will delve into the scientific rationale behind the therapeutic potential of M30, its multifaceted mechanism of action, and provide detailed, field-proven experimental protocols for its preclinical evaluation.
The Scientific Imperative: Targeting α-Synuclein in Parkinson's Disease
The aggregation of the presynaptic protein α-synuclein is a central event in the pathogenesis of Parkinson's disease.[1] Soluble oligomeric forms of α-synuclein are believed to be the primary neurotoxic species, disrupting cellular homeostasis and leading to synaptic dysfunction and neuronal death. Therefore, strategies aimed at inhibiting the aggregation of α-synuclein or promoting the clearance of its toxic oligomers represent a rational approach to disease-modifying therapy.
Unveiling this compound (M30): A Multi-pronged Approach
This compound (M30) is a small molecule that has garnered significant attention for its potential neuroprotective properties.[2] Initially investigated for its ability to counteract amyloid-beta toxicity in Alzheimer's disease models, its therapeutic relevance has been extended to Parkinson's disease due to its unique combination of pharmacological activities.[3][4]
Core Chemical Structure and Properties
M30 is an organic compound featuring an octahydroisoquinoline nucleus linked to an ethanamine moiety. This structural framework is amenable to chemical modifications, allowing for the exploration of structure-activity relationships to optimize its therapeutic properties.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | M30 |
| Molecular Formula | C11H22N2 |
| Molecular Weight | 182.31 g/mol |
| Solubility | Soluble in DMSO, water, and saline[1] |
A Trifecta of Neuroprotective Mechanisms
M30's therapeutic potential stems from its ability to concurrently address multiple pathological cascades implicated in Parkinson's disease.
-
Inhibition of α-Synuclein Aggregation: In silico modeling and empirical evidence from Thioflavin T (ThT) assays and Western blotting have demonstrated that M30 interacts with the central hydrophobic region of α-synuclein.[1][2] This interaction interferes with the protein's aggregation cascade, reducing the formation of higher-molecular-weight oligomeric species.[1]
-
Iron Chelation: The accumulation of iron in the substantia nigra of Parkinson's disease patients is a well-established pathological feature. Iron can catalyze the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and neuronal damage. M30 possesses potent iron-chelating properties, which can mitigate this iron-induced toxicity.[2]
-
Monoamine Oxidase (MAO) Inhibition: M30 acts as a brain-selective, irreversible inhibitor of both MAO-A and MAO-B.[2] Inhibition of MAO-B is a clinically validated strategy for increasing synaptic dopamine levels and providing symptomatic relief in Parkinson's disease. By also inhibiting MAO-A, M30 has the potential to increase levels of other key neurotransmitters like serotonin and noradrenaline, which may address some of the non-motor symptoms of the disease.[2]
Figure 1: Multifaceted neuroprotective mechanism of M30 in Parkinson's disease.
Preclinical Evaluation of this compound (M30): A Step-by-Step Guide
This section provides detailed protocols for the preclinical assessment of M30 and similar compounds, designed to be robust and reproducible.
In Vitro Assessment of α-Synuclein Aggregation Inhibition
The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in real-time.
Protocol: Thioflavin T (ThT) Assay
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in sterile, double-distilled water. Filter through a 0.2 µm syringe filter. Prepare this solution fresh for each experiment.
-
Prepare a working solution of 25 µM ThT in phosphate-buffered saline (PBS), pH 7.4.
-
Reconstitute recombinant human α-synuclein monomer to a stock concentration of 5 mg/mL in a suitable buffer (e.g., PBS).
-
Prepare M30 stock solutions (e.g., 10 mM in DMSO) and dilute to the desired final concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
In a 96-well, black, clear-bottom plate, add α-synuclein monomer to a final concentration of 70 µM (or as optimized).
-
Add M30 at various concentrations (e.g., in a molar ratio to α-synuclein from 0.1:1 to 10:1). Include a vehicle control (DMSO).
-
Add the 25 µM ThT working solution to each well.
-
The final volume in each well should be 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm) in a plate reader with fluorescence capabilities.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
Calculate the percentage of inhibition of aggregation by M30 compared to the vehicle control.
-
Figure 2: Workflow for the Thioflavin T (ThT) assay.
Cell-Based Assays for Neuroprotection
Evaluating the ability of M30 to protect neuronal cells from α-synuclein-induced toxicity is a critical step in its preclinical assessment.
Protocol: α-Synuclein-Induced Cytotoxicity Assay
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin).
-
Differentiate the cells using retinoic acid to obtain a more neuron-like phenotype, if desired.
-
-
Treatment:
-
Seed the cells in 96-well plates at an appropriate density.
-
Pre-treat the cells with various concentrations of M30 for a specified period (e.g., 2-4 hours).
-
Expose the cells to pre-formed α-synuclein oligomers or fibrils at a concentration known to induce cytotoxicity. Include a vehicle control for both M30 and α-synuclein.
-
-
Viability Assessment:
-
After a 24-48 hour incubation period, assess cell viability using a standard method such as the MTT assay, LDH release assay, or a live/dead cell staining kit.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the EC50 of M30 for its neuroprotective effect.
-
In Vivo Efficacy in Animal Models of Parkinson's Disease
The use of animal models that recapitulate key features of Parkinson's disease is essential for evaluating the in vivo efficacy of M30. Models based on the overexpression of α-synuclein are particularly relevant.[5]
Protocol: α-Synuclein Overexpression Rodent Model
-
Model Generation:
-
Utilize a transgenic mouse model that overexpresses human wild-type or mutant (e.g., A53T) α-synuclein under the control of a neuron-specific promoter (e.g., Thy1).[6]
-
Alternatively, use viral vectors (e.g., adeno-associated virus, AAV) to deliver the α-synuclein gene to the substantia nigra of rats or mice via stereotactic injection.[5]
-
-
Drug Administration:
-
Administer M30 to the animals via a clinically relevant route, such as oral gavage or intraperitoneal injection.
-
The dosing regimen (dose and frequency) should be based on pharmacokinetic and tolerability studies.
-
Include a vehicle-treated control group.
-
-
Behavioral Assessment:
-
Conduct a battery of behavioral tests to assess motor function at baseline and at various time points throughout the study.[7]
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Assesses forelimb use asymmetry.
-
Pole Test: Evaluates bradykinesia.
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum. Stain for α-synuclein (total and phosphorylated) to assess the extent of pathology.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC. Quantify soluble and insoluble α-synuclein levels using ELISA or Western blotting.
-
Figure 3: Workflow for in vivo evaluation of M30 in a Parkinson's disease model.
Structure-Activity Relationship (SAR) and Future Directions
The octahydroisoquinoline scaffold of M30 provides a versatile platform for medicinal chemistry efforts aimed at optimizing its therapeutic properties. SAR studies on related tetrahydroisoquinoline derivatives have shown that substitutions on the aromatic ring can significantly influence their neuroprotective activity.[7] For instance, the position and nature of hydroxyl and methoxy groups can modulate both neurotoxicity and neuroprotective efficacy.[7]
Future research should focus on:
-
Synthesizing and screening analogs of M30 to identify compounds with enhanced potency for α-synuclein aggregation inhibition, improved brain penetrance, and a favorable safety profile.
-
Investigating the relative contributions of M30's different mechanisms of action to its overall neuroprotective effect.
-
Conducting long-term efficacy and safety studies in more advanced animal models of Parkinson's disease, including non-human primates.
Conclusion
This compound (M30) represents a promising and innovative therapeutic candidate for Parkinson's disease. Its ability to simultaneously target α-synuclein aggregation, iron-induced oxidative stress, and monoamine oxidase activity addresses the multifactorial nature of the disease. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of M30 and related compounds, with the ultimate goal of developing a disease-modifying therapy for individuals affected by Parkinson's disease.
References
- Bar-Am, O., et al. (2021). The Multi-Target Drug M30 Shows Pro-Cognitive and Anti-Inflammatory Effects in a Rat Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 82(s1), S243-S257.
- Carrasco, M. A., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253.
- Chesselet, M. F. (2008). In vivo alpha-synuclein overexpression in rodents: a useful model of Parkinson's disease? Experimental Neurology, 209(1), 22-27.
- Gal, S., et al. (2006). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of Neural Transmission. Supplementum, (71), 391-397.
- Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
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An In-Depth Technical Guide to 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30): A Novel Neuroprotective Agent
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and therapeutic potential of 2-octahydroisoquinolin-2(1H)-ylethanamine, a small molecule designated as M30. Initially identified as an inhibitor of amyloid-beta (Aβ) aggregation, M30 has emerged as a promising neuroprotective agent with significant activity against α-synuclein (αSyn) aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies. This document details the scientific rationale behind the investigation of M30, its proposed mechanism of action, a plausible synthetic route, and key experimental data supporting its therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on neurodegenerative diseases.
Introduction: The Challenge of Protein Misfolding in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A central pathological feature of these disorders is the misfolding and aggregation of specific proteins, leading to the formation of insoluble deposits that are toxic to neurons. In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides into plaques is a primary pathogenic event. Similarly, in Parkinson's disease and other synucleinopathies, the intraneuronal accumulation of aggregated α-synuclein (αSyn) in the form of Lewy bodies is a defining characteristic.
The development of small molecules that can inhibit or reverse the aggregation of these proteins represents a promising therapeutic strategy. Such agents could potentially halt the progression of the disease by targeting a fundamental cause of neurodegeneration. This guide focuses on one such molecule, this compound (M30), which has demonstrated efficacy in preclinical models of both Alzheimer's and Parkinson's disease.
Discovery of M30 as a Modulator of Amyloid Aggregation
The compound this compound, later referred to as M30, was initially identified as a small molecule capable of interfering with the aggregation of the amyloid-beta peptide. This discovery was part of a broader effort to find neuroprotective compounds that could mitigate the toxic effects of Aβ oligomers, which are considered a primary neurotoxic species in Alzheimer's disease.
From Anti-Amyloid Beta to Anti-α-Synuclein Activity
Subsequent research revealed a significant overlap in the pathogenic mechanisms of Aβ and αSyn aggregation. Both proteins can adopt a β-sheet-rich conformation that promotes self-assembly into toxic oligomers and fibrils. This structural similarity prompted the investigation of M30's effects on α-synuclein aggregation.
A key study demonstrated that M30 effectively attenuates the stimulatory effects of intracellular α-synuclein on synaptic transmission.[1][2] This research provided the first evidence of M30's potential as a therapeutic agent for synucleinopathies. The study highlighted that M30 interfered with αSyn aggregation and reduced the formation of higher-molecular-weight species.[1][2]
Synthesis of this compound (M30)
Proposed Synthetic Pathway: Reductive Amination
The synthesis of this compound can be envisioned through the reductive amination of octahydroisoquinoline with a protected aminoacetaldehyde derivative, followed by deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Reductive Amination
-
To a solution of octahydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 2,2-diethoxyethan-1-amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(2,2-diethoxyethyl)octahydroisoquinoline.
Step 2: Deprotection
-
Dissolve the crude N-(2,2-diethoxyethyl)octahydroisoquinoline in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture at room temperature for 4-6 hours to facilitate the hydrolysis of the acetal protecting group.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of ~9-10.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the final product, this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Caption: Proposed two-step synthesis of M30 via reductive amination.
Mechanism of Action: Targeting the Hydrophobic Core of Amyloidogenic Proteins
In silico docking analyses and molecular dynamics simulations have provided valuable insights into the mechanism by which M30 inhibits protein aggregation.[1][2] The studies suggest that M30 interacts with a central hydrophobic region of α-synuclein.[1][2] This interaction is believed to be crucial for its anti-aggregation properties.
The hydrophobic core of amyloidogenic proteins like Aβ and αSyn plays a critical role in the initial stages of aggregation. By binding to this region, M30 is thought to stabilize the protein in a non-amyloidogenic conformation, thereby preventing the self-assembly process that leads to the formation of toxic oligomers and fibrils.
Caption: Proposed mechanism of M30 in preventing α-synuclein aggregation.
Pharmacological Evaluation and Preclinical Data
The neuroprotective effects of M30 have been evaluated in a variety of in vitro and in vivo models. The key findings from these studies are summarized below.
In Vitro Inhibition of α-Synuclein Aggregation
Thioflavin T (ThT) fluorescence assays and Western blot analyses have been instrumental in demonstrating M30's ability to inhibit α-synuclein aggregation. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those found in amyloid fibrils.
| Assay | Observation | Implication | Reference |
| Thioflavin T (ThT) Assay | M30 treatment significantly reduces the ThT fluorescence signal in α-synuclein aggregation assays. | M30 inhibits the formation of β-sheet-rich fibrillar aggregates of α-synuclein. | [1][2] |
| Western Blot Analysis | M30 treatment leads to a decrease in the formation of high-molecular-weight α-synuclein species (oligomers and aggregates). | M30 interferes with the early stages of α-synuclein oligomerization. | [1][2] |
Attenuation of α-Synuclein-Induced Synaptic Dysfunction
Patch-clamp recordings in hippocampal neurons have been used to assess the functional consequences of M30's anti-aggregation activity. These studies have shown that intracellular application of α-synuclein oligomers leads to a significant increase in the frequency and amplitude of spontaneous synaptic currents, indicative of synaptic hyperexcitability.
| Experimental Model | Effect of α-Synuclein Oligomers | Effect of M30 Co-application | Reference |
| Hippocampal Neuron Patch-Clamp | Increased frequency and amplitude of spontaneous synaptic currents. | Attenuation of the α-synuclein-induced increase in synaptic activity. | [1][2] |
These findings suggest that M30 can not only prevent the formation of toxic α-synuclein species but also rescue the synaptic dysfunction they cause.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR studies for this compound are not extensively published, valuable insights can be drawn from studies on the broader class of isoquinoline and tetrahydroisoquinoline derivatives. These studies have established the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, with a wide range of biological activities.
Generally, the pharmacological profile of isoquinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring. For neuroprotective activity, modifications that enhance blood-brain barrier penetration and target specific protein-protein interactions are desirable. The fully saturated octahydroisoquinoline core of M30 provides a three-dimensional structure that may be crucial for its specific interaction with the hydrophobic pockets of amyloidogenic proteins. The ethylamine side chain likely contributes to the molecule's solubility and potential for hydrogen bonding interactions.
Future Directions and Therapeutic Potential
The dual activity of M30 against both Aβ and α-synuclein aggregation positions it as a particularly attractive candidate for the treatment of neurodegenerative diseases, which often exhibit overlapping pathologies. Its ability to mitigate synaptic dysfunction further enhances its therapeutic potential.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of M30, as well as its in vivo efficacy in animal models of synucleinopathies.
-
Optimization of the Scaffold: Further SAR studies on the octahydroisoquinoline core and the ethylamine side chain could lead to the development of analogs with improved potency, selectivity, and drug-like properties.
-
Elucidation of Downstream Signaling Pathways: Investigating the cellular pathways modulated by M30 beyond its direct anti-aggregation effects will provide a more complete understanding of its neuroprotective mechanisms.
Conclusion
This compound (M30) is a promising small molecule with a novel mechanism of action targeting the fundamental process of protein misfolding and aggregation in neurodegenerative diseases. Its demonstrated efficacy in preclinical models, particularly in the context of α-synuclein pathology, warrants further investigation and development. This technical guide provides a foundational understanding of M30 for researchers dedicated to advancing the next generation of therapies for these devastating disorders.
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Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
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The Role of 2-Octahydroisoquinolin-2(1H)-ylethanamine in Inhibiting Protein Aggregation
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
Protein misfolding and subsequent aggregation are central pathological hallmarks of a wide range of debilitating neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The accumulation of aberrant protein structures, particularly soluble oligomeric species, is highly neurotoxic and drives disease progression. This has led to a focused search for small molecules capable of interfering with the aggregation cascade. This technical guide provides a comprehensive overview of 2-octahydroisoquinolin-2(1H)-ylethanamine , a small molecule also known as M30 , which has emerged as a promising inhibitor of protein aggregation. Initially identified for its activity against amyloid-beta (Aβ) aggregation, its therapeutic potential has been significantly expanded through studies demonstrating its efficacy in preventing the self-assembly of alpha-synuclein (αSyn), the protein primarily associated with synucleinopathies like Parkinson's disease.[1][2]
This document delves into the mechanistic underpinnings of M30's inhibitory action, starting from in silico predictions of its interaction with key hydrophobic domains of amyloidogenic proteins to its empirical validation through established biophysical and cell-based assays. We provide detailed, field-proven protocols for core experimental techniques, including Thioflavin T (ThT) fluorescence assays, Western blotting for oligomer detection, and cell viability assays. The causality behind each experimental choice is explained to provide a deeper understanding of the data generated. By synthesizing computational, biophysical, and cellular data, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and advance M30 and similar compounds as potential disease-modifying therapeutics for proteinopathies.
Chapter 1: The Challenge of Protein Misfolding in Neurodegenerative Disease
Neurodegenerative disorders represent a growing global health crisis, characterized by the progressive loss of structure and function of neurons.[3] A significant subset of these diseases, often termed "proteinopathies," are defined by the misfolding and accumulation of specific proteins into insoluble aggregates within or outside of cells.[4] While the specific proteins differ—amyloid-beta (Aβ) and tau in Alzheimer's disease, alpha-synuclein (αSyn) in Parkinson's disease—they often share a common pathogenic pathway.[3][5][6]
This process, known as amyloidogenesis, involves a conformational change in the native protein, leading it to self-assemble. The pathway typically begins with soluble monomers adopting a β-sheet-rich conformation, which then aggregate into small, soluble oligomers. These oligomers can further assemble into larger protofibrils and, ultimately, mature into the large, insoluble fibrils that form the characteristic plaques and tangles observed in post-mortem brain tissue.[7][8] A substantial body of evidence now points to the early-stage soluble oligomers, rather than the mature fibrils, as the most potent neurotoxic species, capable of disrupting cellular homeostasis through various mechanisms including membrane permeabilization, mitochondrial dysfunction, and synaptic failure.[8][9][10][11] Therefore, therapeutic strategies aimed at inhibiting the initial stages of aggregation by stabilizing monomers or preventing oligomer formation are of paramount interest.[12]
Chapter 2: this compound (M30): A Novel Small Molecule Inhibitor
This compound (M30) is a small neuroactive molecule that has garnered significant attention for its potential to modulate the aggregation pathways of key amyloidogenic proteins. Its journey began in the context of Alzheimer's disease research, where it was identified as a compound capable of inhibiting the aggregation of Aβ and protecting against Aβ-induced neurotoxicity.[2]
The key scientific insight came from recognizing that the aggregation of many amyloidogenic proteins is driven by specific, highly hydrophobic domains.[2] The central domain of αSyn (amino acids 61-95), which is critical for its aggregation, shares sequence similarity with the hydrophobic C-terminus of Aβ.[2][5] This led to the hypothesis that M30 might also interact with αSyn and, consequently, hinder its aggregation.[2] Subsequent research has validated this hypothesis, demonstrating that M30 effectively interferes with αSyn aggregation and mitigates its toxic effects on neuronal function, positioning it as a potential therapeutic agent for Parkinson's disease and other synucleinopathies.[1][13] The proposed mechanism centers on M30's ability to bind to these critical hydrophobic regions, thereby preventing the protein-protein interactions necessary for oligomerization and fibril formation.[1][2]
Chapter 3: Elucidating the Mechanism of Action: In Silico and Biophysical Approaches
A multi-pronged approach combining computational modeling and empirical biophysical methods is essential to robustly characterize the mechanism of an aggregation inhibitor. This strategy allows for the prediction of molecular interactions, which can then be validated and quantified through laboratory experiments.
In Silico Modeling: Predicting Molecular Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable first steps. They provide a structural hypothesis for how a small molecule like M30 interacts with its protein target.
-
Causality of Choice : Docking analyses predict the preferred binding pose and affinity of a ligand (M30) to a receptor (αSyn monomer), identifying the most likely interaction sites. MD simulations then assess the stability of this predicted complex over time, providing insights into the dynamics of the interaction under simulated physiological conditions. This computational workflow is critical for generating testable hypotheses before committing to resource-intensive wet lab experiments.
Studies have shown that M30 likely interacts with the central hydrophobic region of αSyn.[1][2][13] This binding is thought to sterically hinder the conformational changes and intermolecular contacts required for the aggregation process to begin.
Caption: Workflow for in silico analysis of M30-protein interaction.
Biophysical Characterization of Inhibition
Following computational predictions, biophysical assays are employed to empirically measure the effect of M30 on the aggregation process.[14] These techniques monitor changes in protein conformation and size over time.[15][16]
This is the gold-standard assay for monitoring the kinetics of amyloid fibril formation in real-time.[15]
-
Principle of Self-Validation : The assay's trustworthiness stems from the specific photophysical properties of the ThT dye. It exhibits a characteristic increase in fluorescence quantum yield and a red-shift in its emission spectrum upon binding to the cross-β-sheet structures that define amyloid fibrils.[15] Its fluorescence is negligible when it is free in solution or in the presence of monomeric or non-amyloid amorphous aggregates, providing a high signal-to-noise ratio for detecting fibrillization.
Step-by-Step Methodology:
-
Preparation of Reagents :
-
Prepare a 100 µM stock solution of recombinant human α-synuclein monomer in a suitable buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.4). Ensure the protein is monomeric by size-exclusion chromatography.
-
Prepare a 1 mM stock solution of M30 in the same buffer.
-
Prepare a 500 µM ThT stock solution in the same buffer and filter through a 0.22 µm filter.
-
-
Assay Setup :
-
In a 96-well, non-binding, black, clear-bottom microplate, set up reactions in triplicate.
-
For each reaction, add α-synuclein to a final concentration of 50 µM.
-
Add M30 to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM).
-
Add ThT to a final concentration of 10 µM.
-
Adjust the final volume of each well to 100 µL with buffer. Include buffer-only and M30-only controls.
-
-
Incubation and Measurement :
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with continuous orbital shaking.
-
Measure fluorescence every 15 minutes using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence of the buffer/M30 controls.
-
Plot the average fluorescence intensity against time for each condition.
-
Determine the lag time (t_lag) and the maximum fluorescence intensity (I_max) for each curve.
-
Table 1: Hypothetical ThT Assay Data for M30 Inhibition of α-Synuclein Aggregation
| M30 Concentration (µM) | Lag Time (hours) | Maximum Fluorescence (a.u.) | % Inhibition (at I_max) |
|---|---|---|---|
| 0 (Control) | 8.5 ± 0.7 | 15,400 ± 850 | 0% |
| 10 | 15.2 ± 1.1 | 12,100 ± 600 | 21.4% |
| 50 | 32.8 ± 2.5 | 6,200 ± 450 | 59.7% |
| 100 | > 48 | 1,800 ± 210 | 88.3% |
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
While ThT assays are excellent for tracking fibril formation, they do not provide information on the distribution of smaller, non-fibrillar oligomers. Western blotting can resolve different aggregation states by molecular weight.
-
Principle of Self-Validation : This technique relies on the well-established principle of SDS-PAGE to separate proteins based on size, followed by immunodetection with an antibody specific to the protein of interest (e.g., anti-α-synuclein). The presence and intensity of bands corresponding to dimers, trimers, and higher-molecular-weight species provide a semi-quantitative snapshot of the oligomer population at a specific time point. Comparing samples with and without the inhibitor validates the compound's effect on oligomerization.
Step-by-Step Methodology:
-
Sample Preparation :
-
Set up aggregation reactions as described for the ThT assay (but without ThT) in microcentrifuge tubes. Incubate at 37°C with shaking for a time point within the exponential phase of the control reaction (e.g., 12 hours).
-
Stop the reaction by taking aliquots and mixing them with 4X Laemmli sample buffer without boiling (boiling can dissociate non-covalently linked oligomers).
-
-
Electrophoresis :
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris gradient gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Transfer :
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for α-synuclein.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Visualization and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detector.
-
Perform densitometry analysis on the bands corresponding to monomers, low-n oligomers, and high-molecular-weight (HMW) species.
-
Table 2: Hypothetical Densitometry Data from Western Blot Analysis
| M30 Concentration (µM) | Monomer Band (a.u.) | Low-n Oligomer Bands (a.u.) | HMW Smear (a.u.) |
|---|---|---|---|
| 0 (Control) | 45,000 | 88,000 | 125,000 |
| 50 | 150,000 | 35,000 | 21,000 |
| 100 | 220,000 | 12,000 | 5,000 |
Chapter 4: Validating Therapeutic Potential in Cellular Models
Demonstrating that a compound inhibits aggregation in a test tube is a critical first step, but its therapeutic potential can only be validated in a biological context. Cell-based assays are essential for assessing whether an inhibitor can prevent the cytotoxicity induced by protein aggregates.[17]
Cellular Models of Proteinopathy
Cultured cells provide a controlled environment to study the pathological effects of protein aggregates.[4]
-
Common Models : Human neuroblastoma cell lines like SH-SY5Y are frequently used as they can be differentiated into neuron-like cells.[11] Primary hippocampal or cortical neurons, while more complex to culture, offer a model with higher physiological relevance.[1]
-
Inducing Pathology : Toxicity can be induced by treating the cells with pre-formed oligomers prepared in vitro or by transfecting cells to overexpress the amyloidogenic protein.[17]
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle of Self-Validation : The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells. Including untreated cells (100% viability) and cells treated with a known toxin as controls provides a robust framework for quantifying the protective effect of the test compound.
Step-by-Step Methodology:
-
Cell Culture :
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment :
-
Prepare α-synuclein oligomers in vitro.
-
Pre-incubate the oligomers (e.g., 10 µM final concentration) with or without M30 (at various concentrations) for 30 minutes at room temperature.
-
Remove the culture medium from the cells and replace it with fresh medium containing the oligomer/M30 mixtures. Include controls for untreated cells, cells treated with M30 alone, and cells treated with oligomers alone.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Assay :
-
Add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.
-
-
Measurement and Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Table 3: Hypothetical Cell Viability Data for M30 Neuroprotection
| Treatment Condition | Absorbance (570 nm) | Cell Viability (%) |
|---|---|---|
| Untreated Control | 1.25 ± 0.08 | 100% |
| α-Syn Oligomers (10 µM) | 0.55 ± 0.05 | 44% |
| α-Syn Oligomers + M30 (50 µM) | 1.08 ± 0.07 | 86.4% |
| M30 alone (50 µM) | 1.23 ± 0.09 | 98.4% |
Caption: Conceptual diagram of M30 rescuing synaptic function.
Functional Rescue: Electrophysiology
Ultimately, a successful therapeutic must rescue cellular function. αSyn oligomers are known to disrupt synaptic transmission, often causing an increase in the frequency of spontaneous synaptic currents, which can lead to excitotoxicity.[1][13] Patch-clamp recordings from primary neurons allow for the direct measurement of these currents. Studies have shown that co-application of M30 can antagonize the effects of αSyn oligomers, normalizing synaptic activity and demonstrating a true functional rescue.[1][2][19]
Chapter 5: Synthesis and Future Directions
The synthesis of this compound and its derivatives can be achieved through multi-step chemical reactions, often leveraging techniques like the Ugi four-component reaction followed by cyclization to create the core isoquinoline scaffold.[20] This synthetic tractability allows for the generation of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
The research on M30 provides a compelling case study for a therapeutic strategy focused on inhibiting the early stages of protein aggregation. Its dual action against both Aβ and αSyn suggests it may target a common structural feature of amyloidogenic proteins, a promising attribute for developing broader-spectrum therapeutics. The broader class of 8-hydroxyquinoline derivatives, to which M30 is related, has also shown potential as multi-target agents for neurodegeneration, possessing antioxidant and metal-chelating properties in addition to anti-aggregation activity.[21][22][23]
Future work in this area will focus on:
-
Lead Optimization : Synthesizing and screening M30 analogues to improve efficacy and drug-like properties.
-
In Vivo Validation : Testing the most promising compounds in animal models of Alzheimer's and Parkinson's disease to assess their ability to cross the blood-brain barrier, reduce aggregate pathology, and improve behavioral outcomes.
-
Target Expansion : Investigating the efficacy of M30 and its derivatives against other aggregating proteins, such as tau and huntingtin.[24]
By continuing to integrate computational, biophysical, and biological approaches, the field can advance compounds like M30 from promising research tools to clinically effective treatments for devastating neurodegenerative diseases.
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Methodological & Application
Application Notes and Protocols for Cell Culture Treatment with 2-octahydroisoquinolin-2(1H)-ylethanamine (M30)
Introduction: Unveiling the Therapeutic Potential of M30
2-octahydroisoquinolin-2(1H)-ylethanamine, commonly referred to as M30, is a novel small molecule with demonstrated neuroprotective properties. Primarily identified for its potent anti-amyloidogenic activity, M30 has garnered significant interest within the drug development community, particularly for neurodegenerative disorders such as Parkinson's Disease.[1][2][3][4] Published research indicates that M30 interferes with the aggregation of α-synuclein (αSyn) and amyloid-beta (Aβ) peptides by interacting with their central hydrophobic regions.[1][2][3] This interaction attenuates the formation of higher-molecular-weight neurotoxic species and mitigates their detrimental effects on synaptic transmission.[1][2][3][4]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating cell culture-based investigations with M30. The following sections provide essential information on the physicochemical properties of M30, detailed protocols for its preparation and application in cell culture, and robust methodologies for assessing its biological effects. The causality behind experimental choices is explained to ensure scientific integrity and the reproducibility of findings.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is critical for its effective application in cell culture. While exhaustive experimental data for M30 is not widely published, the following table summarizes key information. Researchers are advised to obtain compound-specific data from their supplier.
| Property | Value | Significance in Cell Culture |
| Synonym | M30 | For literature searches and referencing. |
| Molecular Formula | C₁₁H₂₂N₂ | Essential for calculating molarity for stock solutions and treatment concentrations. |
| Molecular Weight | 182.31 g/mol | Crucial for accurate preparation of solutions of known concentrations. |
| Solubility | Soluble in DMSO (to 10 mM), water, and saline.[3] | Dictates the appropriate solvent for stock solution preparation. DMSO is a common choice but must be used at a final concentration non-toxic to the cells (typically <0.1%). |
| Storage | Stock solutions in DMSO can be stored at -20°C.[3] | Proper storage is vital to maintain the compound's stability and activity over time. Avoid repeated freeze-thaw cycles. |
| Putative Mechanism | Binds to hydrophobic domains of amyloidogenic proteins.[1][2][3] | This informs the design of target engagement and mechanistic studies. |
Experimental Workflows and Protocols
The following section outlines detailed protocols for the preparation of M30 and its application in cell culture for various biological assays. These protocols are designed to be self-validating systems, providing researchers with a solid foundation for their investigations.
M30 Stock Solution Preparation and Cell Culture Treatment Workflow
The accurate preparation of M30 stock solutions and their subsequent dilution for cell culture treatment is paramount for obtaining reliable and reproducible results.
Caption: Workflow for M30 stock solution preparation and cell culture treatment.
Protocol 1: M30 Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of M30 powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.
Assessing the Biological Effects of M30
The following protocols provide standardized methods to assess the impact of M30 on cell viability, apoptosis, and gene expression.
1. Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 2: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of M30 concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO at the highest concentration used for M30 dilution).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.2% NP-40 solution with 8 mM HCl in isopropanol) to each well.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5][7]
2. Apoptosis Detection using Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with M30 as desired. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
3. Analysis of Protein Aggregation by Western Blotting
Given M30's known effects on α-synuclein aggregation, Western blotting can be employed to assess its impact on target protein aggregation in a cellular model.
Caption: Standard workflow for Western blot analysis.
Protocol 4: Western Blotting for Protein Aggregates
-
Cell Lysis: Lyse M30-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For insoluble aggregates, the pellet after initial centrifugation can be resuspended in loading buffer.[12]
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer. For analyzing non-covalent aggregates, consider omitting the boiling step and reducing agents.[12][13]
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel. High molecular weight aggregates may remain in the stacking gel.[13]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using a chemiluminescent substrate.
4. Gene Expression Analysis by RT-qPCR
To understand the broader cellular response to M30, researchers can analyze changes in gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).[14][15][16][17]
Protocol 5: RT-qPCR
-
RNA Extraction: Following treatment with M30, harvest cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step.[14]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers specific to the genes of interest. Include appropriate housekeeping genes for normalization.[17]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Trustworthiness and Self-Validation
To ensure the trustworthiness of experimental outcomes, each protocol incorporates self-validating steps:
-
Vehicle Controls: The inclusion of vehicle controls (e.g., DMSO) in all assays is crucial to distinguish the effects of M30 from those of the solvent.
-
Dose-Response and Time-Course Studies: Establishing a dose-response curve and a time-course for M30's effects in your specific cell model is essential for determining optimal experimental conditions.
-
Positive and Negative Controls: Utilize positive and negative controls where applicable (e.g., a known apoptosis-inducing agent for the Annexin V/PI assay) to validate the assay's performance.
-
Orthogonal Methods: Whenever possible, confirm findings using an alternative, complementary method. For example, cell viability results from an MTT assay could be confirmed with a trypan blue exclusion assay.
Conclusion and Future Directions
This compound (M30) represents a promising therapeutic candidate for neurodegenerative diseases. The protocols and guidelines presented here provide a robust framework for researchers to explore its biological activities in various cell culture models. Future investigations should aim to further elucidate its mechanism of action, evaluate its efficacy in a broader range of disease models, and conduct comprehensive safety and toxicity profiling.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Apoptosis detection protocol using the Annexin-V and PI kit. [Link]
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Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. Bio-Rad. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Western Blotting Sample Preparation Techniques. Bio-Rad. [Link]
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"2-octahydroisoquinolin-2(1H)-ylethanamine" alpha-synuclein aggregation assay method
A Detailed Protocol Using 2-octahydroisoquinolin-2(1H)-ylethanamine in a Thioflavin T Fluorescence Assay
Introduction
Parkinson's disease (PD) and other related neurodegenerative disorders, collectively known as synucleinopathies, are characterized by the abnormal accumulation of the protein alpha-synuclein (α-synuclein) in the brain.[1][2] The misfolding of this protein from its soluble monomeric state into toxic oligomers and insoluble amyloid fibrils is a central event in the pathology of these diseases.[3][4] These aggregates, the main components of Lewy bodies, disrupt normal neuronal function and contribute to the progressive loss of dopaminergic neurons.[1][4]
Targeting the aggregation of α-synuclein is therefore a promising therapeutic strategy for developing disease-modifying treatments.[5][6] A key tool in this effort is the in vitro aggregation assay, which allows for the high-throughput screening of small molecules that can inhibit or reverse this pathological process.[6]
This application note provides a detailed protocol for monitoring α-synuclein aggregation using the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that specifically binds to the cross-β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission.[7][8] This property allows for the real-time kinetic monitoring of fibril formation.[8] We will use This compound (also known as M30) as an example test compound to illustrate the methodology for assessing potential inhibitors.[9][10] Research has shown that this small molecule can interfere with α-synuclein aggregation, making it a relevant candidate for this protocol.[9][11]
Assay Principle
The Thioflavin T assay is based on the dye's unique spectral properties. In its free, unbound state, ThT has a low fluorescence quantum yield. Upon binding to the β-sheet-rich amyloid fibrils, the dye's rotation is restricted, leading to a dramatic enhancement of its fluorescence.[7][12] The fluorescence intensity is directly proportional to the amount of aggregated α-synuclein, enabling the quantitative analysis of aggregation kinetics.[8] The typical aggregation process follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state). Small molecule inhibitors can alter this curve by extending the lag phase, reducing the rate of elongation, or lowering the final amount of fibrils formed.[5][13]
Materials and Reagents
| Reagent/Material | Specifications |
| Recombinant Human α-Synuclein | Lyophilized, >95% purity |
| This compound | Test Inhibitor (e.g., M30) |
| Thioflavin T (ThT) | Amyloid stain |
| Phosphate-Buffered Saline (PBS) | pH 7.4, filtered |
| Sodium Azide (NaN₃) | For preventing microbial growth |
| Nuclease-free Water | For stock solutions |
| DMSO | For dissolving the test inhibitor |
| 96-well black, clear-bottom plates | For fluorescence reading |
| Adhesive plate sealers | To prevent evaporation |
| Fluorescence Microplate Reader | With excitation/emission filters for ThT |
| Shaking Incubator | Capable of maintaining 37°C |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple conditions and replicates.
PART 1: Preparation of Reagents
-
Monomeric α-Synuclein (10 mg/mL stock):
-
Careful preparation of aggregate-free, low molecular weight (LMW) α-synuclein is critical for reproducible results.[14][15]
-
Dissolve lyophilized α-synuclein in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration of 10 mg/mL.
-
To remove pre-existing aggregates, centrifuge the solution at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C.[16][17]
-
Carefully collect the supernatant containing the monomeric protein. Determine the precise concentration using a spectrophotometer (A280, extinction coefficient ≈ 5960 M⁻¹cm⁻¹).
-
Use immediately or flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[18]
-
-
Thioflavin T (1 mM stock):
-
Test Inhibitor (10 mM stock):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store aliquots at -20°C.
-
-
Assay Buffer:
PART 2: Assay Setup
-
Prepare Reaction Mixes: On ice, prepare the reaction mixtures for each condition. For triplicate measurements, prepare enough volume for at least 3.5 wells (e.g., 400 µL for a final volume of 100 µL per well).[18] The final concentrations in the well should be:
-
α-Synuclein: 70-100 µM (e.g., 1-1.4 mg/mL)
-
Thioflavin T: 10-25 µM[20]
-
Test Inhibitor: Desired final concentrations (e.g., 1:0.5, 1:1, 1:2 molar ratio of protein to inhibitor). Ensure the final DMSO concentration is constant across all wells and does not exceed 1% (v/v).
-
-
Plate Layout: It is crucial to include proper controls. A recommended plate layout is shown below.
| Well | α-Synuclein | Inhibitor | Vehicle (DMSO) | Buffer |
| A1-A3 | + | - | + | + |
| B1-B3 | + | Low Conc. | + | + |
| C1-C3 | + | Med Conc. | + | + |
| D1-D3 | + | High Conc. | + | + |
| E1-E3 | - | - | - | + |
| F1-F3 | - | - | + | + |
-
Pipetting: Pipette the reagents in the following order into each well of the 96-well black, clear-bottom plate: Assay Buffer, ThT, Test Inhibitor/Vehicle, and finally, α-synuclein solution.[18] The final volume per well should be 100-150 µL.[8][18]
-
Sealing: Securely seal the plate with an adhesive plate sealer to prevent evaporation during the long incubation period.[8]
PART 3: Incubation and Kinetic Measurement
-
Plate Reader Setup:
-
Incubation and Reading:
-
Place the sealed plate in the reader.
-
Incubate at 37°C with intermittent shaking. A common cycle is 1-2 minutes of shaking followed by a brief rest before each reading.[20] Continuous shaking at ~600 rpm is also effective.[19]
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) for up to 72 hours, or until the fluorescence signal in the positive control wells reaches a stable plateau.[8][19]
-
Data Analysis and Interpretation
-
Background Subtraction: For each time point, subtract the average fluorescence of the buffer-only control wells from all other readings.
-
Plotting: Plot the background-subtracted fluorescence intensity versus time for each condition. This will generate the characteristic sigmoidal aggregation curves.
-
Kinetic Parameter Extraction: Analyze the sigmoidal curves to extract key kinetic parameters:
-
Lag Time (t_lag): The time required to reach the onset of the exponential growth phase. This reflects the nucleation process.[21]
-
Maximum Slope (V_max): The steepest slope of the curve, representing the maximum rate of fibril elongation.
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau, corresponding to the final amount of fibrils formed.
-
-
Calculating Inhibition: The inhibitory effect of this compound can be quantified by comparing the kinetic parameters of the inhibitor-treated samples to the vehicle control. For example, the percentage of inhibition at the plateau can be calculated as:
-
% Inhibition = (1 - (F_max_inhibitor / F_max_control)) * 100
-
A potent inhibitor will typically cause a dose-dependent increase in the lag time and a decrease in both the maximum slope and the final fluorescence intensity.[22][23]
Troubleshooting
-
High Initial Fluorescence: May indicate the presence of pre-existing aggregates in the α-synuclein stock. Re-purify the monomeric protein using size-exclusion chromatography or high-speed centrifugation.[14]
-
No Aggregation in Positive Control: Could be due to inactive protein, incorrect buffer conditions, or insufficient incubation time/agitation. Verify protein quality and experimental setup.
-
High Well-to-Well Variability: Ensure accurate and consistent pipetting. Use of a multichannel pipette can improve reproducibility. Mixing the reaction components thoroughly before plating is also critical.[18]
Conclusion
The Thioflavin T fluorescence assay is a robust, sensitive, and high-throughput method for studying the kinetics of α-synuclein aggregation in vitro.[8] This application note provides a comprehensive protocol for its implementation, from the critical preparation of monomeric protein to the final data analysis. By using this method, researchers can effectively screen and characterize potential therapeutic agents, such as this compound, that target the pathological aggregation of α-synuclein, paving the way for new treatments for Parkinson's disease and other synucleinopathies.[5][6]
References
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Title: Small molecule inhibitors targeting alpha-synuclein aggregation: Progress and future outlook Source: PubMed URL: [Link]
-
Title: Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons Source: PNAS URL: [Link]
-
Title: Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils Source: PMC - PubMed Central URL: [Link]
-
Title: α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay Source: Bio-protocol URL: [Link]
-
Title: The Role of Alpha-Synuclein Pathology Source: Aligning Science Across Parkinson's URL: [Link]
-
Title: Structure-Based Discovery of Small-Molecule Inhibitors of the Autocatalytic Proliferation of α-Synuclein Aggregates Source: ACS Publications - Molecular Pharmaceutics URL: [Link]
-
Title: Kinetic Mechanism of Thioflavin T Binding onto the Amyloid Fibril of Hen Egg White Lysozyme Source: ACS Publications - Langmuir URL: [Link]
-
Title: Alpha-Synuclein Neurobiology in Parkinson's Disease: A Comprehensive Review of Its Role, Mechanisms, and Therapeutic Perspectives Source: MDPI URL: [Link]
-
Title: Ligand-Based Discovery of a Small Molecule as Inhibitor of α-Synuclein Amyloid Formation Source: MDPI URL: [Link]
-
Title: Optimization of a small molecule inhibitor of secondary nucleation in α-synuclein aggregation Source: Frontiers URL: [Link]
-
Title: Alpha-synuclein aggregation in Parkinson's disease Source: ScienceDirect URL: [Link]
-
Title: Initiation and progression of α-synuclein pathology in Parkinson's disease Source: PubMed Central URL: [Link]
-
Title: Mechanism of thioflavin T binding to amyloid fibrils Source: PubMed - NIH URL: [Link]
-
Title: α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader Source: protocols.io URL: [Link]
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Title: Comparison of alpha-synuclein aggregation kinetics and resulting structure under different temperatures Source: ResearchGate URL: [Link]
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Title: Preparation of aggregate-free α -synuclein for in vitro aggregation study Source: protocols.io URL: [Link]
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Title: (PDF) Preparation of aggregatefree α synuclein for in vitro aggregation study Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Administration of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-octahydroisoquinolin-2(1H)-ylethanamine, also identified as M30, is a novel small molecule showing significant promise in preclinical neuroscience research. In vitro and in silico studies have demonstrated its capacity to interfere with the aggregation of key amyloidogenic proteins, including α-Synuclein (αSyn) and amyloid-beta (Aβ).[1][2][3][4] Specifically, M30 appears to interact with the central hydrophobic regions of these proteins, thereby inhibiting the formation of oligomers and higher-molecular-weight species.[1][2][3] This mechanism suggests a potential therapeutic strategy for synucleinopathies such as Parkinson's Disease and other neurodegenerative conditions characterized by protein misfolding.[1][2][4]
The transition from promising in vitro data to meaningful in vivo outcomes is a critical juncture in the drug development pipeline.[5][6] As no standardized animal administration protocols for M30 have been published to date, this guide provides a comprehensive framework for its preclinical evaluation in relevant animal models. Grounded in established best practices for administering hydrophobic compounds, these notes offer detailed, self-validating protocols designed to ensure experimental rigor, reproducibility, and adherence to the highest standards of animal welfare.
Section 1: Compound Characteristics and Handling
A thorough understanding of the test article's properties is fundamental to designing a robust experimental plan.
1.1 Physicochemical Profile
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonym | M30[1][3] |
| Molecular Formula | C11H22N2 |
| Predicted Nature | Hydrophobic/Lipophilic |
The demonstrated interaction of M30 with hydrophobic protein domains strongly suggests that the compound itself is lipophilic.[1] This characteristic is the primary consideration for vehicle selection and formulation development, as poor aqueous solubility is a common challenge for such molecules.[7]
1.2 Safety and Handling
As with any novel chemical entity, M30 should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, protected from light.
-
Preparation: All handling and formulation preparation should be performed in a chemical fume hood or a ventilated enclosure.
Section 2: Preclinical Study Design: Foundational Principles
A well-designed study is essential for generating reliable and translatable data.[5]
2.1 Animal Model Selection
For neuroscience research, particularly in the context of neurodegenerative diseases, rodent models are frequently employed due to their genetic, physiological, and pathological similarities to humans.[8][9][10]
-
Mice (e.g., C57BL/6): Widely used due to the availability of transgenic strains that model specific aspects of diseases like Alzheimer's or Parkinson's, and their well-characterized genetics and behavior.[9]
-
Rats (e.g., Sprague Dawley, Wistar): Their larger size facilitates certain surgical procedures and repeated blood sampling, and their more complex cognitive behaviors can be advantageous for specific studies.[8]
The selection of the specific model and strain should be scientifically justified in the study protocol and aligned with the research objectives.
2.2 Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted with the highest commitment to ethical standards. The "3Rs" principle—Replacement, Reduction, and Refinement —should guide all aspects of the study design.[5][11]
-
Approval: All procedures must be detailed in a protocol approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent animal ethics committee.
-
Welfare: Animals should be monitored regularly for any signs of pain, distress, or toxicity. Humane endpoints must be clearly defined.
2.3 Experimental Workflow Overview
A typical preclinical study involving M30 administration follows a structured workflow. The following diagram illustrates the key phases, emphasizing the cyclical nature of hypothesis testing and refinement.
Section 3: Formulation and Vehicle Selection for M30
The hydrophobicity of M30 necessitates a carefully designed formulation to ensure its bioavailability and prevent precipitation in vivo. A multi-component vehicle is often required.
3.1 Principles of Hydrophobic Drug Formulation
The standard approach involves a two-step process: first, dissolving the compound in a small amount of a non-aqueous, water-miscible solvent, and second, diluting this concentrate into an aqueous vehicle containing solubilizing agents.[12]
3.2 Recommended Vehicle Components
The following table outlines potential components for an M30 vehicle. It is critical to test the final vehicle formulation in a cohort of control animals to ensure it is inert and does not produce confounding biological effects.[13]
| Component | Class | Function & Rationale | Example Concentration |
| DMSO | Organic Solvent | Primary solvent for dissolving the hydrophobic compound.[12][13] | <10% of final volume |
| PEG 400 | Co-solvent | Improves the solubility of drugs with intermediate solubility.[13] | 10-40% |
| Tween 80 / Polysorbate 80 | Surfactant | Forms micelles to encapsulate the drug, preventing precipitation upon aqueous dilution.[7][14] | 1-10% |
| Saline (0.9% NaCl) or PBS | Aqueous Base | Isotonic diluent to achieve the final injection volume.[13] | q.s. to 100% |
| Corn Oil / Sesame Oil | Oil-Based Vehicle | Suitable for highly lipophilic drugs for oral or IP routes (Not for IV).[13] | 100% |
3.3 Protocol 1: Preparation of a Vehicle-Based Formulation of M30
This protocol describes the preparation of a formulation suitable for parenteral administration (IP or IV).
Materials:
-
This compound (M30) powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Tween 80, sterile
-
Sterile 0.9% saline
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator bath
Procedure:
-
Calculate Required Mass: Determine the total mass of M30 needed for all animals in a dose group, including a 10-15% overage to account for transfer losses.
-
Primary Dissolution:
-
Weigh the M30 powder and place it into a sterile vial.
-
Add the required volume of DMSO to achieve a high-concentration stock (e.g., 20-50 mg/mL). The final DMSO concentration in the injected solution should be kept as low as possible, ideally below 10%.
-
Vortex or sonicate the vial until the M30 is completely dissolved and the solution is clear.
-
-
Prepare the Diluent:
-
In a separate sterile tube, prepare the aqueous diluent. For a final formulation of 10% Tween 80 in saline, mix 1 part Tween 80 with 9 parts sterile saline.
-
-
Final Formulation (Critical Step):
-
While vortexing the diluent (Tween 80/saline mixture), add the M30/DMSO stock solution dropwise.
-
This slow, agitated addition is crucial to allow for micelle formation and prevent the compound from precipitating out of solution.
-
Continue to vortex for 1-2 minutes after all the stock solution has been added.
-
-
Final Quality Check: Inspect the final solution. It should be clear and free of any visible precipitate. If precipitation occurs, the formulation must be optimized (e.g., by adjusting solvent/surfactant ratios).
-
Administration: Use the formulation immediately or within its validated stability window.
Section 4: Administration Protocols
The choice of administration route is dictated by the study's objective, such as investigating oral bioavailability, first-pass metabolism, or direct systemic effects.
4.1 Summary of Administration Parameters
| Route | Species | Recommended Needle Gauge | Max Bolus Volume | Key Consideration |
| Oral Gavage | Mouse | 18-20 G (flexible/bulb-tip) | 10 mL/kg[15] | Risk of esophageal or stomach perforation.[15] |
| Rat | 16-18 G (flexible/bulb-tip) | 10-20 mL/kg[15][16] | Proper measurement of tube length is critical.[16] | |
| Intraperitoneal (IP) | Mouse | 25-27 G | < 10 mL/kg[17][18] | Inject into the lower right quadrant to avoid the cecum and bladder.[17][19] |
| Rat | 23-25 G | < 10 mL/kg[17] | Ensure needle penetrates the peritoneum but not abdominal organs. | |
| Intravenous (IV) | Mouse | 27-30 G | 5 mL/kg (bolus), 10 mL/kg (slow)[20] | Requires vasodilation of the tail vein; risk of extravasation.[20][21] |
| Rat | 25-27 G | 5 mL/kg (bolus) | Veins can be harder to visualize; proper restraint is essential.[21][22] |
4.2 Protocol 2: Oral Gavage Administration (Mouse/Rat)
Rationale: This route is used to assess oral absorption and bioavailability, mimicking a common clinical route of administration. Alternatives like voluntary consumption in flavored mixtures should be considered to reduce stress.[23]
Procedure:
-
Animal Restraint: Place the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site. [19]2. Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum (on the left) and the urinary bladder. [17][19]3. Needle Insertion: Using a new sterile needle for each animal, insert the needle with the bevel facing up at approximately a 30-40 degree angle. [17]The needle should just penetrate the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger. If blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
Injection: If aspiration is clear, inject the M30 formulation.
-
Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Observe for any signs of bleeding at the injection site or discomfort. [17] 4.4 Protocol 4: Intravenous (IV) Tail Vein Injection (Mouse)
Rationale: This route provides immediate and complete systemic bioavailability, bypassing first-pass metabolism. It is technically challenging and requires practice.
Procedure:
-
Animal Warming: To achieve vasodilation, warm the mouse for 5-10 minutes using a warming box or a heat lamp placed at a safe distance. [21][22]The lateral tail veins should become more visible.
-
Restraint: Place the mouse in a suitable restraint device that exposes the tail.
-
Vein Identification: Identify one of the two lateral tail veins. Wiping the tail with 70% alcohol can help make the veins more prominent. [20]4. Needle Insertion:
-
Position the needle (27-30 G) parallel to the tail with the bevel facing up. [21][22] * Insert the needle smoothly into the distal third of the vein. A successful insertion often feels like a slight "pop" or loss of resistance. [20]5. Injection: Inject the M30 formulation slowly and steadily. [24]Watch for any swelling or "bleb" formation at the injection site, which indicates the needle is not in the vein (extravasation). [22]If this occurs, stop, remove the needle, and attempt a new injection more proximal (closer to the body) to the first site. [24]6. Withdrawal and Hemostasis: After injection, remove the needle and immediately apply gentle pressure to the site with gauze to prevent bleeding. [20]7. Monitoring: Return the animal to its cage and monitor to ensure bleeding has stopped.
-
Section 5: Post-Administration Monitoring and Data Collection
Systematic monitoring is crucial for assessing both the safety and efficacy of M30. [5]
-
Short-Term Monitoring (First 24 hours): Observe animals closely for acute toxic effects, including changes in posture, activity, breathing, and any adverse reactions at the injection site.
-
Long-Term Monitoring: Record body weights and conduct regular clinical observations as defined in the study protocol.
-
-
Pharmacokinetics (PK): Serial blood sampling to determine the absorption, distribution, metabolism, and excretion (ADME) profile of M30. [25] * Pharmacodynamics (PD): Assessment of target engagement in the central nervous system.
-
Behavioral Tests: Use of validated behavioral paradigms relevant to the animal model of disease.
-
Histopathology: Collection of brain and other tissues for analysis of pathology and target biomarkers.
-
Section 6: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during formulation. | Insufficient solubilizing agent; dilution performed too quickly. | Increase the concentration of the surfactant (e.g., Tween 80). Ensure the drug concentrate is added slowly to the vortexing diluent. [26] |
| Resistance met during oral gavage. | Tube has entered the trachea or is hitting the back of the pharynx. | DO NOT FORCE. Immediately withdraw the tube and re-attempt the insertion, ensuring the animal's head and neck are properly aligned. [15] |
| Swelling/bleb appears during IV injection. | Needle has passed through the vein or was never properly inserted (extravasation). | Stop the injection. Withdraw the needle and re-attempt at a site more proximal to the initial attempt. Do not exceed two attempts per vein. [20] |
| Animal shows signs of respiratory distress after oral gavage. | Accidental administration into the lungs. | This is a critical adverse event. The animal should be immediately and humanely euthanized as per the approved protocol. [23] |
| Bleeding or hematoma at IP/IV injection site. | Puncture of a blood vessel. | Apply gentle but firm pressure with sterile gauze until bleeding stops. [17][20]Monitor the animal closely. |
References
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Animal models in neuroscience with alternative approaches: Evolutionary, biomedical, and ethical perspectives - PubMed Central. Available at: [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available at: [Link]
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UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available at: [Link]
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Animal Models in Neuroscience: What Is the “Culture of Care”? - MDPI. Available at: [Link]
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Intraperitoneal Injection in Mice | Animals in Science - Queen's University. Available at: [Link]
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Animal models in neuroscience with alternative approaches: Evolutionary, biomedical, and ethical perspectives - PubMed. Available at: [Link]
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Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. Available at: [Link]
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IP Injection Protocol in Mice | PDF - Scribd. Available at: [Link]
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Intravenous Tail Vein Injections - Institutional Animal Care and Use Committee™. Available at: [Link]
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SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. Available at: [Link]
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Oral Gavage in the Rat - Research Animal Training. Available at: [Link]
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Intraperitoneal Injection in the Mouse - Research Animal Training. Available at: [Link]
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Feature: Why do we need to use animals in neuroscience research? Available at: [Link]
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UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP - Aniphy. Available at: [Link]
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Oral Gavage - Rodent - Research | SDSU. Available at: [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - MDPI. Available at: [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - Semantic Scholar. Available at: [Link]
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Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - ResearchGate. Available at: [Link]
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Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - PubMed. Available at: [Link]
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Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl). Available at: [Link]
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Application Notes and Protocols for 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Neuroprotective Potential of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30)
This compound, widely known in scientific literature as M30, is a multi-target compound with significant promise in the field of neuroprotection. Initially investigated for its ability to counteract amyloid-beta (Aβ) aggregation, its therapeutic potential has expanded to synucleinopathies such as Parkinson's disease.[1][2] M30's multifaceted mechanism of action, which includes interference with α-synuclein aggregation and modulation of synaptic transmission, positions it as a compelling candidate for further investigation in neurodegenerative disease research.[2][3]
These application notes provide a comprehensive guide for researchers, offering detailed protocols for in vitro and in vivo studies to explore the neuroprotective effects of M30. The methodologies outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
The neuroprotective effects of M30 are not attributed to a single mode of action but rather to a synergistic combination of properties. In silico and empirical data suggest that M30 interacts with the hydrophobic region of α-synuclein, thereby interfering with its aggregation and the formation of higher-molecular-weight species.[1][2] This is a critical aspect of its potential in synucleinopathies. Furthermore, M30 has been shown to attenuate the excitatory effects of α-synuclein oligomers on synaptic transmission, suggesting a role in preserving normal neuronal function.[1][2]
Beyond its anti-aggregation properties, the broader class of tetrahydroisoquinolines has been investigated for neuroprotective activities, including the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. While the specific contributions of these mechanisms to M30's overall neuroprotective profile require further elucidation, they represent important avenues for investigation.
Caption: Proposed neuroprotective mechanisms of M30.
In Vitro Neuroprotection Studies: Cellular Models and Assays
In vitro assays are fundamental for elucidating the cellular and molecular mechanisms of M30's neuroprotective effects and for determining optimal concentrations for further studies.
Recommended In Vitro Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and well-characterized cell line for neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them suitable for modeling dopaminergic neurons.
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons from rodent models (e.g., hippocampal or cortical neurons) offer a more physiologically relevant system for studying synaptic function and neuroprotection.
Protocol 1: Assessment of M30's Protective Effect Against Oxidative Stress in SH-SY5Y Cells
This protocol details the use of the MTT assay to measure cell viability and determine the protective effect of M30 against an oxidative insult induced by 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
M30 (this compound)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
M30 Pre-treatment: Prepare a stock solution of M30 in sterile DMSO. On the day of the experiment, dilute the M30 stock solution in culture medium to the desired final concentrations. A recommended starting range for a dose-response experiment is 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the M30-containing medium to the respective wells. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of 6-OHDA in culture medium. A final concentration of 50-100 µM is often used to induce significant cell death in SH-SY5Y cells.[4] After the 24-hour M30 pre-treatment, add the 6-OHDA solution to the wells and incubate for another 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Expected Outcome: Pre-treatment with an effective concentration of M30 is expected to increase cell viability in the presence of 6-OHDA compared to cells treated with 6-OHDA alone.
Protocol 2: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay is crucial for evaluating M30's ability to inhibit the fibrillization of α-synuclein.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm syringe filter.
-
Prepare a stock solution of α-synuclein monomer in PBS.
-
Prepare a stock solution of M30 in an appropriate solvent (e.g., DMSO, then dilute in PBS).
-
-
Assay Setup:
-
In each well of the 96-well plate, add PBS, α-synuclein monomer (e.g., final concentration of 50-100 µM), and M30 at various concentrations. A common approach is to use molar ratios of α-synuclein to M30, for example, 1:0.5, 1:1, 1:2.5, and 1:5.[2]
-
Include controls: α-synuclein alone, M30 alone, and buffer with ThT.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of M30 indicates inhibition of α-synuclein fibrillization.
Caption: Workflow for in vitro neuroprotection assays of M30.
In Vivo Neuroprotection Studies: Animal Models and Behavioral Assessments
Animal models are indispensable for evaluating the therapeutic efficacy of M30 in a complex biological system.
Recommended In Vivo Models
-
MPTP Mouse Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[1][7]
-
6-OHDA Rat Model of Parkinson's Disease: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway of rats creates a well-established model of parkinsonism, leading to motor deficits that can be assessed through various behavioral tests.[8]
Dosage and Administration of M30
| Animal Model | Dosage Range | Route of Administration | Frequency | Duration | Reference |
| MPTP Mouse Model | 2.5 - 5 mg/kg/day | Oral | Daily | 14 days | [9] |
| Alzheimer's Rat Model | 5 mg/kg | Oral | Every 2 days | 4 months | [5] |
Preparation of M30 for Oral Administration:
For voluntary oral administration, M30 can be mixed with a palatable vehicle such as sweetened condensed milk.[10] For oral gavage, M30 can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline. It is crucial to ensure a homogenous suspension before each administration.
Protocol 3: Neuroprotective Efficacy of M30 in the MPTP Mouse Model
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
M30
-
Vehicle for oral administration
-
Rotarod apparatus
-
Open field arena
Procedure:
-
Animal Acclimation and Baseline Behavioral Testing: Acclimate mice to the housing facility for at least one week. Perform baseline behavioral tests (Rotarod and Open Field Test) before the start of the experiment.
-
MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of MPTP at a dose of 20-30 mg/kg for 4-5 consecutive days.[1][7] Note: MPTP is a hazardous neurotoxin and requires strict safety precautions.
-
M30 Treatment: Begin oral administration of M30 (2.5 or 5 mg/kg/day) or vehicle one day before the first MPTP injection and continue for the entire duration of the study (e.g., 14 days).
-
Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance at specified time points after MPTP administration (e.g., day 7 and day 14). Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.[5][6]
-
Open Field Test: Evaluate locomotor activity and exploratory behavior. Place each mouse in the center of an open field arena (e.g., 50 x 50 cm) and record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 5-10 minutes).[11][12]
-
-
Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for neurochemical (e.g., dopamine levels via HPLC) and immunohistochemical (e.g., tyrosine hydroxylase staining in the substantia nigra) analyses.
Expected Outcome: M30 treatment is expected to ameliorate the motor deficits and reduce the loss of dopaminergic neurons induced by MPTP.
Caption: Experimental workflow for in vivo neuroprotection studies of M30.
Data Interpretation and Troubleshooting
-
In Vitro: A rightward shift in the dose-response curve for a neurotoxin in the presence of M30 indicates a protective effect. In the ThT assay, a decrease in the maximum fluorescence and a longer lag phase suggest inhibition of aggregation. Ensure proper controls are included to account for any intrinsic fluorescence of M30 or its effect on the assay reagents.
-
In Vivo: Significant improvements in behavioral test performance in the M30-treated group compared to the vehicle-treated MPTP/6-OHDA group are indicative of neuroprotection. Correlate behavioral data with neurochemical and histological findings for a comprehensive assessment. High variability in behavioral data can be minimized by proper animal handling, habituation to the testing apparatus, and consistent experimental conditions.
Conclusion
This compound (M30) represents a promising multi-target agent for neuroprotection. The protocols outlined in these application notes provide a robust framework for investigating its efficacy in both cellular and animal models of neurodegenerative diseases. By carefully following these methodologies and considering the underlying scientific principles, researchers can contribute to a deeper understanding of M30's therapeutic potential and advance the development of novel treatments for debilitating neurological disorders.
References
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Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., ... & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
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Maze Engineers. (n.d.). Open Field Test. Retrieved from [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]
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Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., ... & Vetulani, J. (2006). The mechanism of 1, 2, 3, 4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 846-854. [Link]
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protocols.io. (2024, February 14). Open field test in rats. [Link]
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Gal, S., Zheng, H., Fridkin, M., & Youdim, M. B. (2009). M30, a brain permeable multitarget neurorestorative drug in post nigrostriatal dopamine neuron lesion of parkinsonism animal models. Parkinsonism & related disorders, 15, S47-S51. [Link]
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Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International journal of molecular sciences, 22(24), 13253. [Link]
- Sagi, Y., Weinstock, M., & Youdim, M. B. (2003). Attenuation of MPTP-induced dopaminergic neurotoxicity in mice by TV3326, a novel monoamine oxidase-B inhibitor with cholinesterase inhibitory activity. Journal of neurochemistry, 86(2), 379-386.
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ResearchGate. (n.d.). Cell viability of primary cerebral cortical neurons after 7a–g exposure.... [Link]
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Weinreb, O., Amit, T., & Youdim, M. B. (2012). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of neural transmission. Supplementum, (70), 447–456. [Link]
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Conduct Science. (2019, September 13). 6-OHDA rat models. [Link]
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Kupershmidt, L., Amit, T., Bar-Am, O., Weinreb, O., & Youdim, M. B. (2012). Multi-target, neuroprotective and neurorestorative M30 improves cognitive impairment and reduces Alzheimer's-like neuropathology and age-related alterations in mice. Molecular neurobiology, 46(1), 217–220. [Link]
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"2-octahydroisoquinolin-2(1H)-ylethanamine" experimental design for neurotoxicity rescue
Application Note & Protocols
Topic: Experimental Design for Neurotoxicity Rescue Screening of 2-octahydroisoquinolin-2(1H)-ylethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Hypothesis-Driven Approach to a Novel Compound
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver is neurotoxicity, where neurons are damaged and killed by mechanisms like oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2] The development of neuroprotective agents that can rescue neurons from these insults is a critical goal in therapeutic research.
This guide outlines a comprehensive experimental strategy to evaluate the neuroprotective potential of a novel compound, This compound . As there is limited public data on this specific molecule, the experimental design is built on a logical, hypothesis-driven framework. The core hypothesis is that the compound, possessing an isoquinoline scaffold, may exhibit neuroprotective properties. Isoquinoline alkaloids are known to exert neuroprotective effects through various mechanisms, including the reduction of oxidative stress, modulation of autophagy, and alleviation of mitochondrial dysfunction.[1][2][3]
This document provides a tiered, self-validating workflow, beginning with high-throughput in vitro screening to establish a protective effect, followed by detailed mechanistic assays to elucidate the mode of action, and culminating in a proposed framework for in vivo validation.
Part 1: In Vitro Screening for Neuroprotection
The initial phase is designed to rapidly determine if this compound can protect neurons from a specific, well-characterized neurotoxin. We will use a human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a dopaminergic-like phenotype, making it a relevant model for neurodegenerative diseases like Parkinson's.[4][5][6] The neurotoxin 6-hydroxydopamine (6-OHDA) will be used to induce cell death. 6-OHDA is selectively taken up by dopaminergic neurons and induces oxidative stress and mitochondrial failure, closely mimicking aspects of Parkinson's pathology.[4][7][8]
Experimental Workflow: In Vitro Screening
The workflow is designed to first establish the toxicity profile of both the neurotoxin and the test compound, and then to evaluate the compound's ability to rescue cells from the neurotoxin.
Caption: In Vitro Screening Workflow.
Protocol 1.1: Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation: To induce a neuronal phenotype, plate cells at a density of 6 x 10⁴ cells/cm² and reduce serum to 1% FBS. Add 10 µM all-trans-retinoic acid (ATRA) for 3-5 days. Differentiated cells will exhibit neurite outgrowth and express neuronal markers.[9]
Protocol 1.2: Determining Optimal 6-OHDA and Compound Concentrations
-
Rationale: To identify a concentration of 6-OHDA that causes significant (~50%) cell death (EC50) and to ensure the test compound is used at non-toxic concentrations.
-
Plate Cells: Seed differentiated SH-SY5Y cells in 96-well plates.
-
6-OHDA Titration: Treat cells with a range of 6-OHDA concentrations (e.g., 10 µM to 500 µM) for 24 hours.[5]
-
Compound Titration: In a separate plate, treat cells with a range of this compound concentrations (e.g., 1 nM to 100 µM).
-
Assess Viability: Use the MTT assay (Protocol 1.4) to determine cell viability for both titration experiments.
-
Analysis: Select the EC50 concentration of 6-OHDA for subsequent rescue experiments. Select a range of non-toxic concentrations of the test compound.
Protocol 1.3: Neuroprotection Assay
-
Plating: Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Toxin Addition: Add the pre-determined EC50 concentration of 6-OHDA to the wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Controls: Include wells for:
-
Untreated cells (Control)
-
Cells treated only with 6-OHDA (Toxin Control)
-
Cells treated only with the test compound (Compound Control)
-
-
Endpoint Analysis: Perform MTT and LDH assays.
Protocol 1.4: MTT Cell Viability Assay
-
Principle: Measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Express viability as a percentage relative to the untreated control cells.
Protocol 1.5: LDH Cytotoxicity Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon cell lysis, providing a measure of membrane integrity.[11][12]
-
Supernatant Collection: Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[11][13]
-
Reaction: Add 100 µL of the reaction solution to each well containing supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).
| Experimental Group | Expected MTT Result (% Viability) | Expected LDH Result (% Cytotoxicity) | Interpretation |
| Untreated Control | 100% | ~0% | Baseline cell health |
| 6-OHDA Only | ~50% | ~50% | Successful induction of neurotoxicity |
| Compound Only | >95% | <5% | Compound is not intrinsically toxic |
| Compound + 6-OHDA | >50% | <50% | Potential Neuroprotective Effect |
Part 2: Elucidating the Mechanism of Action
If the initial screening demonstrates a significant neuroprotective effect, the next critical step is to investigate the underlying mechanism. Based on the known actions of isoquinoline alkaloids, key pathways to investigate are the mitigation of oxidative stress, preservation of mitochondrial function, and inhibition of apoptosis.[1][3]
Mechanistic Investigation Workflow
Caption: Mechanistic Investigation Workflow.
Protocol 2.1: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms red fluorescent aggregates. In apoptotic cells with low MMP, JC-1 remains as green fluorescent monomers.[14][15][16] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[15][17][18]
-
Cell Treatment: Treat cells in a 96-well plate as described in Protocol 1.3.
-
JC-1 Staining: Prepare a 2 µM JC-1 working solution in cell culture medium.[14] Remove the treatment medium from the cells and add the JC-1 solution.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Wash: Wash cells twice with PBS or assay buffer.
-
Measurement: Read fluorescence using a multi-mode plate reader.
-
Analysis: Calculate the ratio of red to green fluorescence. A rescue of the MMP by the compound will result in a ratio closer to that of the untreated control.
Protocol 2.2: Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate (e.g., DEVD-pNA) that releases a chromophore (pNA) upon cleavage, which can be detected colorimetrically.[19][20]
-
Cell Lysis: After treatment (Protocol 1.3), lyse the cells using a chilled lysis buffer provided in a commercial kit (e.g., Abcam ab39401).
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Plate: Add 50-200 µg of protein from each sample to a 96-well plate.
-
Reaction: Add reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Compare the absorbance of treated samples to the control to determine the fold-increase in caspase-3 activity. A successful rescue will show significantly lower caspase-3 activity compared to the 6-OHDA-only group.
| Mechanistic Assay | 6-OHDA Only Group | Compound + 6-OHDA Group | Interpretation of Rescue |
| MMP (JC-1 Red/Green Ratio) | Low Ratio | Ratio closer to Control | Compound preserves mitochondrial membrane potential |
| Caspase-3 Activity | High Activity | Activity closer to Control | Compound inhibits the apoptotic cascade |
Part 3: Proposed In Vivo Validation Framework
Positive and mechanistically supported in vitro results provide a strong rationale for progressing to in vivo studies. A well-established model for this is the unilateral 6-OHDA lesion rat model of Parkinson's disease.[7][8][21][22] This model induces dopamine neuron loss on one side of the brain, leading to measurable motor asymmetry.[8]
In Vivo Validation Workflow
Caption: Proposed In Vivo Validation Workflow.
Animal Model: Unilateral 6-OHDA Lesion in Rats
-
Procedure: Under stereotaxic guidance, 6-OHDA is injected into the substantia nigra or medial forebrain bundle on one side of the brain.[23] This leads to progressive degeneration of dopaminergic neurons in the nigrostriatal pathway.[22]
-
Compound Administration: The test compound would be administered systemically (e.g., via oral gavage or intraperitoneal injection) starting before or after the lesion, depending on whether a protective or restorative effect is being tested.
Behavioral Assessment: The Cylinder Test
-
Principle: This test assesses spontaneous forelimb use asymmetry.[24] A rat with a unilateral lesion will preferentially use the forelimb on the non-lesioned (ipsilateral) side for support when exploring a cylinder.[25][26]
-
Procedure: The animal is placed in a transparent cylinder, and the number of wall touches with the left, right, and both paws is recorded over a 5-minute period.[25]
-
Endpoint: The data is expressed as the percentage of contralateral (impaired) limb use. A successful therapeutic intervention would result in a higher percentage of contralateral limb use compared to vehicle-treated, lesioned animals.[24]
Histological Endpoint: Tyrosine Hydroxylase (TH) Staining
-
Principle: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[27] Immunohistochemistry for TH allows for the direct quantification of dopaminergic neuron survival.[28][29]
-
Procedure: At the end of the study, animals are euthanized, and their brains are sectioned. Brain slices containing the substantia nigra are stained using an antibody against TH.[30][31]
-
Endpoint: The number of TH-positive cells in the substantia nigra of the lesioned hemisphere is counted and compared to the unlesioned hemisphere and to vehicle-treated controls. A neuroprotective effect is confirmed if the compound-treated group shows a significantly higher number of surviving TH-positive neurons.[29]
Conclusion
This application guide provides a rigorous, multi-stage framework for evaluating the neuroprotective potential of this compound. By progressing from broad in vitro screening to specific mechanistic assays and finally to a validated in vivo model, this workflow is designed to build a comprehensive, evidence-based profile of the compound's therapeutic promise. Each stage incorporates self-validating controls and relies on established, reproducible protocols to ensure the generation of high-quality, trustworthy data for drug development professionals.
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Application Note: Comprehensive Analytical Characterization of 2-octahydroisoquinolin-2(1H)-ylethanamine
Introduction and Strategic Overview
2-octahydroisoquinolin-2(1H)-ylethanamine is a bifunctional molecule featuring a tertiary amine integrated within a saturated decahydroisoquinoline ring system and a primary amine on an ethyl side chain. Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a majority of FDA-approved small-molecule drugs.[1][2] Their ability to form key interactions with biological targets makes them indispensable in drug discovery.[3][4] Consequently, rigorous and unambiguous analytical characterization is not merely a procedural step but a fundamental requirement to ensure the validity of subsequent biological and pharmacological data.
The presence of two basic centers with different pKa values governs the molecule's behavior in solution, influencing everything from chromatographic retention to mass spectrometric ionization. A successful characterization strategy, therefore, must be holistic, integrating data from multiple orthogonal techniques to build a complete profile of the molecule.
This guide outlines an integrated workflow, explaining the rationale behind the selection of each technique and providing detailed, field-tested protocols for its execution.
Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing definitive evidence of the covalent bonding framework. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques being highly recommended to resolve signal overlap from the saturated ring system.
Expertise & Rationale: The octahydroisoquinoline core contains multiple chiral centers and diastereotopic protons, leading to complex splitting patterns in the aliphatic region of the ¹H NMR spectrum.[5] Standard 1D spectra may show significant signal overlap between 1.5 and 3.5 ppm. Therefore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional luxuries but necessary tools for unambiguous assignment of protons and their attached carbons.
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. If solubility is an issue, Methanol-d₄ (CD₃OD) or DMSO-d₆ can be used.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024-4096 (¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (COSY & HSQC):
-
Utilize standard library pulse programs. These experiments are crucial for assigning connectivity within the complex aliphatic spin systems.
-
-
Expected Spectral Data & Interpretation
| Technique | Expected Chemical Shift (ppm) | Assignment and Rationale |
| ¹H NMR | ~7.0-7.3 (if aromatic protons present) | Aromatic protons of the isoquinoline core (if not fully saturated). For the octahydro form, this region will be empty. |
| ~2.5-3.5 | Protons adjacent to nitrogen atoms (CH₂-N). The ethylamine and ring protons will appear here. Signals are often broad.[7] | |
| ~1.5-2.5 | Remaining aliphatic protons on the octahydroisoquinoline ring. Complex, overlapping multiplets are expected. | |
| ~1.2 (broad singlet) | N-H protons of the primary amine. This signal will exchange with D₂O.[7] | |
| ¹³C NMR | ~40-65 | Carbons directly bonded to nitrogen (C-N). |
| ~20-40 | Remaining aliphatic carbons (C-C) in the ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula.
Expertise & Rationale: Due to the presence of two basic amine groups, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The molecule will readily accept a proton to form [M+H]⁺ and potentially a doubly charged ion [M+2H]²⁺. The choice of solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is key to promoting efficient protonation and achieving high sensitivity. Fragmentation (MS/MS) will likely occur via cleavage of the ethylamine side chain and characteristic ring-opening pathways of the isoquinoline system.[8]
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Instrumentation (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set according to manufacturer's recommendation.
-
Drying Gas (N₂): 250-350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Expected Mass Data
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₁H₂₂N₂ | |
| Exact Mass | 182.1783 | The neutral molecule mass. |
| [M+H]⁺ (Monoisotopic) | 183.1856 | Primary ion observed in ESI+. Confirms molecular weight. |
| [M+Na]⁺ (Monoisotopic) | 205.1675 | Common adduct, helps confirm the molecular ion. |
| Key MS/MS Fragments | m/z 138, m/z 44 | Hypothetical fragments from cleavage of the C-C bond in the side chain or loss of the ethylamine group. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound and quantifying it against a reference standard.
Expertise & Rationale: The analysis of basic compounds like this compound by reversed-phase HPLC can be challenging due to strong interactions with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). This can be overcome by:
-
Using a low pH mobile phase (e.g., pH 2.5-3.0): This ensures both amine groups are fully and consistently protonated, minimizing secondary interactions.[9][10]
-
Employing an end-capped C18 column: Modern, high-purity, end-capped columns have fewer free silanols.
-
Adding an amine modifier: A small amount of a competing amine like triethylamine (TEA) can be added to the mobile phase to mask silanol activity, though this is less common with modern columns and can suppress MS signals.[9]
Caption: A decision-making workflow for developing a robust HPLC purity method.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 5 µm (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (for end absorption, as the molecule lacks a strong chromophore) and/or MS (using conditions from Section 3).
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Supporting Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.
Expertise & Rationale: For this molecule, FTIR is used to verify the N-H bonds of the primary amine and the C-N bonds. A primary amine (R-NH₂) will characteristically show two N-H stretching bands, while a tertiary amine (R₃N) will show none.[11] This allows for quick confirmation of these structural features.
-
Expected Absorptions:
-
3400-3250 cm⁻¹: Two distinct, sharp-to-medium peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[7][11]
-
2950-2800 cm⁻¹: Strong C-H stretching from the aliphatic ring and side chain.
-
1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[11]
-
1250-1020 cm⁻¹: C-N stretching vibrations from both the tertiary and primary amine functionalities.[11]
-
Elemental Analysis
Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.
Expertise & Rationale: This is a fundamental technique that provides an orthogonal confirmation of the molecule's elemental composition, complementing the molecular formula obtained from HRMS. The experimentally determined percentages should agree with the theoretical values to within ±0.4%.
-
Theoretical Composition for C₁₁H₂₂N₂:
-
Carbon (C): 72.47%
-
Hydrogen (H): 12.16%
-
Nitrogen (N): 15.37%
-
Conclusion
The analytical characterization of this compound requires a carefully selected suite of orthogonal techniques. The workflow presented here, beginning with definitive structural elucidation by NMR and HRMS, followed by purity assessment via a well-developed HPLC method and confirmation by FTIR and elemental analysis, constitutes a robust and reliable strategy. Adherence to these protocols will ensure a comprehensive and trustworthy data package, suitable for advancing a compound in a research or drug development pipeline.
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- Lee, M. K., et al. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. KoreaScience.
- ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- Waksmundzka-Hajnos, M., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... MDPI.
- kchem.org. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA....
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines.... The Journal of Organic Chemistry.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Illinois State University. (2015). Infrared Spectroscopy.
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- YouTube. (2012). Introduction to IR Spectroscopy - Amines.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
- PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands....
- Rapid Communications in Mass Spectrometry. (2009). Electron ionization mass spectra and tautomerism of substituted 2‐phenacylquinolines.
- Molecules. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- Journal of Medicinal Chemistry. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications.
- Journal of Mass Spectrometry. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. PubMed.
- ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
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Comprehensive Analytical Protocols for 2-octahydroisoquinolin-2(1H)-ylethanamine: HPLC and NMR Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical protocols for the characterization of 2-octahydroisoquinolin-2(1H)-ylethanamine, a molecule of significant interest in pharmaceutical research, notably for its potential role in neurodegenerative diseases.[1] We present robust methodologies for both purity and enantiomeric separation using High-Performance Liquid Chromatography (HPLC), as well as comprehensive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating, incorporating system suitability checks and referencing established regulatory guidelines to ensure data integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction
This compound is a saturated heterocyclic compound featuring a secondary amine within the isoquinoline ring system and a primary amine on the ethyl side chain. Its structure presents several analytical challenges, including high polarity, the presence of multiple basic nitrogen atoms, and a chiral center, necessitating specialized analytical approaches. Accurate determination of purity, impurity profiles, and enantiomeric composition is critical for drug development, quality control, and mechanistic studies. This guide provides field-proven protocols for both chromatographic and spectroscopic analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity and chiral identity of pharmaceutical compounds.[2] Due to the polar and basic nature of this compound, standard reversed-phase methods can suffer from poor retention and peak shape. The following protocols address these challenges.
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed to quantify the purity of the target analyte and separate it from potential impurities. The primary challenge is achieving adequate retention for this polar compound.[3][4] We employ a polar-embedded column, which provides an alternative retention mechanism for polar analytes and is more stable in highly aqueous mobile phases compared to traditional C18 columns.[5]
Causality of Method Choices:
-
Column: A polar-embedded C18 column is selected to enhance retention of the polar analyte and reduce peak tailing that often occurs with basic compounds on standard silica-based columns.
-
Mobile Phase: A phosphate buffer is used to control the pH. At a pH of 7.5, the primary and secondary amines will be protonated, ensuring good solubility in the aqueous mobile phase. Acetonitrile is used as the organic modifier. A gradient elution is employed to ensure elution of any less polar impurities.
-
Detection: The molecule lacks a strong native chromophore. Therefore, detection at a low UV wavelength (e.g., 210 nm) is necessary. For higher sensitivity, derivatization with a UV-active or fluorescent tag could be employed, though this protocol focuses on a direct analysis approach.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the mobile phase A to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
A summary of the HPLC conditions is provided in Table 1.
-
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes; Hold at 95% B for 3 minutes; Return to 5% B over 1 minute; Equilibrate for 6 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Table 1: HPLC Conditions for Achiral Purity Analysis. |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
The presence of a stereocenter in the octahydroisoquinoline ring necessitates a chiral separation method to determine enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of enantiomers, including those of amine-containing compounds.[8][9]
Causality of Method Choices:
-
Column: A cellulose-based CSP (Chiralcel OD) is chosen due to its proven success in resolving enantiomers of cyclic amines.[8][10] The chiral recognition mechanism involves interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the chiral polymer.
-
Mobile Phase: A normal-phase or polar organic mode is typically more effective for this type of separation. A mixture of Hexane/Isopropanol is a common starting point. A small amount of an amine modifier, like diethylamine (DEA), is crucial to occupy active sites on the silica surface, preventing peak tailing and improving resolution.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the analyte in the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Instrumentation and Conditions:
-
A summary of the chiral HPLC conditions is provided in Table 2.
-
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV detector |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Table 2: HPLC Conditions for Chiral Purity Analysis. |
-
System Suitability:
-
Inject a racemic standard to confirm the separation of the two enantiomers.
-
The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
-
For quantitative analysis of enantiomeric excess, the method must be validated for linearity and limits of detection/quantitation according to ICH guidelines.[11][12]
-
Caption: General workflow for HPLC analysis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules.[13] It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their connectivity.
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
Proper sample preparation and solvent selection are paramount for acquiring high-quality NMR spectra.
Causality of Method Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice as it dissolves a wide range of organic compounds and has a simple residual solvent peak.[14][15] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for highly polar compounds.[14] The use of deuterated solvents is essential to avoid large, interfering signals from the solvent itself in ¹H NMR.[16][17]
-
Reference: Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm reference point.[18]
-
D₂O Shake: A D₂O shake experiment is highly recommended. The labile N-H protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which is a definitive method for their identification.[15][19]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Cap the tube and gently invert to ensure complete dissolution.
-
-
D₂O Shake (Optional but Recommended):
-
After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds and allow the layers to separate.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons will have disappeared or significantly diminished.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A spectral width of approximately 12-15 ppm is standard.
-
¹³C NMR: Acquire with a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets for each unique carbon. A spectral width of ~220 ppm is typical.
-
Spectral Interpretation and Structural Assignment
The interpretation of NMR spectra involves analyzing chemical shifts, integration, and signal multiplicity.[20][21]
Expected Chemical Shifts: The predicted chemical shifts for the key protons and carbons of this compound are summarized in Table 3. These are estimates based on typical values for similar functional groups.[19][22][23]
| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity (¹H) / Notes |
| N-H (Primary Amine) | ¹H | 0.5 - 3.0 | Broad singlet, exchangeable with D₂O |
| -CH₂-N (Side Chain) | ¹H | ~2.7 - 3.0 | Triplet |
| -CH₂-CH₂-N (Side Chain) | ¹H | ~2.5 - 2.8 | Triplet |
| Protons α to Ring N | ¹H | 2.5 - 3.2 | Multiplets |
| Other Ring Protons | ¹H | 1.2 - 2.0 | Complex Multiplets |
| Carbons α to N | ¹³C | 40 - 60 | Deshielded due to electronegative N |
| Other Aliphatic Carbons | ¹³C | 20 - 40 | Shielded region |
| Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts. |
Interpretation Strategy:
-
Count Signals: The number of signals in the ¹³C spectrum indicates the number of non-equivalent carbons. The number of signals in the ¹H spectrum corresponds to non-equivalent protons.[20]
-
Analyze Chemical Shifts: Use the chemical shift values to assign signals to different types of protons and carbons (e.g., those adjacent to nitrogen).[18][24]
-
Integration (¹H NMR): The area under each proton signal is proportional to the number of protons it represents.[24]
-
Multiplicity (¹H NMR): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons according to the n+1 rule.[24]
-
2D NMR: For unambiguous assignment, especially of the complex ring system, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.[13][21]
Caption: Logical flow for NMR spectral interpretation.
References
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- Emery Pharma. (2018).
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- Allan Chemical Corporation. (2025).
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- PubMed. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound.
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Application Notes and Protocols for 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) in Primary Neuron Cultures
Introduction: A Multi-Target Neuroprotective Agent for Neurodegenerative Disease Research
2-octahydroisoquinolin-2(1H)-ylethanamine, commonly referred to as M30, is a novel, brain-permeable compound with a multi-faceted neuroprotective and neurorestorative profile.[1] Its unique chemical structure combines an iron-chelating moiety with a propargylamine group, conferring potent antioxidant and monoamine oxidase (MAO) inhibitory activities.[2] These properties make M30 a compelling research tool for investigating the complex pathologies of neurodegenerative diseases such as Parkinson's and Alzheimer's in primary neuron cultures.
M30's mechanism of action is not limited to a single target. It has been shown to up-regulate hypoxia-inducible factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen, which in turn activates a cascade of neuroprotective genes involved in glycolysis, neurogenesis, and antioxidant defense.[3] Furthermore, M30 has demonstrated efficacy in reducing the aggregation of both α-Synuclein and Amyloid-β (Aβ) peptides, key pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively.[2][4] In primary hippocampal neurons, M30 has been shown to attenuate the detrimental effects of α-Synuclein oligomers on synaptic transmission.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of M30 in primary neuron cultures. We will delve into its mechanism of action, provide detailed protocols for its preparation and application in various experimental paradigms, and offer insights into data interpretation.
Mechanism of Action: A Synergistic Approach to Neuroprotection
The neuroprotective effects of M30 stem from its ability to concurrently target multiple pathological pathways implicated in neurodegeneration. This synergistic mechanism is a key advantage in modeling diseases with complex etiologies.
-
Iron Chelation and Antioxidant Activity: Aberrant iron metabolism and subsequent oxidative stress are central to neuronal damage in many neurodegenerative diseases. M30's 8-hydroxyquinoline-like moiety effectively chelates excess iron, preventing its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals. This antioxidant property helps to preserve mitochondrial function and reduce oxidative damage to lipids, proteins, and DNA.
-
Monoamine Oxidase (MAO) Inhibition: M30 is an irreversible inhibitor of both MAO-A and MAO-B.[2] Inhibition of MAO-B in particular is a clinically validated strategy in Parkinson's disease, as it reduces the breakdown of dopamine in the brain. By inhibiting MAO, M30 can increase the levels of key neurotransmitters and reduce the production of neurotoxic byproducts of monoamine metabolism.
-
Activation of the HIF-1α Pathway: A pivotal aspect of M30's neuroprotective and neurorestorative activity is its ability to stabilize and activate HIF-1α.[3] This transcription factor orchestrates the expression of a multitude of genes that promote cell survival, including those involved in glucose metabolism (e.g., GLUT1), angiogenesis (e.g., VEGF), and the production of neurotrophic factors (e.g., BDNF).[1]
-
Anti-Aggregation Properties: M30 has been shown to interfere with the aggregation of both α-Synuclein and Aβ peptides.[2][4] It is hypothesized to interact with the hydrophobic domains of these proteins, thereby preventing their misfolding and assembly into toxic oligomers and fibrils.[5]
Caption: M30's multi-target mechanism of action.
Protocols for the Use of M30 in Primary Neuron Cultures
The following protocols are intended as a starting point for researchers. Optimization of concentrations and incubation times may be necessary depending on the specific primary neuron type, culture conditions, and experimental goals.
Protocol 1: Preparation of M30 Stock Solution
Scientific Rationale: A concentrated stock solution in an appropriate solvent allows for accurate and reproducible dilution into cell culture media while minimizing the final solvent concentration to avoid toxicity. DMSO is a common solvent for lipophilic compounds like M30.
Materials:
-
M30 (this compound) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of M30 powder.
-
Dissolve the M30 powder in cell culture grade DMSO to a final concentration of 10 mM.[5]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.[5] Avoid repeated freeze-thaw cycles. For working solutions, M30 can be further diluted in sterile ultrapure water or saline.[5]
| Parameter | Recommendation | Reference |
| Stock Concentration | 10 mM | [5] |
| Solvent | DMSO (cell culture grade) | [5] |
| Storage | -20°C | [5] |
Protocol 2: Determining the Optimal Neuroprotective Concentration of M30
Scientific Rationale: Before conducting neuroprotection experiments, it is crucial to determine the optimal non-toxic working concentration of M30 for your specific primary neuron culture system. This is typically achieved by performing a dose-response curve and assessing neuronal viability.
Caption: Workflow for determining M30's neurotoxicity profile.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates
-
M30 stock solution (10 mM in DMSO)
-
Neurobasal medium or equivalent
-
Neuronal viability assay kit (e.g., MTT, LDH, or a live/dead imaging-based assay)
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., DIV 7-10).
-
Prepare serial dilutions of the 10 mM M30 stock solution in your culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest M30 dose).
-
Carefully remove half of the culture medium from each well and replace it with the medium containing the different concentrations of M30 or vehicle.
-
Incubate the neurons for a period relevant to your planned experiments (e.g., 24-48 hours).
-
Assess neuronal viability using your chosen method according to the manufacturer's instructions.
-
Plot the neuronal viability as a percentage of the vehicle control against the M30 concentration to generate a dose-response curve.
-
The optimal neuroprotective concentration will be the highest concentration that does not cause a significant decrease in neuronal viability.
| Assay | Principle |
| MTT | Measures mitochondrial reductase activity in viable cells. |
| LDH | Measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity. |
| Calcein-AM/EthD-1 | Live cells are stained green by Calcein-AM, while dead cells with compromised membranes are stained red by Ethidium Homodimer-1. |
Protocol 3: Assessing M30's Efficacy in an α-Synuclein Aggregation Model
Scientific Rationale: This protocol utilizes pre-formed fibrils (PFFs) of α-Synuclein to induce the aggregation of endogenous α-Synuclein in primary neurons, mimicking a key pathological event in Parkinson's disease. M30 is applied to assess its ability to inhibit this process.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
Recombinant α-Synuclein monomers and PFFs
-
M30 stock solution (10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against phosphorylated α-Synuclein (pS129)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture primary neurons for at least 7 days in vitro (DIV7).
-
Pre-treat the neurons with the determined optimal non-toxic concentration of M30 or vehicle for 1-2 hours.
-
Add α-Synuclein PFFs to the culture medium at a final concentration of 1-2 µg/mL.
-
Co-incubate the neurons with M30 and PFFs for 7-14 days. Replenish half of the medium with fresh medium containing M30 every 3-4 days.
-
At the desired time point, fix the neurons with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody against pS129 α-Synuclein overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1-2 hours at room temperature.
-
Image the cells using a fluorescence microscope and quantify the pS129-positive aggregates.
Expected Outcome: Treatment with M30 is expected to reduce the number and size of pS129-positive α-Synuclein aggregates compared to the vehicle-treated control.
Protocol 4: Investigating the Effect of M30 on Synaptic Function using Electrophysiology
Scientific Rationale: Whole-cell patch-clamp electrophysiology can be used to measure synaptic currents and assess the impact of α-Synuclein oligomers and the protective effect of M30 on synaptic function.
Materials:
-
Primary hippocampal neuron cultures on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch-clamp recording
-
α-Synuclein oligomers
-
M30 stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare α-Synuclein oligomers as previously described.[3]
-
Prepare the intracellular solution. To investigate the effects of M30 intracellularly, include a working concentration of M30 (e.g., 1-10 µM, to be optimized) in the intracellular solution.
-
Transfer a coverslip with cultured hippocampal neurons to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline spontaneous synaptic activity (sPSCs) or miniature synaptic currents (mPSCs) in the presence of tetrodotoxin (TTX).
-
To study the effect of α-Synuclein, include a defined concentration of α-Synuclein oligomers (e.g., 0.5 µM) in the intracellular solution.[3]
-
To assess the protective effect of M30, co-include both α-Synuclein oligomers and M30 in the intracellular solution.
-
Alternatively, M30 can be bath-applied to the aCSF at a working concentration (e.g., 1-10 µM) to study its effects on synaptic transmission in the presence of extracellularly applied α-Synuclein oligomers.
-
Record synaptic currents for a sufficient duration to observe any changes in frequency, amplitude, and kinetics.
-
Analyze the recorded data to quantify the effects of α-Synuclein and M30 on synaptic transmission.
Expected Outcome: Intracellular application of α-Synuclein oligomers is expected to increase the frequency and amplitude of synaptic currents.[2] Co-application of M30 is expected to antagonize these effects, bringing synaptic activity closer to baseline levels.[2]
Concluding Remarks
This compound (M30) is a versatile and potent neuroprotective agent with significant potential for advancing our understanding of neurodegenerative diseases. Its multi-target mechanism of action makes it a valuable tool for dissecting the complex interplay of pathological pathways in primary neuron cultures. The protocols provided herein offer a solid foundation for researchers to begin exploring the therapeutic potential of M30 in various in vitro models of neurodegeneration. As with any novel compound, careful optimization of experimental conditions is paramount to achieving robust and reproducible results.
References
- Gal, S., et al. (2009). Molecular targets of the multifunctional iron-chelating drug, M30, in the brains of mouse models of type 2 diabetes mellitus. Journal of Neurochemistry, 111(1), 189-200.
- Youdim, M. B. H., & Fridkin, M. (2012). Multi-target, neuroprotective and neurorestorative M30 improves cognitive impairment and reduces Alzheimer's-like neuropathology and age-related alterations in mice. Molecular Neurobiology, 46(1), 217-220.
- Youdim, M. B. H. (2010). Why do we need multifunctional neuroprotective and neurorestorative drugs for Parkinson's and Alzheimer's diseases as disease modifying agents. In Parkinson's Disease and Related Disorders (pp. 1-10). Springer, Vienna.
- Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253.
- Kupershmidt, L., et al. (2012). The novel multi-target iron chelating-radical scavenging compound M30 possesses beneficial effects on major hallmarks of Alzheimer's disease. Antioxidants & Redox Signaling, 17(5), 761-775.
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Aguayo, L. G., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
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Application Note & Protocol: A Multi-Tiered Strategy for Assessing Blood-Brain Barrier Permeability of Novel CNS Drug Candidates like 2-octahydroisoquinolin-2(1H)-ylethanamine
Introduction: The Imperative of CNS Permeability
The blood-brain barrier (BBB) is a dynamic, highly selective barrier that safeguards the central nervous system (CNS) from systemic circulation.[1] While crucial for neurological homeostasis, it presents a formidable challenge in drug development, with estimates suggesting that over 95% of potential CNS drugs fail to achieve therapeutic concentrations in the brain.[2][3] Consequently, the early and accurate assessment of a compound's ability to cross the BBB is a critical step in the discovery pipeline for any neurological therapeutic.
This document outlines a robust, multi-tiered application protocol for determining the BBB permeability of novel small molecules. We will use the compound 2-octahydroisoquinolin-2(1H)-ylethanamine (hereafter referred to as Compound M30, a designation used in published research) as a representative test article.[4][5] This molecule has been investigated for its neuroprotective properties, and like many small molecules, its efficacy is predicated on its ability to cross the BBB.[4] This protocol provides a systematic approach, from rapid in silico predictions to definitive in vivo validation, ensuring a comprehensive and decision-enabling dataset.
Foundational Analysis: Physicochemical Profiling of Compound M30
Before initiating wet-lab experiments, a foundational understanding of the compound's physicochemical properties is essential, as these characteristics are primary determinants of passive BBB diffusion.[6] Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity.[1][7]
Rationale: Molecules with high BBB permeability generally exhibit a specific set of properties. The principle is to design molecules that can efficiently partition from the aqueous environment of the blood into the lipid-rich membranes of the brain endothelial cells.[8]
Table 1: Predicted Physicochemical Properties for CNS Drug Candidates
| Property | Optimal Range for CNS Penetration | Predicted Value for Compound M30 | Rationale for Importance |
|---|---|---|---|
| Molecular Weight (MW) | < 400-500 Da[1] | ~168.28 Da | Smaller molecules more easily diffuse across tight junctions and cell membranes. |
| Lipophilicity (logP) | 1.5 - 3.5 | Predicted ~1.5-2.5 | Balances solubility in blood with ability to enter lipid membranes. Too high can lead to non-specific binding. |
| Polar Surface Area (PSA) | < 70-90 Ų | Predicted ~29.26 Ų | Lower PSA correlates with increased permeability by reducing desolvation energy cost.[7] |
| Hydrogen Bond Donors | ≤ 3[8] | 1 | Fewer hydrogen bonds with water facilitate entry into the lipophilic barrier.[8] |
| Hydrogen Bond Acceptors | ≤ 5-7 | 2 | Reduces interactions with the aqueous phase. |
| pKa | 7.5 - 10.5 (for bases)[9] | Predicted ~9.5-10.0 | A basic pKa ensures a significant fraction of the molecule is uncharged and more lipophilic at physiological pH (7.4).[9] |
Predicted values are estimations based on the chemical structure and may vary. These should be experimentally confirmed.
A Tiered Experimental Workflow for BBB Permeability Assessment
A tiered approach is the most efficient method for screening compounds, starting with high-throughput, lower-cost assays and progressing to more complex, resource-intensive models for only the most promising candidates.
Caption: Tiered workflow for BBB permeability assessment.
Protocol: Tier 1 - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[10][11] It uses a synthetic membrane impregnated with a lipid mixture (e.g., porcine brain lipid) to mimic the BBB's lipid environment.[12][13]
Causality: This assay isolates passive diffusion, providing a clean, rapid assessment of a compound's intrinsic ability to permeate a lipid barrier without the complexities of cellular transporters or metabolism.[14] It is an excellent first-line screen to eliminate compounds with poor fundamental permeability.
Caption: Schematic of the PAMPA-BBB assay setup.
4.1 Materials
-
96-well PAMPA sandwich plate (e.g., Millipore MultiScreen™)
-
Porcine brain lipid solution (e.g., 20 mg/mL in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Compound M30, control compounds (Propranolol, Atenolol)
-
96-well UV/Vis plate for analysis or LC-MS/MS system
4.2 Step-by-Step Protocol
-
Membrane Coating: Carefully pipette 5 µL of the brain lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Solutions: Prepare 100-200 µM solutions of Compound M30 and controls (High permeability: Propranolol; Low permeability: Atenolol) in PBS. A small percentage of DMSO (<1%) can be used for solubility.
-
Assay Start: Carefully place the donor plate onto the acceptor plate. Add 150 µL of the donor solutions to the corresponding wells of the donor plate. A portion of this solution should be reserved as a reference standard (T0 concentration).
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-5 hours with gentle agitation.[11][14]
-
Sampling: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
4.3 Data Analysis & Self-Validation The apparent permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [V_A / (Area × Time)] × [1 / (C_D(t) - C_A(t))] × ln[C_D(t) / (C_D(t) - C_A(t))] (simplified formulas are often used)
Table 2: Interpretation of PAMPA-BBB Results
| Permeability Class | Pe (x 10⁻⁶ cm/s) | Interpretation & Next Step |
|---|---|---|
| High | > 4.0 | CNS positive. High likelihood of passive diffusion. Proceed to Tier 2. |
| Medium | 2.0 - 4.0 | Borderline. May require active transport. Proceed to Tier 2 for confirmation. |
| Low | < 2.0 | CNS negative. Unlikely to cross BBB by passive diffusion. STOP or Redesign. |
Trustworthiness: The assay is validated by the performance of the controls. Propranolol (high permeability) should yield a Pe > 5.0 x 10⁻⁶ cm/s, while Atenolol (low permeability) should be < 1.0 x 10⁻⁶ cm/s.
Protocol: Tier 2 - In Vitro Cell-Based Transwell Assay
This tier utilizes a living cell monolayer to model the biological BBB, incorporating tight junctions and the potential for active transport and efflux.[15] The human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and well-characterized model for this purpose.[16][17]
Causality: Unlike PAMPA, this assay integrates biological complexity. It can reveal if a compound is a substrate for efflux pumps (e.g., P-glycoprotein), a major reason for poor brain penetration even with high lipophilicity. It also provides a more physiologically relevant permeability value (Papp).
5.1 Materials
-
hCMEC/D3 cells (passages 25-35)[17]
-
Coated Transwell inserts (e.g., 0.4 µm pore size, coated with rat tail collagen type I)[16]
-
Endothelial Cell Growth Medium
-
Hanks' Balanced Salt Solution (HBSS)
-
EVOM2 Voltohmmeter with "chopstick" electrodes
-
Lucifer Yellow or fluorescently labeled dextran (paracellular marker)[18]
5.2 Step-by-Step Protocol
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a density of 25,000 cells/cm².[16][19] Culture in a humidified incubator at 37°C, 5% CO₂.
-
Monolayer Formation: Culture the cells for 6-7 days to form a confluent monolayer.[17] Change the medium every 2-3 days.
-
Barrier Integrity Check (Self-Validation): Measure the Trans-Endothelial Electrical Resistance (TEER) daily. A healthy monolayer should exhibit TEER values >150 Ω·cm².[2][20] Only inserts meeting this criterion should be used.
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayer gently with pre-warmed HBSS. b. Add HBSS containing Compound M30 (and controls) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh HBSS.
-
Paracellular Leakage Check: Include a well with a paracellular marker like Lucifer Yellow. The apparent permeability of this marker should be very low (<0.5 x 10⁻⁶ cm/s) to confirm tight junction integrity.
-
Analysis: Quantify the concentration of Compound M30 in the collected samples via LC-MS/MS.
5.3 Data Analysis The apparent permeability coefficient (Papp) is calculated: Papp (cm/s) = (dQ/dt) / (A × C₀) Where dQ/dt is the flux rate, A is the membrane area, and C₀ is the initial concentration.
Table 3: Interpretation of hCMEC/D3 Transwell Results
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Interpretation & Next Step |
|---|---|---|
| High | > 1.5 | Good in vitro BBB penetration. Proceed to Tier 3. |
| Medium | 0.5 - 1.5 | Moderate penetration. Further investigation needed. |
| Low | < 0.5 | Poor penetration. Potential efflux substrate if PAMPA was high. STOP or Redesign. |
Protocol: Tier 3 - In Vivo Brain Microdialysis in Rodents (Conceptual)
The gold standard for confirming BBB penetration is to measure unbound drug concentrations directly in the brain's interstitial fluid (ISF) in a living animal.[21] Brain microdialysis is a powerful technique for this purpose.[22][23]
Causality: This is the ultimate test. It accounts for all physiological factors: BBB transport, plasma protein binding, metabolism, and clearance. The data generated (unbound brain-to-plasma ratio, Kp,uu) is the most predictive measure of a drug's ability to engage its CNS target.[24]
6.1 Principle of the Method
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., striatum or hippocampus) of an anesthetized rodent.[25]
-
Perfusion: The probe is perfused at a very slow, constant rate with artificial cerebrospinal fluid (aCSF).[23]
-
Diffusion & Sampling: After systemic administration of Compound M30 (e.g., via intravenous or intraperitoneal injection), the unbound fraction of the compound in the brain's ISF diffuses across the probe's membrane into the aCSF.[26]
-
Collection & Analysis: The outflowing aCSF (the dialysate), now containing a sample of the brain ISF analytes, is collected in timed fractions.[22] Simultaneously, blood samples are taken to measure plasma concentrations.
-
Quantification: The concentration of Compound M30 in the dialysate and plasma is quantified by LC-MS/MS.
Caption: Principle of in vivo brain microdialysis.
6.2 Key Outcome & Interpretation The primary endpoint is the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Kp,uu ≈ 1: Indicates unrestricted, passive diffusion across the BBB.
-
Kp,uu > 1: Suggests active influx into the brain.
-
Kp,uu < 1: Suggests restricted entry or active efflux from the brain.
For a CNS drug candidate, a Kp,uu value close to 1 is generally desired to ensure that brain concentrations can be effectively modulated by plasma concentrations.
Conclusion
This tiered application protocol provides a systematic and resource-efficient framework for evaluating the BBB permeability of novel compounds like this compound. By progressing from high-throughput in silico and in vitro screens to a definitive in vivo assay, researchers can make confident, data-driven decisions, increasing the probability of success in the challenging field of CNS drug discovery.
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Barrientos, S. A., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences. [Link]
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Chefer, V. I., et al. (2009). Microdialysis in Rodents. Current protocols in neuroscience. [Link]
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Lee, S. W., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. [Link]
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Shimizu, F., et al. (2022). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Journal of Pharmaceutical Sciences. [Link]
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Barrientos, S. A., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences. [Link]
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van der Vlist, E. A., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
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Weksler, B. B., et al. (2013). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. mBio. [Link]
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Crivori, P., et al. (2000). Predicting Blood-Brain Barrier Permeation from Three-Dimensional Molecular Structure. Journal of Medicinal Chemistry. [Link]
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- 5. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. paralab.es [paralab.es]
- 14. PAMPA | Evotec [evotec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 18. researchgate.net [researchgate.net]
- 19. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 21. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 23. Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer’s disease | bioRxiv [biorxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine
Welcome to the technical support center for the synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable diamine scaffold. The molecule, sometimes referred to as M30 in research literature, has been investigated for its potential neuroprotective effects.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with its synthesis and improve your overall yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
FAQ 1: What are the primary synthetic routes to this compound?
There are two predominant and reliable strategies for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scale, and tolerance for specific reagents or side products.
-
Direct N-Alkylation: This is a classical and straightforward approach involving the reaction of the secondary amine, cis/trans-octahydroisoquinoline, with a two-carbon electrophile bearing a protected or masked amino group. The most common reagent for this is 2-bromoethylamine hydrobromide .[2] This method is robust but requires careful control to prevent over-alkylation.
-
Reductive Amination: This two-step, often one-pot, procedure involves reacting cis/trans-octahydroisoquinoline with an acetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal , to form an intermediate iminium ion. This intermediate is then reduced in situ with a suitable hydride reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) to yield the final product.[3] This method can offer high selectivity and often proceeds under mild conditions.[4]
FAQ 2: What are the critical quality considerations for the starting materials?
The purity of your starting materials is paramount for achieving high yields and simplifying purification.
-
cis/trans-Octahydroisoquinoline: This starting material exists as a mixture of cis and trans diastereomers. For most applications, a mixture is acceptable. However, ensure it is free from residual solvents or reagents from its own synthesis (e.g., from the reduction of isoquinoline). Purity should be >98% by GC or NMR.
-
2-Bromoethylamine Hydrobromide: This reagent is a salt and can be hygroscopic. It is crucial to use a dry, free-flowing powder. Contamination with water can quench bases and affect reaction kinetics. Its primary challenge is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[2][5]
-
Aminoacetaldehyde Dimethyl Acetal: This reagent is sensitive to acidic conditions, which can hydrolyze the acetal to the reactive and unstable aminoacetaldehyde.[6] Ensure it is stored under neutral or slightly basic conditions and used in a reaction environment that does not promote premature deprotection.
FAQ 3: What are the key safety precautions for this synthesis?
Standard laboratory safety protocols should always be followed. Specific hazards include:
-
2-Bromoethylamine Hydrobromide: This is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride (NaBH₄): This reducing agent reacts violently with water and acids to produce flammable hydrogen gas. Perform reactions under an inert atmosphere (Nitrogen or Argon) and quench the reaction carefully with slow, controlled additions of a proton source (e.g., water or dilute acid) at a low temperature.
-
Solvents: Many protocols use solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These are excellent solvents but have high boiling points and require careful removal under high vacuum. They are also readily absorbed through the skin, so glove integrity is crucial.
Section 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during the synthesis.
Part 2A: Issues in Synthesis via Direct N-Alkylation
This route is common but prone to selectivity issues.
Question: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted octahydroisoquinoline. What is the likely cause?
A low conversion rate is typically linked to three factors: the base, the temperature, or the solvent.
-
Insufficient Base: The N-alkylation reaction generates HBr as a byproduct, which protonates the starting amine, rendering it non-nucleophilic.[2] A base is required to neutralize this acid. If you observe unreacted starting material, your base may be too weak, or you may be using an insufficient stoichiometric amount.
-
Solution: Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 2.0 equivalents to ensure both the hydrobromide salt of the reagent and the generated HBr are neutralized.
-
-
Low Reaction Temperature: Alkylation of a secondary amine can be sluggish at room temperature.
-
Solution: Increase the reaction temperature to 40-80 °C. Monitor the reaction progress every few hours by TLC or LC-MS to avoid decomposition.[2]
-
-
Inappropriate Solvent: The choice of solvent is critical for substrate solubility and reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or Acetonitrile (MeCN) are highly effective for this type of reaction as they can solvate the ions involved.
-
Question: My primary impurity is a higher molecular weight side product. How can I minimize its formation?
This is a classic case of over-alkylation . The desired product, this compound, is a secondary amine that can react with another molecule of 2-bromoethylamine to form a tertiary amine and subsequently a quaternary ammonium salt.[5]
-
Control Stoichiometry: Using a large excess of the alkylating agent will drive the reaction towards the di-alkylated product.
-
Solution: Use a strict 1.0 to 1.1 equivalent ratio of 2-bromoethylamine hydrobromide relative to the octahydroisoquinoline.
-
-
Slow Addition: Adding the alkylating agent all at once creates a high local concentration, favoring multiple alkylations.
Part 2B: Issues in Synthesis via Reductive Amination
This route is more selective but requires careful control of the two distinct chemical steps.
Question: The reaction seems to stall. LC-MS shows the presence of starting materials but no product or iminium intermediate. What's going wrong?
This indicates a problem with the initial imine/iminium ion formation, which is a dehydration reaction.
-
Presence of Water: The condensation between the amine and the (deprotected) aldehyde is an equilibrium process. Water, a byproduct, can push the equilibrium back to the starting materials.
-
Solution 1: Add a dehydrating agent like powdered 4 Å molecular sieves to the reaction mixture to sequester water as it is formed.[5]
-
Solution 2: If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water.
-
-
Incorrect pH: Imine formation is acid-catalyzed. However, strong acid will protonate the starting amine, making it non-nucleophilic. The acetal is also acid-sensitive.
-
Solution: Add a catalytic amount of a weak acid like acetic acid (AcOH) to facilitate the reaction. The optimal pH for imine formation is typically between 4 and 6.
-
Question: The reduction step is inefficient or produces side products. How can I optimize it?
The choice and handling of the reducing agent are critical.
-
Reducing Agent is Too Weak/Strong: Sodium borohydride (NaBH₄) is often sufficient but can be slow. A more reactive reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective for iminium ions over ketones or aldehydes.
-
Solution: Switch to NaBH(OAc)₃. It does not generate hydrogen gas upon contact with protic solvents and can be used directly in solvents like dichloromethane (DCM) or dichloroethane (DCE).
-
-
Temperature Control: The reduction of the iminium ion is exothermic. Adding the reducing agent too quickly can cause the temperature to rise, leading to side reactions or decomposition.
-
Solution: Cool the reaction mixture in an ice bath (0 °C) before adding the reducing agent in small portions over 30-60 minutes. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Section 3: Optimized Protocols & Methodologies
These protocols are provided as a starting point for your experiments. Always perform a small-scale trial before scaling up.
Protocol 1: Synthesis via N-Alkylation with 2-Bromoethylamine Hydrobromide
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cis/trans-octahydroisoquinoline (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF (to make a 0.2 M solution).
-
Reagent Addition: In a separate flask, dissolve 2-bromoethylamine hydrobromide (1.1 eq.) in a minimum amount of DMF.
-
Reaction: Stir the amine/base mixture and begin dropwise addition of the 2-bromoethylamine solution over 1 hour.
-
Heating & Monitoring: After the addition is complete, heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature and filter to remove the inorganic salts.[2] Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane/methanol with 1% triethylamine to afford the pure product.
Protocol 2: Synthesis via Reductive Amination with Aminoacetaldehyde Dimethyl Acetal
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cis/trans-octahydroisoquinoline (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.2 eq.), and methanol (to make a 0.3 M solution).
-
Iminium Formation: Add acetic acid (0.1 eq.) to catalyze the reaction. Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the iminium ion by LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases. Make the solution basic (pH > 12) with 5 M NaOH.
-
Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography as described in Protocol 1.
Section 4: Visual Guides
Diagram 1: Synthetic Pathways
Caption: Decision tree for diagnosing and resolving low yield issues.
Section 5: Data Summary
Table 1: Comparison of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
| Primary Reagents | Octahydroisoquinoline, 2-Bromoethylamine HBr | Octahydroisoquinoline, Aminoacetaldehyde Acetal |
| Key Challenge | Over-alkylation, selectivity control [5] | Control of two sequential reaction steps |
| Typical Base/Catalyst | K₂CO₃, Cs₂CO₃ (Stoichiometric) | Acetic Acid (Catalytic) |
| Reducing Agent | Not Applicable | NaBH₄, NaBH(OAc)₃ |
| Typical Solvents | DMF, DMSO, MeCN | Methanol, Dichloromethane |
| Pros | Conceptually simple, robust reaction | High selectivity, mild conditions, often one-pot |
| Cons | Risk of quaternary salt formation | Sensitive to water and pH, requires a reducing agent |
References
- Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Science of Synthesis.
-
Grembowska, K., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Molecules, 26(19), 6035. Available at: [Link]
-
Shaaban, M., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15033–15044. Available at: [Link]
-
Guzman, A., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "reductive amination". BJOC. Available at: [Link]
-
ResearchGate. (2022). Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. AJOMC. Available at: [Link]
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-octahydroisoquinolin-2(1H)-ylethanamine
Welcome to the dedicated technical support guide for the purification of 2-octahydroisoquinolin-2(1H)-ylethanamine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of organic chemistry. Given the compound's polar, basic, and chiral nature, purification can present unique challenges. This guide is designed to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the reductive amination of octahydroisoquinoline with a protected aminoacetaldehyde equivalent, followed by deprotection.
-
Common Impurities:
-
Unreacted Starting Materials: Residual octahydroisoquinoline or the aminoacetaldehyde equivalent.
-
Over-alkylation Products: The primary amine of the product can react with another molecule of the aldehyde starting material.
-
Imines and Hemiaminals: Incomplete reduction during reductive amination can leave stable imine intermediates.[1]
-
Reducing Agent By-products: Borate salts (from NaBH₄, NaBH₃CN, or STAB) can complicate work-up.[2]
-
Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.[3]
-
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Typical Rf (Relative to Product) | Identification Method | Removal Strategy |
|---|---|---|---|
| Unreacted Octahydroisoquinoline | Higher | GC-MS, ¹H NMR | Column chromatography, Acid-base extraction |
| Incompletely Reduced Imine | Higher | LC-MS, ¹H NMR | Repeat reduction step, Column chromatography |
| Over-alkylation By-product | Lower or similar | LC-MS, ¹H NMR | Careful chromatography, Crystallization |
| Residual Solvents (DMF, DMSO) | N/A | ¹H NMR | High-vacuum drying, Azeotropic distillation |
Q2: My compound is streaking badly on a silica gel TLC plate. What's causing this and how do I fix it?
A2: This is a classic problem when working with basic amines on standard silica gel.[4][5][6][7] The primary and tertiary amine groups in your molecule are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to "streaking" or "tailing" rather than a compact spot.[8][9]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA).[6][8][10]
-
Alternative Stationary Phase: Use a less acidic or basic stationary phase. Basic alumina can be an excellent alternative for purifying basic compounds.[11] Amine-functionalized silica is another option designed specifically to prevent this type of interaction.[8]
-
Q3: My synthesis produced a mixture of diastereomers. What are the most practical methods for separation?
A3: The octahydroisoquinoline core contains multiple chiral centers, so diastereomers are expected unless the synthesis is stereospecific. Separating them can be challenging but is often achievable.
-
Solutions:
-
Preparative Chromatography: Careful optimization of flash column chromatography can often resolve diastereomers. Using a shallow solvent gradient and a high-efficiency silica is key. Sometimes, switching to a different stationary phase like alumina or a bonded phase can alter selectivity.[12]
-
Diastereomeric Salt Crystallization: This is a powerful technique for large-scale separation.[13][14] React your diastereomeric amine mixture with an enantiomerically pure chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[12][15] These salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[13][14][15] The pure amine can then be recovered by treating the salt with a base.[14][16]
-
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of organic impurities and residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight. An optimized HPLC method can also determine the diastereomeric ratio.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile impurities and unreacted starting materials like octahydroisoquinoline.
-
Elemental Analysis (CHN): Confirms the elemental composition of the bulk sample, providing a good measure of overall purity against a theoretical formula.
Troubleshooting Guide
This section addresses specific experimental problems in a "Problem -> Probable Cause -> Solution" format.
Problem 1: Low yield after aqueous work-up and extraction.
-
Probable Cause: Your compound, being a diamine, is likely to be protonated (R-NH₃⁺) in neutral or acidic aqueous solutions. This salt form is highly water-soluble and will not partition efficiently into common organic solvents like ethyl acetate or dichloromethane.
-
Suggested Solution:
-
pH Adjustment: Before extraction, basify the aqueous layer to a pH > 10 using 1-2M NaOH or K₂CO₃. This deprotonates the amine groups, making the compound much more soluble in organic solvents.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as a 9:1 mixture of Dichloromethane/Isopropanol.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the solubility of organic compounds in the aqueous phase and can help break up emulsions.
-
Problem 2: The compound elutes with the solvent front or not at all during column chromatography.
-
Probable Cause: The chosen solvent system is either too strong (too polar) or too weak (not polar enough). Given the compound's high polarity, it's more likely the eluent is not polar enough to move it off the baseline.
-
Suggested Solution:
-
Systematic TLC Analysis: First, find a TLC solvent system that gives your product an Rf value of ~0.2-0.3.[7]
-
Recommended Starting Point: Begin with a system of Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). For highly polar amines, a typical eluent might be 90:10:1 DCM/MeOH/NH₄OH.[11]
-
Gradient Elution: For column chromatography, use a gradient elution. Start with a less polar mixture (e.g., 98:2 DCM/MeOH) and gradually increase the percentage of methanol. This will elute less polar impurities first, followed by your product, improving separation.
-
Problem 3: After purification, NMR analysis still shows broad peaks and an incorrect integration.
-
Probable Cause:
-
Residual Acid: Trace amounts of acid (e.g., from an acidic work-up or silica gel) can cause proton exchange, leading to peak broadening, especially for the N-H protons.
-
Water Contamination: Water can also cause peak broadening and interfere with the accurate integration of labile protons.
-
Unresolved Diastereomers: A mixture of diastereomers can result in overlapping signals, making the spectrum complex and difficult to interpret.
-
-
Suggested Solution:
-
Base Wash: Before final concentration, wash the organic solution of your purified compound with a saturated NaHCO₃ or K₂CO₃ solution to remove any trace acid.
-
Drying: Ensure the sample is rigorously dried under high vacuum. A D₂O shake (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) can confirm which peaks are from exchangeable N-H protons.
-
High-Resolution NMR: If diastereomers are suspected, acquire a higher field NMR spectrum (e.g., >400 MHz) to better resolve the overlapping signals.
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to mitigate the common issues of tailing and poor recovery for basic amines.
-
Slurry Preparation: Choose a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight). Prepare a slurry of silica gel in your starting eluent (e.g., 98:2:1 DCM/MeOH/TEA).
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (approx. 1-2x the weight of your crude product) and evaporate the solvent to create a dry powder. This "dry loading" technique prevents solvent-front distortion and improves resolution. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with your starting solvent mixture. Gradually and slowly increase the polarity by increasing the percentage of methanol. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Stain with a suitable agent (e.g., ninhydrin for primary amines or permanganate). Combine fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions. To remove the high-boiling triethylamine (TEA), co-evaporate several times with a lower-boiling solvent like DCM or Toluene under reduced pressure.
Protocol 2: Purification via Diastereomeric Salt Recrystallization
This protocol provides a method for separating diastereomers on a larger scale.
-
Salt Formation: Dissolve your crude diastereomeric amine mixture (1.0 eq) in a suitable solvent like methanol, ethanol, or acetone. In a separate flask, dissolve an enantiomerically pure chiral acid, such as (+)-Tartaric acid (0.5 eq for a diamine, or 1.0 eq to be screened), in the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution while stirring. If precipitation does not occur immediately, you may need to warm the solution to ensure everything dissolves, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator. Seeding with a small crystal can induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.
-
Purity Check: Check the diastereomeric purity of the crystallized salt by a suitable analytical method (e.g., chiral HPLC or by liberating the free amine and checking its NMR).
-
Liberation of Free Amine: Suspend the purified salt in water and add a strong base (e.g., 2M NaOH) until the pH is >10. Extract the liberated free amine into an organic solvent (e.g., DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified diastereomer.
Visualizations & Data
Diagrams
Caption: A decision tree for troubleshooting the purification of this compound.
Table 2: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Modifier | Target Application |
|---|---|---|---|
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine (TEA) or NH₄OH | General purpose, good for resolving moderately polar impurities. |
| Basic Alumina | Ethyl Acetate / Hexanes | None required | Excellent for preventing streaking of basic amines. |
| C18 (Reverse Phase) | Water / Acetonitrile or Methanol | 0.1% TFA or 0.1% NH₄OH | Good for very polar compounds or separating diastereomers. |
References
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
PharmaShare.in. (2025). Troubleshooting TLC. [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
National Institutes of Health (NIH). (2012). A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pharmashare.in [pharmashare.in]
- 6. chembam.com [chembam.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Isolation (Recovery) [chem.ualberta.ca]
"2-octahydroisoquinolin-2(1H)-ylethanamine" solubility issues in aqueous buffers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-octahydroisoquinolin-2(1H)-ylethanamine, a molecule of significant interest in neurodegenerative disease research, also known as M30.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome common experimental hurdles and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an organic compound featuring a saturated isoquinoline ring system linked to an ethylamine side chain. The key to understanding its behavior in aqueous solutions lies in this ethylamine group. Amines are organic derivatives of ammonia and are weak bases.[2] The nitrogen atom in the amine group has a lone pair of electrons that can accept a proton (H+), giving the molecule a positive charge.[2][3] This protonation is reversible and highly dependent on the pH of the solution.
Q2: Why is the solubility of this compound a concern?
The solubility of a compound is critical for its biological activity and experimental utility. For a drug to be absorbed and effective, it must be in a solution at the site of action. Many organic molecules, particularly those with bulky hydrophobic regions like the octahydroisoquinoline core, have limited solubility in water.[3] While the amine group can enhance aqueous solubility, this effect is conditional upon the pH of the buffer, leading to potential precipitation if not handled correctly. In one study, a high concentration (10 mM) stock of this compound was prepared in the organic solvent DMSO, while lower concentrations were made in water or saline, highlighting its limited aqueous solubility at higher concentrations.
Q3: How does pH affect the solubility of this compound?
The pH of the aqueous buffer is the single most important factor governing the solubility of this compound. The ethylamine side chain is basic. In acidic conditions (low pH), the amine group will be protonated (-NH3+), making it charged and thus more soluble in polar solvents like water. In neutral or alkaline conditions (higher pH), the amine group will be deprotonated (-NH2), making it neutral and significantly less soluble.
The transition between these two states is governed by the compound's pKa. The pKa is the pH at which 50% of the molecules are in the protonated (charged) form and 50% are in the deprotonated (neutral) form. While the exact pKa for this specific molecule is not readily published, the pKa for a simple ethylamine is around 10.6-10.8.[4][5][6][7] The bulky isoquinoline structure will influence this value, but we can confidently predict it will be in the basic range. Therefore, at a physiological pH of 7.4, a significant portion of the molecules may be in the less soluble, neutral form.
Caption: pH-dependent equilibrium of the amine group.
Troubleshooting Guide
Problem 1: My compound precipitated immediately after I added it to my PBS (pH 7.4) buffer.
Cause: This is a classic sign of pH-dependent insolubility. Phosphate-Buffered Saline (PBS) is typically buffered to a physiological pH of ~7.4. As explained in the FAQ, at this pH, a substantial fraction of your this compound molecules are in the neutral, deprotonated state, which has very low water solubility, causing them to precipitate out of solution.
Solution: The "pH-Shift" Method
This protocol ensures the compound is fully protonated and dissolved before being introduced to the final, higher-pH buffer.
Experimental Protocol:
-
Prepare a Low-pH Stock Solution: Do not dissolve the compound directly in PBS. Instead, weigh out your compound and dissolve it in a small volume of a slightly acidic solution. A common choice is 10-50 mM HCl or a buffer like Sodium Acetate at pH 4-5. Start with a small volume and vortex thoroughly.
-
Gentle Warming (Optional): If dissolution is slow, you may warm the solution to 37°C for a few minutes.
-
Titrate into Final Buffer: Once the compound is fully dissolved in the acidic solution, slowly add this acidic stock solution dropwise into your vigorously stirring PBS buffer.
-
Monitor for Precipitation: The rapid stirring helps to disperse the molecules quickly, preventing localized high concentrations that can lead to precipitation.
-
Final pH Check: After adding the compound, check the final pH of your solution. The addition of the acidic stock may have slightly lowered the pH. If necessary, adjust it back to your target pH with a dilute NaOH solution.
Problem 2: The compound dissolves initially but then crashes out of solution over time or upon storage.
Cause: This can be due to a few factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is not stable in the long term.
-
Temperature Effects: Solubility is often temperature-dependent. If you prepared the solution warm and stored it at 4°C or room temperature, the solubility limit may have been exceeded upon cooling.
-
Buffer Degradation or CO2 Absorption: Over time, the pH of a buffer can shift, especially if not sealed properly. Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, but in some buffer systems, complex interactions can occur.
Solutions & Best Practices:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment.
-
Consider a Co-Solvent: If you require a higher concentration than is achievable in a purely aqueous buffer, a co-solvent system may be necessary.[3] Co-solvents work by reducing the polarity of the water, making it more favorable for the hydrophobic parts of the molecule.
-
Protocol: Prepare a high-concentration stock in an organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.
-
-
Verify Final Concentration: After preparation, centrifuge your solution at high speed (e.g., >10,000 x g) for 15-20 minutes. Measure the concentration of the supernatant (e.g., by UV-Vis spectrophotometry if a chromophore is present) to confirm the amount of compound that is truly in solution.
Solubility Strategy Summary Table
| Buffer System (Example) | Target pH | Predicted Solubility | Recommended Strategy |
| Sodium Acetate | 4.0 - 5.5 | High | Ideal for creating a primary stock solution. |
| MES Buffer | 5.5 - 6.7 | Moderate to Good | A good intermediate choice if physiological pH is not strictly required. |
| PBS, HEPES, Tris | 7.0 - 8.0 | Low / High Risk | Avoid direct dissolution. Use the "pH-Shift" method or a co-solvent. |
References
-
National Center for Biotechnology Information. (n.d.). Ethylamine. PubChem. Retrieved from [Link]
-
Fiveable. (n.d.). Ethylamine Definition. Retrieved from [Link]
-
Scent.vn. (n.d.). Ethylamine (CAS 75-04-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved from [Link]
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Unknown. (n.d.). Amine compounds. Retrieved from [Link]
-
Reusch, W. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2023, April 25). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
Lee, A. C., & Crippen, G. M. (2009). Predicting pKa. Journal of Chemical Information and Modeling, 49(9), 2013–2033. [Link]
-
Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
- 7. pKa values [stenutz.eu]
"2-octahydroisoquinolin-2(1H)-ylethanamine" stability and degradation in vitro
Welcome to the technical support resource for researchers working with 2-octahydroisoquinolin-2(1H)-ylethanamine. This guide provides in-depth answers to common questions and troubleshooting scenarios related to the in vitro stability and degradation of this molecule. Our goal is to equip you with the scientific rationale behind experimental design, helping you generate robust and reliable data.
Section 1: FAQ - General Stability, Storage, and Handling
This section addresses the most frequently asked questions regarding the basic handling and storage of this compound to ensure its integrity from the moment it arrives in your lab.
Question: How should I store this compound (solid and in solution) to ensure long-term stability?
Answer: Proper storage is the first line of defense against compound degradation. For this compound, which contains a secondary amine and a saturated heterocyclic ring system, certain precautions are essential.
-
Solid Form: The compound should be stored as a solid in a tightly sealed container at -20°C or, for long-term storage, at -80°C. It is crucial to protect it from light and moisture. The presence of moisture can lead to physical changes or hydrolysis over time, while light can cause photolytic degradation.[1][2]
-
In Solution: Preparing stock solutions in an appropriate solvent (e.g., DMSO or ethanol) is common. These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and promote degradation. Store these aliquots at -80°C. Before use, allow the aliquot to equilibrate to room temperature completely before opening the cap to prevent water condensation into the stock. Unstable compounds in storage can lead to erroneous biological assay results and incorrect structure-activity relationships (SAR).[3][4]
Causality: The secondary amine in the isoquinoline ring and the primary amine on the ethyl side chain are susceptible to oxidation. Low temperatures significantly reduce the rate of these chemical reactions, preserving the compound's integrity.[3]
Question: What are the potential chemical liabilities of the this compound structure that I should be aware of?
Answer: Understanding the molecule's structure is key to predicting its stability challenges. The primary liabilities are:
-
Oxidation: The nitrogen atoms, particularly the secondary amine within the octahydroisoquinoline ring, are susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. This is a common degradation pathway for amine-containing pharmaceuticals.
-
pH Instability: While the saturated ring is generally stable, the amine groups are basic. In highly acidic or basic solutions, the compound's ionization state will change, which can affect its stability and solubility. Extreme pH conditions, especially when combined with high temperatures, can potentially catalyze ring-opening or other degradations, although this is less common for such saturated systems compared to molecules with more labile functional groups.[1]
-
Interaction with Aldehydes/Ketones: The primary amine on the side chain can potentially react with aldehydes or ketones present as impurities in solvents or reagents to form imine adducts. Ensure you are using high-purity solvents.
Section 2: Troubleshooting Guide - Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the parent compound to ensure that the resulting degradation products can be adequately resolved and detected.[1][6]
Question: I performed a forced degradation study (0.1 M HCl, 60°C), but my analysis shows over 90% of the parent compound remaining. What should I do?
Answer: This indicates the compound is highly stable under these specific acidic conditions. To achieve the target degradation of 5-20%, you need to increase the harshness of the stress conditions systematically.
Troubleshooting Steps:
-
Increase Stressor Concentration: Gradually increase the acid concentration (e.g., to 0.5 M or 1.0 M HCl).[1]
-
Increase Temperature: Raise the temperature in increments (e.g., to 70°C or 80°C). Assuming an activation energy of 18 kcal/mol, a 10°C increase can roughly double the reaction rate.[7]
-
Extend Incubation Time: If increasing concentration and temperature is not feasible or desired, simply extend the duration of the experiment (e.g., from 24 hours to 48 or 72 hours).
Experimental Workflow:
Caption: Optimization workflow for forced degradation studies.
Question: My oxidative stress test (3% H₂O₂) resulted in a single, massive degradation peak and no remaining parent compound. How can I get meaningful data?
Answer: This outcome suggests the degradation was too rapid and extensive, preventing the observation of intermediate degradation products. The conditions were too harsh.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Lower the hydrogen peroxide (H₂O₂) concentration significantly. Start from a lower concentration, for example, 0.1% or 0.3% H₂O₂.
-
Lower the Temperature: Conduct the incubation at room temperature or even at 4°C instead of elevated temperatures.
-
Reduce Incubation Time: Sample at much earlier time points (e.g., 1, 4, 8, and 12 hours) to capture the degradation profile before it goes to completion.
Summary of Recommended Forced Degradation Conditions:
| Stress Condition | Starting Reagent/Condition | Temperature | Duration | Rationale & Troubleshooting |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 24 - 72 hours | To assess stability in acidic environments. If degradation is low, increase acid concentration and/or temperature.[1] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 24 - 72 hours | To assess stability in alkaline environments. The amine groups may offer some stability. If degradation is low, increase base concentration/temperature.[1] |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temp - 40°C | 1 - 24 hours | Amine groups are highly susceptible. If degradation is too fast, decrease H₂O₂ concentration and temperature.[6] |
| Thermal | Solid & Solution | 80°C (or 20°C above accelerated storage) | Up to 7 days | To evaluate intrinsic thermal stability. Ensure a suitable control in solution is used to distinguish thermal from hydrolytic degradation.[1] |
| Photolytic | Solid & Solution | Ambient | ICH Q1B specified duration | To assess light sensitivity. Expose to a combination of UV and visible light. A dark control is mandatory.[6] |
Section 3: Troubleshooting Guide - In Vitro Metabolic Stability
Understanding how this compound is metabolized is critical for predicting its in vivo pharmacokinetic profile. These experiments are typically conducted using liver microsomes or hepatocytes.[8]
Question: I ran a metabolic stability assay in human liver microsomes (HLM) and the half-life is very short (<5 minutes). What does this mean and what are my next steps?
Answer: A short half-life in HLM indicates rapid Phase I metabolism, likely mediated by Cytochrome P450 (CYP450) enzymes.[9][10] This compound would be classified as having high intrinsic clearance.
Next Steps & Interpretation:
-
Confirm the Result: Repeat the experiment, ensuring that the NADPH (a necessary cofactor for CYP450 activity) was added correctly to initiate the reaction. Run a control incubation without NADPH; in this "-NADPH" condition, you should see minimal degradation. If you still see rapid loss, it might be due to non-CYP-mediated degradation or chemical instability in the buffer.
-
Identify the Responsible Enzymes: The next logical step is to determine which specific CYP450 isozymes are responsible for the rapid metabolism. This is done using a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[11] Identifying the specific enzymes is crucial for predicting potential drug-drug interactions.[9]
-
Consider Structural Modification: For drug development professionals, this result may trigger a new cycle of synthesis to modify the molecule at the site of metabolism (the "metabolic soft spot") to improve its stability.
Potential Metabolic Pathways:
Caption: Potential metabolic pathways for the compound.
Question: My compound appears stable in liver microsomes but shows moderate clearance in hepatocytes. Why the difference?
Answer: This is a common and informative result. Liver microsomes primarily contain Phase I enzymes (like CYPs).[9] Hepatocytes, being intact cells, contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.
The observed difference suggests that this compound is likely cleared via Phase II metabolism (e.g., glucuronidation or sulfation) or by active transport into the hepatocytes. The parent compound is stable against CYP-mediated oxidation but is a substrate for enzymes like UGTs (UDP-glucuronosyltransferases), which are present in hepatocytes but not in high concentrations in microsomes.
Protocol: Basic Metabolic Stability Assay in Liver Microsomes
-
Prepare Reagents:
-
Compound Stock: 10 mM stock of this compound in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: Pooled human liver microsomes (e.g., 20 mg/mL stock).
-
NADPH Solution: 10 mM NADPH regenerating system in buffer.
-
-
Pre-incubation (Activation):
-
In a microcentrifuge tube, combine buffer, microsomes (to a final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Vortex gently and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
-
-
Initiate Reaction:
-
Add the NADPH solution to start the metabolic reaction. For the T=0 (zero) time point, the quenching solution is added before the NADPH.
-
-
Time Course Sampling:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quench Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins and stops the reaction.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the half-life (t½).
-
Section 4: Analytical Considerations
Question: What is the best analytical method to quantify this compound and its degradation products?
Answer: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this application.[12] It offers the high sensitivity and specificity required to detect the parent compound and its metabolites/degradants in complex biological matrices.
-
Chromatography: A reverse-phase C18 column is a good starting point. A gradient elution using water and acetonitrile (both typically containing 0.1% formic acid) will likely provide good peak shape and separation. The formic acid helps to protonate the amine groups, leading to better ionization and chromatographic performance.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. The amine groups on this compound are readily protonated. For quantification, use Multiple Reaction Monitoring (MRM) mode, where you monitor a specific precursor ion (the protonated parent molecule, [M+H]⁺) and a specific product ion generated by fragmentation.
References
- Gudipati, S. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Anonymous (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications.
- Anonymous (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Anonymous (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI.
- Bar-Rog, Y. et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed Central.
- El-Sherbeni, A. A. & El-Kadi, A. O. S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- El-Sherbeni, A. A. & El-Kadi, A. O. S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed.
- Li, Y. et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI.
- Jain, D. & Basniwal, P. K. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Bajaj, S. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Richter, M. J. et al. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. PubMed.
- Guengerich, F. P. (2020). Cytochrome P450 2E1 and Its Roles in Disease. PMC - NIH.
- Neumann, J. et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed.
- Di, L. (n.d.). Stability challenges in drug discovery. PubMed.
- Di, L. (2014). Stability Challenges in Drug Discovery. ResearchGate.
- Bar-Rog, Y. et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed.
- Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA.
Sources
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- 2. THE PCCA BLOG | Eosinophilic Esophagitis & Compounding Options [pccarx.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 7. biomedres.us [biomedres.us]
- 8. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-octahydroisoquinolin-2(1H)-ylethanamine Concentration for Cell Viability Assays
Welcome to the technical support center for researchers utilizing 2-octahydroisoquinolin-2(1H)-ylethanamine, a compound of interest in neurodegenerative disease research, also identified as M30.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design and execute robust cell viability experiments. Our focus is on establishing optimal compound concentrations to ensure reliable and reproducible data.
I. Frequently Asked Questions (FAQs)
Here we address common initial questions researchers may have before starting their experiments with this compound.
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as M30, is a small molecule that has been investigated for its neuroprotective properties.[1] It has been shown to interact with the hydrophobic domains of amyloid-beta (Aβ) and alpha-synuclein (αSyn), interfering with their aggregation processes.[1][2][3][4][5] This is particularly relevant in the context of synucleinopathies like Parkinson's disease.[1][2][3][4][5] Understanding this mechanism is crucial when designing experiments, as the compound's effects on cell viability may be linked to its anti-aggregation properties.
Q2: I am starting my first experiment with this compound. What concentration range should I test?
A2: For a novel compound in a specific cell line, it's advisable to start with a broad concentration range to determine its potency.[6] A common strategy is to perform a preliminary dose-response experiment with wide concentration steps, for example, using 10-fold serial dilutions.[6] A suggested starting range could be from picomolar (pM) to micromolar (µM) concentrations. Once you have an approximate idea of the IC50 (the concentration that inhibits 50% of the biological response), you can perform a more detailed experiment with a narrower range and smaller dilution steps (e.g., 2- or 3-fold dilutions) to accurately determine the dose-response curve.[7]
Q3: How should I prepare the stock solution of this compound?
A3: Based on published research, a stock solution of this compound (M30) can be prepared by dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[2] Aliquots of this stock solution can be stored at -20°C until use.[2] For experiments, further dilutions can be made in ultrapure water, saline, or your specific cell culture medium.[2] It is critical to note the final concentration of DMSO in your culture medium, as high concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, and include a vehicle control (medium with the same concentration of DMSO as your treated wells) in all your experiments.
Q4: Which cell viability assay is most suitable for this compound?
A4: The choice of assay depends on your specific research question and cell type. Common and well-validated assays include:
-
Tetrazolium-based assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[8]
-
ATP-based luminescence assays: These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[9]
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.[9]
-
Real-time impedance-based assays: These label-free methods continuously monitor cell proliferation, viability, and morphology.
When starting, an MTT or similar tetrazolium-based assay is a good, cost-effective choice for initial screening. However, be aware of potential compound interference with the assay reagents.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability between replicate wells. | - Inconsistent cell seeding. - Edge effects in the microplate.[8] - Pipetting errors. | - Ensure a homogenous cell suspension before and during seeding. - To mitigate edge effects, fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for experimental data.[8] - Use calibrated pipettes and practice consistent pipetting technique. |
| Poor reproducibility between experiments. | - Variation in cell health or passage number.[8][10] - Inconsistent incubation times.[8] - Reagent degradation. | - Use cells from a similar passage number and ensure they are in the logarithmic growth phase.[8] - Standardize all incubation times for cell seeding, compound treatment, and assay development.[8] - Prepare fresh reagents whenever possible and avoid multiple freeze-thaw cycles.[8] |
| Unexpectedly high or low absorbance/fluorescence readings in control wells. | - Contamination (bacterial or fungal).[8] - Interference from phenol red in the medium.[8] - High background from serum components.[8] | - Regularly check for and test for contamination. - Consider using a phenol red-free medium during the assay incubation step.[8] - If high background is suspected, you can test different serum lots or use a serum-free medium for the assay.[8] |
| No clear dose-response relationship observed. | - The concentration range tested is not appropriate (too high or too low). - The compound may not be cytotoxic at the tested concentrations. - Compound insolubility at higher concentrations. | - Perform a wider range-finding experiment.[6] - Consider that the compound's primary effect may be cytostatic (inhibiting proliferation) rather than cytotoxic. You may need to use an assay that measures cell proliferation. - Visually inspect the wells for any signs of compound precipitation. If solubility is an issue, you may need to adjust the vehicle or use a different solvent system. |
III. Experimental Workflow & Protocols
Workflow for Optimizing Compound Concentration
Caption: Workflow for determining the optimal concentration of a novel compound.
Protocol: Preliminary Dose-Response Study using MTT Assay
This protocol outlines a general procedure for an initial experiment to determine the effective concentration range of this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.[8] This can be done in a separate experiment by seeding a range of cell densities and monitoring their growth over the intended duration of the assay.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial 10-fold dilutions of your compound in culture medium to create a range of working solutions. For example, from 100 µM to 1 pM.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[11]
-
Logical Diagram for Troubleshooting Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent cell viability data.
IV. References
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1873-1875. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]
-
Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. Retrieved from [Link]
-
Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]
-
Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(3), e66. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434. Retrieved from [Link]
-
Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
O'Connell, M. A., & Cumberland, W. G. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
R Discovery. (2021, December 9). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. Retrieved from [Link]
-
Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. Retrieved from [Link]
-
Semantic Scholar. (2021, December 9). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. Retrieved from [Link]
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound | Semantic Scholar [semanticscholar.org]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. susupport.com [susupport.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Troubleshooting Inconsistent Assay Results for 2-octahydroisoquinolin-2(1H)-ylethanamine
Welcome to the technical support center for 2-octahydroisoquinolin-2(1H)-ylethanamine, a molecule of significant interest in neuroprotective research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experimental results. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to help you achieve consistent and reliable data.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and easily rectifiable issues that can lead to inconsistent assay results.
Question 1: My sample of this compound has a slight discoloration. Is it still usable?
Answer: Discoloration is often an indicator of degradation. Amines, in general, are susceptible to oxidation, which can lead to the formation of colored byproducts. It is recommended to use a fresh, pure sample for your experiments to avoid introducing confounding variables. If you must use the discolored sample, it is crucial to first purify it, for instance, by distillation, to remove any degradation products that are likely to have a higher boiling point.
Question 2: I'm observing significant run-to-run variability in my HPLC analysis. What are the likely causes?
Answer: High-Performance Liquid Chromatography (HPLC) is a sensitive technique, and variability can stem from several factors.[4][5] The most common culprits include:
-
Mobile Phase Inconsistency: Ensure your mobile phase is prepared fresh daily and is properly degassed. Inconsistent pH or composition of the mobile phase can significantly alter the retention time and peak shape of ionizable compounds like amines.[4][6]
-
Column Issues: The column's performance can degrade over time. If you observe peak broadening or tailing, the column may be contaminated or worn out.[4][5]
-
System Leaks: Check for any leaks in the pump, injector, or detector, as these can cause pressure fluctuations and inconsistent flow rates.[4]
Question 3: My biological assay results are not reproducible. Where should I start my investigation?
Answer: Reproducibility issues in biological assays are common and can be multifaceted. A systematic approach is key. Start by verifying:
-
Compound Stability in Assay Buffer: this compound, being an amine, might be unstable in certain buffer conditions, especially at non-optimal pH or in the presence of reactive species.
-
Cell Culture Health and Consistency: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Reagent Quality: Use fresh, high-quality reagents and verify their concentrations.
II. In-Depth Troubleshooting Guides
This section provides more detailed troubleshooting workflows for persistent and complex issues.
Issue 1: Inconsistent Purity and Stability of this compound Stock Solutions
Inconsistent assay results often originate from problems with the initial compound stock solution. Amines can be particularly sensitive to storage conditions and solvent choice.[7][8]
Symptoms:
-
Varying potency or efficacy in biological assays between different stock preparations.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) over time.
-
Changes in the physical appearance of the stock solution (e.g., color change, precipitation).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting stock solution instability.
Detailed Protocol: Assessing Stock Solution Stability via HPLC
-
Preparation of Initial Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[3]
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution in the mobile phase and inject it into the HPLC system. Record the peak area and retention time.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), thaw an aliquot (if frozen), dilute it in the mobile phase, and analyze it by HPLC.
-
Data Comparison: Compare the peak area of the main compound and the presence of any new peaks to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
| Time Point | Main Peak Area (Arbitrary Units) | Degradation Product Peak Area |
| T=0 | 1,000,000 | 0 |
| T=24h (-20°C) | 995,000 | < 5,000 |
| T=24h (4°C) | 950,000 | 50,000 |
| T=24h (RT) | 800,000 | 200,000 |
Table 1: Example of HPLC stability data for a this compound stock solution under different storage conditions.
Issue 2: Poor Reproducibility in Cell-Based Assays
Cell-based assays are influenced by numerous variables. When investigating the effects of this compound, it's crucial to control these variables to ensure that the observed effects are due to the compound itself.
Symptoms:
-
High variability in cell viability, signaling pathway modulation, or other biological readouts between replicate wells, plates, or experiments.
-
Inconsistent dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting guide for cell-based assay variability.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a common colorimetric method to assess the cytotoxic effects of compounds.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] The absorbance is proportional to the number of viable cells.
Issue 3: Inconsistent Mass Spectrometry Results
Mass spectrometry (MS) is a powerful tool for both qualitative and quantitative analysis. However, inconsistent results can arise from sample preparation, instrument parameters, or the inherent properties of the analyte.
Symptoms:
-
Variable signal intensity for this compound between runs.
-
Poor fragmentation patterns or inconsistent parent/daughter ion ratios in tandem MS (MS/MS).
-
Presence of adducts or unexpected ions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting mass spectrometry issues.
Key Considerations for MS Analysis of this compound:
-
Ionization Mode: As an amine, this compound is expected to ionize well in positive ion mode electrospray ionization (ESI+).
-
Adduct Formation: Be aware of potential adduct formation with sodium ([M+Na]+) or potassium ([M+K]+) ions, especially if salts are present in the sample matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to correct for variations in sample preparation and instrument response.
III. References
-
Eide-Haugmo, I. (2011). Amine degradation: Problems and solutions. In Integrated Ccus in the Tcl-Tcm Mongstad.
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
-
ResearchGate. (2020, November 11). Interpreting and troubleshooting anomalous HPLC results?
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
Meisen, A., & Abdi, M. A. (1996). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
-
Journal of Pharmaceutical Research. (2020, August 28). Review on Common Observed HPLC Troubleshooting Problems.
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
-
BenchChem. how to improve the stability of Methyl-d3-amine in solution.
-
BenchChem. stability issues of Tridecan-7-amine under experimental conditions.
-
Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
-
MDPI. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. [Link]
-
PubMed. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. [Link]
-
BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
-
ResearchGate. (2025, August 8). Biological Activities of Quinoline Derivatives.
-
MDPI. (2020). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
-
PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
-
PubMed. (2023). Frataxin analysis using triple quadrupole mass spectrometry: application to a large heterogeneous clinical cohort.
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
-
ResearchGate. (2025, August 6). Conformational dynamics of α-synuclein: Insights from mass spectrometry.
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) in Experimental Settings
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing the novel multifunctional compound 2-octahydroisoquinolin-2(1H)-ylethanamine, also known as M30. Our goal is to provide a comprehensive resource for designing robust experiments, troubleshooting unexpected results, and ensuring the scientific validity of your findings by minimizing and understanding potential off-target effects.
Introduction to this compound (M30)
This compound (M30) is a brain-permeable, multifunctional compound designed with a unique combination of pharmacophores. It incorporates the N-propargylamine moiety found in the monoamine oxidase (MAO) inhibitor rasagiline and an iron-chelating 8-hydroxyquinoline structure.[1][2] This design endows M30 with a range of biological activities, primarily investigated for its neuroprotective and neurorestorative potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Its known mechanisms include potent, brain-selective inhibition of both MAO-A and MAO-B, and iron chelation.[2] M30 has also been shown to up-regulate hypoxia-inducible factor (HIF)-1α protein levels, which in turn activates a cascade of neuroprotective genes.[3]
While M30's multi-target profile is integral to its therapeutic potential, it also underscores the critical need for researchers to meticulously design experiments that can distinguish between desired on-target effects and potential off-target activities. This guide provides the foundational knowledge and practical protocols to achieve this.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of M30?
A1: M30 was rationally designed to interact with multiple targets. The primary, well-documented targets are:
-
Monoamine Oxidase A and B (MAO-A and MAO-B): M30 is a potent, irreversible inhibitor of both MAO isoforms, with selectivity for these enzymes in the brain.[2] This activity leads to increased levels of key neurotransmitters such as dopamine, serotonin, and noradrenaline.[2][3]
-
Iron Chelation: The 8-hydroxyquinoline moiety of M30 chelates iron. This is significant in neurodegenerative conditions where iron accumulation can contribute to oxidative stress and neuronal damage.[2][4]
-
Hypoxia-Inducible Factor (HIF)-1α Stabilization: M30 has been shown to up-regulate the protein levels of HIF-1α. This transcription factor promotes the expression of several genes involved in neuroprotection, glycolysis, and neurogenesis.[3]
Q2: What are potential off-target effects and why are they a major concern with small molecules like M30?
A2: Off-target effects occur when a small molecule interacts with proteins other than its intended targets, leading to unintended biological consequences.[5] These are a concern for several reasons:
-
Toxicity: Off-target effects can lead to cellular toxicity, which might be mistaken for a specific on-target-mediated cell death pathway.
-
Irreproducibility: Poorly characterized compounds with significant off-target activities are a major contributor to the irreproducibility of scientific research.
For a multifunctional compound like M30, it is crucial to design experiments that can dissect which of its known activities (or a yet unknown one) is responsible for a particular outcome.
Q3: How can I be confident that the phenotype I observe is due to the intended on-target effect of M30?
A3: Building confidence in your results requires a multi-pronged approach and rigorous experimental design. Key strategies include:
-
Dose-Response Relationship: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve.[7][8] The effect should be observed within a specific concentration range and plateau at higher concentrations.
-
Use of Controls: This is arguably the most critical aspect. You should ideally use:
-
An orthogonal control : A structurally different compound that targets the same protein or pathway.[9] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Engagement Assays: Directly measuring whether M30 is binding to its intended target in your experimental system is a powerful validation step.[10] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this.[11][12]
-
Rescue Experiments: If M30 inhibits a target, try to "rescue" the phenotype by reintroducing a downstream element of the pathway.
Q4: How important is the purity of my M30 sample?
Troubleshooting Guide: Addressing Unexpected Results
This section provides guidance on how to approach common issues that may arise during experiments with M30, with a focus on discerning on-target from off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High Cellular Toxicity at Low Concentrations | The observed toxicity may not be related to the known targets of M30 but to an off-target interaction. | 1. Re-evaluate Dose-Response: Perform a detailed dose-response curve to determine the IC50 for toxicity. Compare this with the EC50 for your desired on-target effect. A large window between efficacy and toxicity is desirable. 2. Use an Inactive Control: Test a structurally similar but inactive analog. If the inactive control is not toxic, the toxicity is more likely linked to the specific pharmacology of M30. 3. Assess Purity: Re-verify the purity of your compound batch. Highly potent impurities can cause toxicity. |
| Inconsistent or Irreproducible Results | Off-target effects can be highly dependent on cell type and experimental conditions, leading to variability. | 1. Standardize Protocols: Ensure all experimental parameters (cell density, media, incubation times, etc.) are strictly controlled. 2. Confirm Target Expression: Verify that the intended targets of M30 (e.g., MAO-A, MAO-B) are expressed in your cell model at consistent levels. 3. Perform Target Engagement Assay: Use a technique like CETSA to confirm that M30 is engaging its target in your system under your specific conditions.[16] |
| Phenotype Does Not Match Published Data | The observed phenotype in your system may be due to a different set of off-targets than in the published model. | 1. Orthogonal Compound Testing: Use a different, structurally unrelated inhibitor of MAO or an alternative iron chelator. If these compounds replicate the published phenotype but M30 does not, it suggests your observed effect with M30 is off-target. 2. Systematic Target Deconvolution: If the effect is robust and important, consider advanced proteomic methods to identify the protein(s) M30 is interacting with in your system.[17][18][19] |
Experimental Protocols & Methodologies
Adhering to validated protocols is key to generating reliable data. Below are foundational experimental workflows for working with M30.
Protocol 1: Establishing a Dose-Response Curve
The goal of this experiment is to determine the concentration range over which M30 produces its biological effect and to calculate the EC50 (half-maximal effective concentration).[7]
Materials:
-
M30 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well plates
-
Your chosen assay for measuring the biological response (e.g., cell viability assay, reporter gene assay)
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of M30 in your cell culture medium. A common approach is to use a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., from 100 µM down to 1 nM). Remember to include a vehicle-only control (e.g., DMSO at the same final concentration as your highest M30 dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of M30. It is recommended to perform each concentration in triplicate.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen assay to measure the biological response.
-
Data Analysis:
-
Normalize the data: Set the response of the vehicle-only control to 100% (or 0% for inhibition).
-
Plot the response (Y-axis) against the log of the M30 concentration (X-axis).
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the EC50.[7] Software like GraphPad Prism is well-suited for this analysis.
-
Workflow for Validating On-Target vs. Off-Target Effects
The following diagram illustrates a logical workflow for increasing confidence that an observed phenotype is due to an on-target effect.
Caption: Workflow for validating on-target effects of a chemical probe.
Protocol 2: Overview of Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that M30 directly interacts with its intended target in a cellular environment.[11][12][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16]
Principle:
-
Treat intact cells or cell lysates with M30 or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Unbound proteins will denature and aggregate at lower temperatures.
-
Ligand-bound proteins will be stabilized and remain in solution at higher temperatures.
-
After cooling and centrifugation to remove aggregated proteins, the amount of soluble target protein is quantified (typically by Western blot or mass spectrometry).
-
A shift in the melting curve to a higher temperature in the presence of M30 indicates target engagement.
Simplified Workflow:
Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Advanced Methods for Off-Target Profiling
If you suspect a significant off-target effect or wish to deconvolve a novel mechanism of action for M30, several advanced techniques can be employed:
-
Proteomic Profiling: Methods like drug affinity responsive target stability (DARTS) or limited proteolysis (LiP-MS) can identify protein targets on a proteome-wide scale by measuring changes in protein stability or structure upon compound binding.[17][21][22]
-
Kinome Scanning: Since many small molecules unintentionally inhibit kinases, performing a kinome-wide binding or activity assay can reveal unexpected interactions.[23][24][25] This is particularly relevant if M30 is used in cancer research or signaling studies. Even though M30 is not designed as a kinase inhibitor, this can be a valuable negative screen to rule out this common class of off-targets.[5][26]
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Annual Review of Biochemistry, 90, 751-778. [Link]
- Youdim, M. B., & Buccafusco, J. J. (2005). Multi-functional drugs for the treatment of neurodegenerative disorders. Trends in pharmacological sciences, 26(1), 27-35.
-
Kupershmidt, L., Amit, T., Bar-Am, O., Youdim, M. B., & Weinreb, O. (2012). Multi-target, neuroprotective and neurorestorative M30 improves cognitive impairment and reduces Alzheimer's-like neuropathology and age-related alterations in mice. Molecular neurobiology, 46(1), 217-220. [Link]
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA simplifies preclinical compound optimization.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemotherapy, 56(5), 347-357.
-
Bar-Am, O., Amit, T., Kupershmidt, L., Aluf, Y., Youdim, M. B., & Weinreb, O. (2012). Molecular targets of the multifunctional iron-chelating drug, M30, in the brains of mouse models of type 2 diabetes mellitus. British journal of pharmacology, 167(4), 868-881. [Link]
- Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely.
-
Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved January 18, 2026, from [Link]
-
Piazza, I., Bej, A., & Picotti, P. (2023). Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. Methods in Molecular Biology, 2706, 177-190. [Link]
-
Youdim, M. B., & Weinstock, M. (2006). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of neural transmission. Supplementum, (70), 447-456. [Link]
-
McCluskey, A., Munoz, L., et al. (2023). A 'rule of two' for using chemical probes?. Nature Communications, 14(1), 4323. [Link]
- Chan, J. N., Nislow, C., & Emili, A. (2012). Recent advances in affinity-based proteomics for systematic analysis of protein complexes. Journal of proteome research, 11(5), 2617-2630.
-
Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved January 18, 2026, from [Link]
-
Lee, J. H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 93-100. [Link]
-
Axelsson, H., Almqvist, H., Seashore-Ludlow, B., & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay—CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Janssen. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study). YouTube. [Link]
-
Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. Nature chemical biology, 3(10), 606-610. [Link]
-
Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13060-13064. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? FAQ 2188. Retrieved January 18, 2026, from [Link]
-
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6343. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 18, 2026, from [Link]
- Hafner, M., Niepel, M., & Sorger, P. K. (2016). Designing drug-response experiments and quantifying their results. Current protocols in chemical biology, 8(4), 231-254.
-
Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. [Link]
- Lin, C. Y., & Wang, Y. (2014). Two-stage experimental design for dose-response modeling in toxicology studies. ACS sustainable chemistry & engineering, 2(7), 1735-1743.
-
Wikipedia. (2023, December 29). Dose–response relationship. [Link]
-
Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
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Karaman, M. W., & van der Vliet, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2736-2747. [Link]
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CETSA. (n.d.). CETSA. Retrieved January 18, 2026, from [Link]
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Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 613-617. [Link]
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Patsnap Synapse. (n.d.). M-30 - Drug Targets, Indications, Patents. Retrieved January 18, 2026, from [Link]
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Al-Sanea, M. M., & El-Gamal, M. I. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of translational medicine, 21(1), 707. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 18, 2026, from [Link]
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Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS computational biology, 19(2), e1010861. [Link]
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Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International journal of molecular sciences, 22(24), 13253. [Link]
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Duncan, J. S., & Whittle, M. C. (2012). The dynamic nature of the kinome. Biochemical Society transactions, 40(5), 1043-1048. [Link]
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Ventura, A. C., & Fontes, M. R. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 88. [Link]
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BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?[Link]
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News-Medical.Net. (2024, February 1). What control types are used in scientific discovery?[Link]
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National Institutes of Health (NIH). (2020, August 4). Screening drug additives for biological activity. [Link]
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Pottel, J., et al. (2020). The activities of drug inactive ingredients on biological targets. Science, 369(6502), 403-413. [Link]
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Technical Support Center: Enhancing In Vivo Delivery of 2-octahydroisoquinolin-2(1H)-ylethanamine and Analogs
Introduction
Welcome to the technical support center for 2-octahydroisoquinolin-2(1H)-ylethanamine, a promising small molecule showing potential in modulating protein aggregation pathways, particularly that of α-Synuclein in models of synucleinopathies.[1][2][3] Researchers frequently observe potent in vitro activity with this and similar novel chemical entities, only to face the significant challenge of translating these findings into in vivo models. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for troubleshooting and systematically improving the in vivo delivery and bioavailability of this compound. Our approach moves beyond simple protocols to explain the underlying rationale, empowering you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles researchers encounter when a promising compound fails to perform in an animal model.
Q1: Our initial in vivo screen of this compound showed poor or inconsistent efficacy despite high in vitro potency. What are the likely causes?
A1: This is a classic and frequent challenge in preclinical development. The discrepancy almost always points to suboptimal bioavailability, meaning an insufficient concentration of the active compound is reaching the target site (e.g., the brain) for a sufficient duration. The primary reasons can be broken down into four key areas[4][5]:
-
Poor Aqueous Solubility: The compound may not dissolve adequately in gastrointestinal fluids (for oral dosing) or even in parenteral vehicles, preventing absorption.[5]
-
Low Permeability: The molecule may not efficiently cross biological membranes like the intestinal epithelium or, critically for this compound's presumed target, the blood-brain barrier (BBB).[4]
-
Metabolic Instability: The compound could be rapidly metabolized by enzymes, primarily in the liver (first-pass metabolism), before it can distribute systemically.[4]
-
Efflux Transporter Activity: The compound might be actively pumped out of target cells or across barriers by efflux pumps like P-glycoprotein (P-gp), a common issue for CNS-targeted drugs.[4][6]
Q2: What is a logical first step to diagnose the delivery problem?
A2: Before attempting complex reformulations, a systematic diagnosis is crucial. The goal is to identify the primary barrier to delivery. We recommend a tiered approach, starting with simple in vitro characterization before moving to more complex in vivo studies. This diagnostic workflow helps conserve resources and provides a clear rationale for subsequent formulation choices.
Caption: Diagnostic workflow for troubleshooting poor in vivo efficacy.
Q3: Are tetrahydroisoquinoline derivatives like this one known to cross the blood-brain barrier (BBB)?
A3: Yes, the tetrahydroisoquinoline scaffold is often considered a "privileged structure" in CNS drug discovery. Studies on related analogs have shown they can readily pass through the BBB and accumulate in the brain.[7][8] One study found that the brain concentration of a similar compound was 4.5-fold higher than in the blood.[7] This is a promising indicator for this compound, however, subtle structural changes can dramatically impact BBB penetration. Therefore, empirical validation for your specific molecule is essential.[9]
Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer for dosing. How do I fix this?
A4: This is a classic solubility problem and a very common reason for failed experiments.[10] The DMSO concentration in the final dosing vehicle should typically be kept below 10% (and often below 5%) to avoid solvent toxicity. When the DMSO is diluted, the drug crashes out. You must develop a more robust formulation. The simplest next step is to use a co-solvent system or an amorphous dispersion. See the protocols in Part 2 for detailed guidance.
Part 2: In-Depth Troubleshooting Guide: Formulation & Administration
Once you have a hypothesis for the primary barrier, you can select an appropriate strategy to overcome it.
Step 1: Formulation Strategies to Enhance Solubility & Exposure
For lipophilic compounds like this compound, keeping the molecule in solution within the physiological environment is paramount.[11] Formulation strategies range from simple co-solvent systems to more complex lipid-based carriers.[12]
Caption: Overview of formulation strategies for poorly soluble compounds.
Table 1: Common Excipients for Preclinical Formulations
The choice of excipient is critical and depends on the route of administration and the compound's specific properties.[13] This table summarizes common options.
| Excipient Category | Example(s) | Primary Function | Typical Concentration (Vehicle) | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol | Solubilizer | 10 - 60% | Generally safe for most routes; viscosity can be an issue at high concentrations.[14] |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188, Cremophor® EL | Solubilizer, Wetting Agent | 1 - 10% | Can improve permeability but may have toxicity concerns at high concentrations.[15][16] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer (Complexation) | 5 - 40% | Excellent for increasing aqueous solubility; can alter pharmacokinetics.[17] |
| Lipids/Oils | Sesame Oil, Miglyol® 812, Labrasol® | Lipid Vehicle, Solubilizer | Up to 100% | Ideal for highly lipophilic drugs for oral or subcutaneous depot delivery.[18][19] |
Experimental Protocol: Preparation of a PEG/Tween Co-Solvent Formulation for IP or Oral Dosing
This protocol provides a robust starting point for many poorly soluble compounds. The rationale is to use a primary solubilizer (PEG 400) and a surfactant (Tween 80) to create a stable, dispersed system upon dilution in an aqueous environment.
Materials:
-
This compound (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Saline or Water for Injection (WFI)
-
Sterile glass vials, magnetic stirrer, and stir bar
-
Sonicator bath
Procedure:
-
Vehicle Preparation:
-
In a sterile glass vial, prepare the vehicle by combining PEG 400 and Tween 80. A common starting ratio is 10% PEG 400 and 5% Tween 80.
-
Add saline or WFI to reach the final volume. For a 10 mL vehicle, this would be 1 mL PEG 400, 0.5 mL Tween 80, and 8.5 mL saline.
-
Rationale: Preparing the vehicle first ensures excipient homogeneity before adding the API.
-
-
API Dissolution:
-
Weigh the required amount of API for your target concentration (e.g., for a 5 mg/mL solution, weigh 50 mg of API for 10 mL of vehicle).
-
Add the API powder directly to the prepared vehicle.
-
Vortex vigorously for 1-2 minutes.
-
-
Ensuring Complete Solubilization:
-
Place the vial on a magnetic stirrer and mix for 15-30 minutes at room temperature.
-
If the solution is not perfectly clear, place it in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Rationale: Sonication provides the energy needed to break down small API agglomerates and create a thermodynamically stable solution or micro-dispersion.[20]
-
-
Final Quality Control (Self-Validation):
-
Visual Inspection: Before administration, hold the vial against a light and dark background. The solution must be clear and free of any visible particulates or precipitation.
-
pH Measurement (Optional): If the API is ionizable, check the pH to ensure it is within a physiologically tolerable range (typically pH 5-8).
-
Stability Check: Let the formulation sit on the bench for 1-2 hours and re-inspect to ensure the API remains in solution.
-
Step 2: Optimizing the Route of Administration (RoA)
The choice of RoA is a critical experimental parameter that can dramatically alter a drug's pharmacokinetic profile.[21][22] For preclinical studies, especially when bypassing barriers like first-pass metabolism is desired, parenteral routes are often superior to oral administration.[]
Table 2: Comparison of Common Preclinical Routes of Administration
| Route | Typical Bioavailability | First-Pass Metabolism | Onset of Action | Pros | Cons |
| Intravenous (IV) | 100% (by definition) | Avoided | Very Rapid | Precise dose control; immediate systemic exposure.[21] | Risk of precipitation; requires skill; potential for high Cmax toxicity.[24] |
| Intraperitoneal (IP) | High but variable | Partially avoided | Rapid | Easier than IV; large volume possible. | Potential for organ injection; not a clinically relevant route for humans. |
| Subcutaneous (SC) | High, often >80% | Avoided | Slower, sustained | Can create a depot effect for prolonged release; good for patient compliance.[21] | Limited volume; potential for local irritation. |
| Oral (PO) | Highly variable (0-100%) | Significant | Slowest | Clinically relevant; easy to administer.[25] | Subject to solubility, permeability, and stability issues in the GI tract.[] |
| Intranasal (IN) | Variable | Avoided | Very Rapid | Potential for direct nose-to-brain delivery, bypassing the BBB.[24][26] | Limited volume; requires specific formulation for mucosal adhesion. |
Protocol Spotlight: Intranasal (IN) Dosing for CNS Target Engagement
Given the potential for this compound to act on the CNS, the intranasal route is an attractive option to explore for direct nose-to-brain delivery.[26] This route leverages the direct connection between the olfactory mucosa and the brain, potentially bypassing the BBB.[24]
Materials:
-
Formulated drug solution (must be non-irritating; consider isotonic buffer with a mucoadhesive excipient like low-concentration HPMC).
-
Anesthetized rodent (e.g., mouse under isoflurane).
-
P20 or P10 micropipette with flexible, fine-tipped ends.
Procedure:
-
Animal Preparation: Anesthetize the mouse according to your institution's approved IACUC protocol. Position the animal on its back with its head slightly tilted up.
-
Dosing:
-
Draw up the desired volume of the drug formulation (typically 2-5 µL per nostril for a mouse).
-
Carefully place the pipette tip just inside one nostril, avoiding deep insertion which can cause injury.
-
Administer the dose as a single, slow drop, allowing the animal to inhale it naturally.
-
Alternate between nostrils every 2 minutes to allow for absorption and prevent the solution from dripping out.
-
Rationale: Slow, alternating administration maximizes contact time with the olfactory mucosa, which is crucial for nose-to-brain transport.[26]
-
-
Post-Dosing: Keep the animal in the supine position for 2-5 minutes post-administration to ensure the formulation is retained in the nasal cavity. Monitor the animal until it has fully recovered from anesthesia.
Part 3: Verifying Success: Pharmacokinetics and In Vivo Models
Improving delivery is only half the battle. You must confirm that your new formulation and/or route of administration achieves the desired exposure in the target tissue.
-
Pharmacokinetic (PK) Studies: A pilot PK study is the definitive way to assess bioavailability. Even a sparse sampling design (e.g., collecting blood and brain tissue at 1, 4, 8, and 24 hours post-dose) can provide critical information on the maximum concentration (Cmax), time to Cmax (Tmax), and overall exposure (AUC). This data allows you to correlate drug concentration with the observed pharmacological effect.[21]
-
In Vitro BBB Models: Before moving to full in vivo PK, in vitro models using co-cultures of endothelial cells, astrocytes, and pericytes can provide an early indication of a compound's ability to cross the BBB.[27]
-
CNS Disease Models: Once a formulation provides adequate brain exposure, its efficacy can be tested in relevant in vivo models, such as transgenic mouse models of neurodegeneration or models induced by neurotoxins.[28]
References
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Naoi, M., Maruyama, W., & Dostert, P. (1991). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Drug Metabolism and Disposition, 19(1), 257-262. [Link]
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Al-Gousous, J., & Langguth, P. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]
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Schonfeld, S. L., & Huddleston, J. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 45-56. [Link]
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Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. [Link]
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ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]
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Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]
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Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Drug Metabolism Letters, 8(2), 109-118. [Link]
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Semantic Scholar. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Self-Driven Approach to Deliver Lipophilic Drug Molecules: Self-Micro Emulsifying Drug Delivery System. [Link]
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Riganti, C., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro. International Journal of Molecular Sciences, 19(10), 3047. [Link]
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Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Semantic Scholar. (n.d.). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. [Link]
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Johnson, T. W., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(4), 453-459. [Link]
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Keio University. (1991). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
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Pharmaceutical Outsourcing. (2020). The Route Less Travelled: Utilizing Pre-Clinical Models to Address Challenges with Novel Drug Delivery Systems. [Link]
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Bocsik, A., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(5), 634. [Link]
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ResearchGate. (n.d.). Preclinical models for testing nanoparticles transporting drugs across the blood-brain barrier using a microphysiological system. [Link]
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
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Rahman, M., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(3), 979. [Link]
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Pires, P. C., & Santos, A. O. (2023). Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies. Pharmaceutics, 15(8), 2095. [Link]
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ResearchGate. (n.d.). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. [Link]
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RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration. [Link]
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PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
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PubMed Central. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
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PubMed Central. (n.d.). Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. [Link]
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Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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MDPI. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. [Link]
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PubMed. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. [Link]
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ResearchGate. (2026). Analysis of Hepatoprotective Activity of Isoquinoline Alkaloids (F-5, F-24), and their Derivatives (KV-6, KV-8) in CCl4-Induced Hepatotoxity in Mice. [Link]
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PubMed Central. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. [Link]
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PubMed. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. [Link]
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Technical Support Center: Protocol Refinement for Aggregation Inhibition Using 2-octahydroisoquinolin-2(1H)-ylethanamine (M30)
Welcome to the technical support resource for researchers utilizing 2-octahydroisoquinolin-2(1H)-ylethanamine, hereafter referred to as M30, for the inhibition of protein aggregation. This guide is designed for drug development professionals and scientists investigating neurodegenerative diseases and other proteinopathies. Here, we address common experimental challenges and provide refined protocols to ensure the generation of robust and reliable data.
Introduction to M30: A Novel Aggregation Inhibitor
M30 is a small molecule that has demonstrated potential in preventing the aggregation of amyloidogenic proteins, such as α-synuclein (αSyn) and amyloid-beta (Aβ).[1][2][3] Its mechanism of action is believed to involve direct interaction with hydrophobic regions within these proteins, which are critical for the conformational changes that lead to the formation of β-sheet-rich oligomers and fibrils.[1] By binding to these domains, M30 is hypothesized to stabilize the monomeric or non-pathogenic state, thereby interfering with the aggregation cascade.[1] This guide provides the technical insights necessary to effectively harness M30 in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: Compound Handling and Preparation
Question: How should I prepare and store stock solutions of M30?
Answer: Proper handling of M30 is the first step toward reproducible results.
-
Solubilization: M30 is readily soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration primary stock solution, typically 10 mM, in 100% cell culture-grade DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the primary stock into single-use aliquots.[4] These aliquots should be stored at -20°C for short-term use (weeks) or -80°C for long-term stability (months).[4]
-
Working Solutions: For experiments, thaw a fresh aliquot and prepare intermediate dilutions in your chosen aqueous experimental buffer. It is critical to ensure the final concentration of DMSO in your assay is consistent across all conditions (including controls) and is at a low, non-interfering level (typically ≤ 0.5%).
Question: I'm observing precipitation of M30 when I add it to my aqueous buffer. How can I prevent this?
Answer: This is a common issue when moving a hydrophobic compound from a DMSO stock into an aqueous environment.
-
Sequential Dilution: Avoid adding the highly concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions. For example, dilute the 10 mM stock to 1 mM in DMSO, then dilute this into your buffer.
-
Vortexing/Mixing: Ensure vigorous mixing immediately after adding the M30 stock to the aqueous buffer to promote dispersion and prevent localized high concentrations that can lead to precipitation.
-
Solubility Limits: Be aware of the aqueous solubility limit of M30. If you require very high concentrations, you may need to explore the use of co-solvents or other formulation strategies, though this must be carefully controlled for potential effects on protein aggregation.[5]
FAQ 2: Thioflavin T (ThT) Assay - Troubleshooting & Refinement
The Thioflavin T (ThT) assay is a widely used, high-throughput method for monitoring fibril formation.[6] However, it is susceptible to artifacts, especially when screening small molecules.
Question: My ThT fluorescence is significantly reduced in the presence of M30. How can I be certain this is true inhibition and not an artifact?
Answer: This is a critical validation step. A decrease in ThT signal can arise from genuine inhibition of fibril formation or from direct interference with the assay itself. Small molecules can produce false-positive results by quenching ThT fluorescence, competitively binding to fibrils, or having spectral properties that overlap with ThT.[6][7][8]
To dissect this, you must run a series of control experiments:
-
ThT Quenching Control: Mix M30 directly with the ThT dye in your assay buffer (without the protein). Measure the fluorescence. A significant drop compared to ThT alone indicates that M30 is quenching the dye's fluorescence.
-
Pre-formed Fibril Control: First, generate mature amyloid fibrils. Then, add ThT to these pre-formed fibrils and measure the fluorescence to get a baseline maximum signal. In a separate well, add M30 to the pre-formed fibrils before adding ThT. If the fluorescence is lower in the presence of M30, it suggests that your compound may be displacing ThT from the fibrils or quenching the fluorescence of bound ThT.[8]
If M30 does not interfere in these control experiments, you can have higher confidence that the observed signal reduction in your primary assay is due to the inhibition of aggregation.
Question: My ThT assay results are inconsistent between replicates and experiments. What are the likely causes?
Answer: Variability often stems from three main sources: the protein, the assay conditions, or the inhibitor.
-
Protein Quality: Ensure your starting protein solution is consistently monomeric and free of pre-existing aggregates. Pre-clearing the protein stock by size-exclusion chromatography or centrifugation (e.g., 100,000 x g for 1 hour) is highly recommended.[4]
-
Assay Conditions: Protein aggregation is highly sensitive to pH, ionic strength, temperature, and agitation.[4] Use a consistent, high-quality buffer and precisely control the temperature and shaking speed in your plate reader for the duration of the kinetic assay.
-
Pipetting and Mixing: Inconsistent mixing can lead to variations in the lag phase of aggregation kinetics. Ensure all components are thoroughly mixed at the start of the experiment.
The following diagram outlines a logical workflow for troubleshooting common issues with the ThT assay when screening inhibitors like M30.
Caption: Troubleshooting decision tree for ThT assay results.
FAQ 3: Orthogonal Validation Methods
Question: Why must I use methods other than ThT to confirm M30's inhibitory activity?
Answer: Relying solely on a single, indirect assay like ThT is insufficient for making definitive claims about an inhibitor's efficacy.[7][8] Orthogonal methods, which rely on different physical principles, are essential for validating your findings.
-
Dynamic Light Scattering (DLS): This technique directly measures the size distribution of particles in a solution.[9][10] It is exceptionally sensitive to the formation of larger species and can detect early-stage aggregation before large, ThT-positive fibrils are formed.[10][11] A successful inhibitor should maintain a particle size distribution consistent with the protein monomer.
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the presence or absence of amyloid fibrils.[12][13] By imaging your samples at the end of the aggregation reaction, you can qualitatively confirm that M30 prevents the formation of the characteristic fibrillar morphology.[6][12][14]
The diagram below illustrates the hypothesized mechanism by which M30 interferes with the protein aggregation cascade.
Caption: Proposed mechanism of M30 aggregation inhibition.
Detailed Experimental Protocols
Protocol 1: Thioflavin T (ThT) Kinetic Assay
This protocol is adapted for monitoring the inhibition of α-synuclein aggregation by M30.
Materials:
-
Recombinant human α-synuclein (ensure high purity and monomeric state)
-
M30 (this compound)
-
Thioflavin T (ThT)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, pH 7.4 (filter sterilized)
-
Non-binding, clear-bottom, black 96-well plates
Procedure:
-
Protein Preparation: Prepare a stock solution of monomeric α-synuclein in the assay buffer. To ensure a monomeric starting state, centrifuge the stock at 100,000 x g for 1 hour at 4°C. Use the supernatant for the assay. Determine the precise concentration using A280 (Extinction coefficient = 5960 M⁻¹cm⁻¹).
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock in assay buffer. Protect from light.
-
Prepare a dilution series of M30 in assay buffer from your DMSO stock. Ensure the final DMSO concentration will be identical in all wells.
-
-
Assay Setup (per well):
-
Add assay buffer.
-
Add the desired volume of M30 dilution or vehicle control (buffer with the same DMSO concentration).
-
Add ThT to a final concentration of 20 µM.
-
Initiate the reaction by adding α-synuclein to a final concentration of 70 µM (1 mg/mL).
-
Final volume should be 100-200 µL.
-
-
Incubation and Measurement:
| Parameter | Recommended Setting | Troubleshooting Tip |
| Protein Concentration | 50-100 µM | Too low may result in a weak signal; too high can lead to immediate precipitation. |
| Temperature | 37°C | Ensure consistent temperature control; fluctuations can alter aggregation kinetics. |
| Shaking | Orbital, 300-600 rpm | Lack of agitation will slow fibrillation; inconsistent shaking leads to variability. |
| DMSO Concentration | ≤ 0.5% | Higher concentrations can inhibit or promote aggregation on their own. Must be consistent in all wells. |
Protocol 2: Dynamic Light Scattering (DLS) Analysis
Use DLS to assess the size distribution of α-synuclein particles at the beginning (T=0) and end (T=end) of the aggregation assay.
Procedure:
-
Sample Preparation: Prepare samples exactly as described for the ThT assay (e.g., α-synuclein alone, α-synuclein + M30).
-
Pre-Measurement Filtration: Before analysis, filter each sample through a 0.2 µm syringe filter to remove any dust or spurious large particles that would interfere with the measurement.[17]
-
Measurement:
-
Transfer ~30-50 µL of the filtered sample into a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) within the DLS instrument.
-
Perform measurements according to the instrument's software guidelines. Collect at least 10-20 acquisitions per sample.[17]
-
-
Data Interpretation:
-
Monomeric Sample (T=0): Should show a single, narrow peak (i.e., be monodisperse) with a hydrodynamic radius (Rh) corresponding to the monomeric protein.[9][17]
-
Aggregated Sample (T=end, no inhibitor): Will show a significant increase in the average Rh and high polydispersity, often with multiple peaks corresponding to various aggregate sizes.[17]
-
Inhibited Sample (T=end, with M30): Should ideally resemble the T=0 sample, showing a predominantly monomeric peak with low polydispersity.
-
Protocol 3: Negative Stain Transmission Electron Microscopy (TEM)
Use TEM for visual confirmation of fibril morphology at the end of the aggregation reaction.
Procedure:
-
Grid Preparation: Place a 200-400 mesh copper EM grid, coated with formvar and carbon, on a clean surface (e.g., parafilm).[12]
-
Sample Application: Apply 3-5 µL of your final reaction mixture (from the aggregation assay) onto the grid. Allow the sample to adsorb for 3-5 minutes.[12]
-
Washing: Wick away the excess sample liquid with the edge of a filter paper. Wash the grid by briefly placing it on a drop of deionized water. Wick away the water.
-
Staining: Immediately apply 3-5 µL of a 2% uranyl acetate solution to the grid.[12] Let it stain for 3 minutes.
-
Final Steps: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grids using a transmission electron microscope operating at 80-120 keV. Scan at low magnification to find representative areas, then zoom to higher magnification (e.g., 25,000x or higher) to resolve fibril morphology.[12] Amyloid fibrils typically appear as long, unbranched filaments with a width of ~5-15 nm.[6][12] Be cautious of artifacts like stain crystals or folds in the carbon film, which can be mistaken for aggregates.[12]
References
- Transmission electron microscopy assay. (n.d.).
- DLS Protocol. (2011, May 9).
- Tardieu, A., et al. (2012). Protein analysis by dynamic light scattering: methods and techniques for students.
- Lopes, J., et al. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Journal of Amyloidosis and Protein Folding Disorders, 4(1), 1-13.
- How to Detect Early Aggregation with Dynamic Light Scattering. (2025, September 5).
- Abedini, A., et al. (2018). Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity. Journal of Alzheimer's Disease, 64(s1), S355-S371.
- Technical Support Center: Troubleshooting Protein Aggreg
- Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. The FEBS Journal, 276(20), 5960-5972.
- Starborg, T., et al. (2015). Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization.
- Vekilov, P. G. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments, 82(5), 055107.
- Gras, S. L., et al. (2011). Transmission Electron Microscopy of Amyloid Fibrils. Methods in Molecular Biology, 752, 205-220.
- Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253.
- Multimodal Diagnosis of Cardiac Amyloidosis: Integrating Imaging, Histochemistry, and Proteomics of Precise Typing. (2024). MDPI.
- Transmission Electron Microscopy of Amyloid Fibrils. (2011).
- Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions, Harvard Medical School.
- Bond, M. D., & DeLucas, L. J. (2004). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 327(2), 225-234.
- Re, F., et al. (2014). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Molecules, 19(9), 13449-13471.
- Assay Interference by Aggregation. (2017, July 26). In Assay Guidance Manual.
- Suggestion on troubleshooting protein aggregation in Native gel electrophoresis? (2021, November 5).
- Troubleshooting and Optimizing a Western Blot. (2024, September 17). Addgene Blog.
- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021, December 9). PubMed.
- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021, December 9). MDPI.
- New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggreg
- Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly. (n.d.).
- Pharmacological inhibition of α-synuclein aggregation within liquid condensates. (n.d.).
- Thioflavin T assay. (n.d.). Slideshare.
- Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer's Agents. (n.d.). PubMed Central.
- Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. (n.d.). PubMed Central.
- Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. (n.d.). PubMed Central.
- Protein mimetic 2D FAST rescues alpha synuclein aggregation mediated early and post disease Parkinson's phenotypes. (n.d.).
- Laboratory Protocol: Protein Aggregation Capture (PAC). (n.d.). Resyn Biosciences.
- Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggreg
- Protein Aggregation Capture on Microparticles Enables Multipurpose Proteomics Sample Preparation Laboratory Protocol. (n.d.). Resyn Biosciences.
- Protein Aggregation Capture on Microparticles Enables Multipurpose Proteomics Sample Prepar
- (PDF) Protein Aggregation Capture on Microparticles Enables Multipurpose Proteomics Sample Preparation. (2019, March).
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Transmission electron microscopy assay [assay-protocol.com]
- 13. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. research.cbc.osu.edu [research.cbc.osu.edu]
"2-octahydroisoquinolin-2(1H)-ylethanamine" overcoming experimental artifacts
An advanced technical support guide for researchers, scientists, and drug development professionals working with 2-octahydroisoquinolin-2(1H)-ylethanamine.
Technical Support Center: this compound
Welcome to the technical support center for this compound (also known in some literature as M30). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you overcome common experimental artifacts and challenges. As Senior Application Scientists, we have structured this guide to address issues from synthesis to final application, ensuring scientific integrity and providing practical, field-proven insights.
Section 1: Synthesis & Reaction Troubleshooting
The synthesis of tertiary amines like this compound can be challenging, often plagued by side reactions and low yields. This section addresses the most common synthetic hurdles.
Question: My reductive amination reaction to synthesize the target compound is suffering from low conversion, and I'm isolating the starting octahydroisoquinoline and unreacted aminoacetaldehyde derivative. What's going wrong?
Answer: Low conversion in reductive amination is a frequent issue, typically stemming from inefficient iminium ion formation or competing side reactions. The key is to control the reaction conditions to favor the desired pathway.
Causality and Expert Insights: Reductive amination is a two-step, one-pot process: (1) formation of an iminium ion from the secondary amine (octahydroisoquinoline) and an aldehyde, and (2) reduction of this ion to the tertiary amine. The main competing reaction is the reduction of the starting aldehyde to its corresponding alcohol.[1]
Troubleshooting Protocol:
-
Optimize Iminium Ion Formation:
-
pH Control: The formation of the iminium ion is acid-catalyzed. Add a catalytic amount of acetic acid (typically 1-5 mol%) to your reaction mixture (e.g., amine and aldehyde in a solvent like dichloromethane or methanol) and stir for 30-60 minutes before adding the reducing agent. This pre-incubation step significantly increases the concentration of the iminium intermediate.
-
Dehydration: The reaction releases water, which can hydrolyze the iminium ion back to the starting materials. If yields remain low, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the pre-incubation step.
-
-
Select the Right Reducing Agent: The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough that it will not readily reduce the aldehyde but is highly effective at reducing the protonated iminium ion. It can be added directly to the mixture of amine, aldehyde, and catalytic acid.
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, as it is a weaker reducing agent than sodium borohydride (NaBH₄) and selectively reduces the iminium ion.[1] However, it is toxic and requires careful handling and quenching.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting amine. The product, being a more substituted amine, will likely have a different retention factor.
Caption: Troubleshooting workflow for low reductive amination yield.
Question: I attempted synthesis via direct N-alkylation with a 2-haloethylamine derivative and ended up with a complex mixture. How can I prevent this?
Answer: Direct N-alkylation of secondary amines is notoriously difficult to control and often leads to polyalkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction to form a quaternary ammonium salt.[2]
Expert Recommendation: While reductive amination is the preferred method, if you must use direct alkylation, the following strategies can minimize side products:[1]
-
Use a Large Excess of the Amine: Employing a 2 to 5-fold excess of the octahydroisoquinoline starting material statistically favors the alkylating agent reacting with the starting material rather than the tertiary amine product.[1]
-
Slow Addition of Alkylating Agent: Add the 2-haloethylamine derivative dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of over-alkylation.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity, though it may require significantly longer reaction times.[1]
Caption: The over-alkylation side reaction in direct N-alkylation.
Section 2: Purification Clinic
The basic nature of the tertiary amine in this compound makes it a challenging purification target, especially using standard silica gel chromatography.
Question: My compound is streaking severely on my silica gel column, resulting in poor separation and low recovery. What causes this and how can I fix it?
Answer: This is a classic problem when purifying amines on silica gel. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column and elute slowly and broadly (streaking).[3] This can also lead to irreversible binding and sample loss.
Troubleshooting Strategies for Amine Purification:
| Strategy | Mechanism | Pros | Cons |
| A. Mobile Phase Modifier | Add a competing base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the mobile phase (e.g., DCM/MeOH).[4] | Simple to implement with standard silica columns. | Can be difficult to remove the modifier post-purification; may alter elution order. |
| B. Amine-Functionalized Silica | Use a commercially available column packed with amine-functionalized silica.[3] | Excellent for masking silanol interactions, providing sharp peaks without a mobile phase modifier.[3] | More expensive than standard silica. |
| C. Basic Alumina | Use basic or neutral alumina as the stationary phase instead of silica.[5] | Alumina's basic surface prevents strong interaction with the amine.[5] | Can have different selectivity than silica; may not be suitable for all compound classes. |
| D. Reversed-Phase (C18) | Purify using a C18 column with a mobile phase of acetonitrile and water. | Very effective for polar compounds; can be highly reproducible.[6] | Requires a reversed-phase column and compatible solvent systems. |
Expert Recommendation & Workflow: For routine purifications, start with Strategy A. If separation is still poor or the modifier is problematic, switching to an amine-functionalized silica column (Strategy B) is often the most robust solution.[3] For highly polar amines that are difficult to retain on normal phase, reversed-phase chromatography (Strategy D) is an excellent alternative. When using reversed-phase, it is often beneficial to add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to ensure the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[4]
Sources
Validation & Comparative
A Comparative Guide to Alpha-Synuclein Inhibitors: Evaluating 2-octahydroisoquinolin-2(1H)-ylethanamine and Other Emerging Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (α-syn) is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1] Consequently, the development of small molecules that can inhibit the formation of toxic α-syn oligomers and fibrils represents a promising therapeutic avenue. This guide provides an in-depth technical comparison of 2-octahydroisoquinolin-2(1H)-ylethanamine (also known as M30) and other notable small molecule inhibitors of α-syn aggregation, including Anle138b and SynuClean-D. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays used in their evaluation.
The Central Role of Alpha-Synuclein Aggregation in Neurodegeneration
Alpha-synuclein is an abundant neuronal protein that is intrinsically disordered, meaning it lacks a stable three-dimensional structure under physiological conditions.[1] While its precise function is not fully elucidated, it is believed to play a role in synaptic vesicle trafficking and neurotransmitter release. In pathological conditions, α-syn misfolds and aggregates, forming soluble oligomers and insoluble fibrils that accumulate in neurons as Lewy bodies and Lewy neurites.[1] These aggregates are cytotoxic and are thought to contribute to neuronal dysfunction and death through various mechanisms, including mitochondrial impairment, oxidative stress, and disruption of protein degradation pathways.[2]
The process of α-syn aggregation is a complex cascade that begins with the misfolding of monomers, which then self-assemble into oligomers, protofibrils, and ultimately mature fibrils. Small molecule inhibitors can intervene at different stages of this pathway.
Figure 1: The alpha-synuclein aggregation cascade.
In Focus: this compound (M30)
This compound, referred to in the literature as M30, is a small molecule that has demonstrated the ability to interfere with α-syn aggregation.[3][4] Originally identified for its neuroprotective effects against amyloid-beta toxicity, its structural similarities to regions of α-syn prompted investigation into its potential as a synucleinopathy therapeutic.[4]
Mechanism of Action
In silico docking and molecular dynamics simulations have shown that M30 interacts with the central hydrophobic region of α-syn.[3] This interaction is thought to be crucial for its inhibitory effects. Experimental evidence from Thioflavin T (ThT) assays and Western blots indicates that M30 interferes with α-syn aggregation and reduces the formation of higher-molecular-weight species.[3][4]
Beyond its direct effects on aggregation, M30 has also been shown to attenuate the synaptotoxic effects of α-syn oligomers. Patch-clamp recordings in hippocampal neurons revealed that intracellular application of α-syn oligomers leads to a significant increase in the frequency and amplitude of spontaneous synaptic currents.[3] Co-application of M30 was found to antagonize this effect, suggesting a potential to preserve synaptic function in the presence of pathological α-syn.[3][4]
Figure 2: Proposed mechanism of action for M30.
Comparative Analysis with Other Alpha-Synuclein Inhibitors
While direct head-to-head comparative studies of M30 with other prominent α-syn inhibitors are limited, we can draw comparisons based on their reported mechanisms and preclinical data.
Anle138b
Anle138b is a diphenyl-pyrazole compound that has shown efficacy in multiple preclinical models of synucleinopathies and has entered clinical trials.[5][6]
-
Mechanism: Anle138b is described as an oligomer modulator.[6] It binds to a hydrophobic pocket within α-syn aggregates, thereby inhibiting the formation of pathological oligomers.[7] Molecular docking studies suggest that its binding affinity increases with the size of the α-syn oligomer.[8]
-
Efficacy: In various mouse models of Parkinson's disease, Anle138b has been shown to reduce oligomer accumulation, prevent neuronal degeneration, and improve motor deficits.[6] It has good oral bioavailability and blood-brain barrier penetration.
SynuClean-D
SynuClean-D is a small molecule identified through high-throughput screening that exhibits potent anti-aggregation and fibril-disrupting properties.[9][10]
-
Mechanism: Computational analysis suggests that SynuClean-D binds to cavities in mature α-syn fibrils, leading to their disaggregation.[9] It has been shown to inhibit the aggregation of wild-type and familial PD-associated α-syn variants (A30P and H50Q) at substoichiometric molar ratios.[9] Furthermore, it prevents the propagation of α-syn misfolding in protein-misfolding cyclic amplification (PMCA) assays.[9]
-
Efficacy: In C. elegans models of Parkinson's disease, SynuClean-D treatment reduced α-syn aggregation, improved motility, and rescued dopaminergic neurons from degeneration.[9][10]
Quantitative Data Summary
The following table summarizes available quantitative data for the discussed inhibitors. It is important to note that these values were obtained from different studies and under varying experimental conditions, and therefore should not be directly compared.
| Compound | Assay | Target | IC50 / Kd | Reference |
| M30 | ThT Assay | α-syn Aggregation | Data not available | [3][4] |
| Anle138b | Fluorescence | α-syn Fibrils | Kd = 190 ± 120 nM | [7] |
| SynuClean-D | ThT Assay | α-syn Aggregation | Reduces ThT signal by 34-58% (dose-dependent) | [10] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[11][12]
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of aggregated protein.
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution (1 mM in dH2O, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh 1 mM stock solution of ThT in dH2O and filter through a 0.2 μm syringe filter.
-
Dilute the ThT stock solution in PBS to a working concentration that will result in a final concentration of 25 µM in each well.
-
Thaw aliquots of recombinant α-synuclein monomer at room temperature immediately before use.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
PBS buffer
-
The test compound (e.g., M30, Anle138b, SynuClean-D) at various concentrations or vehicle control (e.g., DMSO).
-
ThT working solution (to a final concentration of 25 µM).
-
α-synuclein monomer (to a final concentration of ~70-100 µM).
-
-
The final volume in each well should be between 100-200 µL.
-
Include control wells containing all components except the inhibitor, and wells with only buffer and ThT as a baseline.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
From these curves, key kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity (F_max) can be determined.
-
The inhibitory effect of a compound is assessed by its ability to increase the lag time and/or decrease the maximum fluorescence intensity compared to the control.
Figure 3: Workflow of the Thioflavin T assay.
Conclusion and Future Directions
The development of small molecule inhibitors targeting α-synuclein aggregation is a rapidly evolving field with the potential to yield disease-modifying therapies for synucleinopathies. While compounds like this compound (M30), Anle138b, and SynuClean-D show promise in preclinical studies, a critical next step is the execution of direct comparative studies to rigorously evaluate their relative efficacy and mechanisms of action under standardized conditions. Such studies are essential for identifying the most promising candidates for clinical development.
Furthermore, a deeper understanding of the specific α-syn species targeted by each inhibitor (monomers, oligomers, or fibrils) will be crucial for designing rational therapeutic strategies. The continued development and refinement of in vitro and in vivo models that accurately recapitulate the complexities of α-syn pathology will be instrumental in advancing these promising therapeutic agents from the laboratory to the clinic.
References
- Adil, M. F., & Raza, A. (2025). Small molecule inhibitors targeting alpha-synuclein aggregation: Progress and future outlook. Advanced Protein Chemistry and Structural Biology, 148, 379-453.
- Giehm, L., & Otzen, D. E. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(13), e2914.
- Pujols, J., et al. (2017).
- Pujols, J., et al. (2022). The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains. Journal of Biological Chemistry, 298(5), 101902.
- Rambaud, J., et al. (2024). In vivo bioluminescence imaging of the intracerebral fibroin-controlled AAV-α-synuclein diffusion for monitoring the central nervous system and peripheral expression. Molecular Therapy - Methods & Clinical Development, 33, 101258.
- Pujols, J., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), 10481-10486.
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Small Molecule Inhibitors of Alpha-synuclein Assembly and Toxicity. Retrieved from [Link]
-
A practical guide to surface plasmon resonance. (n.d.). Retrieved from [Link]
-
Lopes, R. (2018, October 2). Parkinson’s Study Finds New Compound that Can Inhibit Alpha-Synuclein. Parkinson's News Today. Retrieved from [Link]
- Rambaud, J., et al. (2024). In vivo bioluminescence imaging of the intracerebral fibroin-controlled AAV-α-synuclein diffusion for monitoring the central nervous system and peripheral expression. Molecular Therapy - Methods & Clinical Development, 33, 101258.
- Pujols, J., et al. (2022). The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains. Journal of Biological Chemistry, 298(5), 101902.
- Vicente-Zurdo, D., et al. (2021). Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8963.
- Martí-Andrés, G., et al. (2024). Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson's Disease. International Journal of Molecular Sciences, 25(20), 12224.
- Spencer, B., et al. (2017). Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson's disease. Cell Reports, 21(12), 3493-3507.
- Kumar, S., et al. (2024). Molecular docking analysis of α-Synuclein aggregation with Anle138b.
- Al-Qassabi, A., et al. (2024). An update on immune-based alpha-synuclein trials in Parkinson's disease. Journal of Neurology.
-
The Cure Parkinson's Trust. (n.d.). Anle138b to target the toxic protein in Parkinson's. Retrieved from [Link]
- Zinth, W., et al. (2015). Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(9), 1896-1902.
- Galiano, V., et al. (2023).
- Price, D. L., et al. (2023). In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson's disease. npj Parkinson's Disease, 9(1), 1-13.
- Lázaro, D. F., et al. (2014). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers in Molecular Neuroscience, 7, 95.
- Ghasemi, F., et al. (2019). The interaction of several herbal extracts with α-synuclein: Fibril formation and surface plasmon resonance analysis. PLoS One, 14(6), e0217802.
- Roberts, R. F., et al. (2015). A number of methods have been developed to visualize aggregating α‐synuclein in cellular models.
- Ramirez, A. E., et al. (2021). Interaction of M30 with αSyn fibers, predicted by docking.
- Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253.
- Kumar, S. T., et al. (2016). SPR sensogram showing the binding kinetics of our mAbs and control antibody 211 to α -syn fi brils.
- Jo, E., et al. (2004). Interaction of α-Synuclein with Negatively Charged Lipid Membranes Monitored by Surface Plasmon Resonance.
- Rambaud, J., et al. (2024). In vivo bioluminescence imaging of the intracerebral fibroin-controlled AAV-α-synuclein diffusion for monitoring the central nervous system and peripheral expression. Molecular Therapy - Methods & Clinical Development, 33, 101258.
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Outeiro, T. F. (2022). Targeting α-synuclein as a therapy for Parkinson's disease: strategies in the pipeline. VJNeurology. Retrieved from [Link]
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Stocchi, F. (2022). Assessing the efficacy of antibodies targeting α-synuclein. VJNeurology. Retrieved from [Link]
- Pujols, J., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), 10481-10486.
- Heras-Garvin, A., et al. (2019). Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. Movement Disorders, 34(2), 255-263.
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ResearchGate. (n.d.). Chemical structures of Anle138b, NPT100-18A, SynuClean-D (also known as.... Retrieved from [Link]
- Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253.
- Pujols, J., et al. (2020). Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm. Frontiers in Neuroscience, 14, 576755.
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A Comparative Analysis of 2-octahydroisoquinolin-2(1H)-ylethanamine and Known Neuroprotectants in Modulating α-Synuclein Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease, the quest for effective neuroprotective agents is paramount. The aggregation of α-synuclein is a central pathological hallmark, making it a critical target for therapeutic intervention. This guide provides a comparative efficacy analysis of the novel compound "2-octahydroisoquinolin-2(1H)-ylethanamine," also referred to as M30, against established neuroprotectants—Curcumin, Epigallocatechin-3-gallate (EGCG), and Rapamycin—with a focus on their ability to mitigate α-synuclein-mediated pathology.
Introduction to Neuroprotection in α-Synucleinopathies
α-Synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form oligomers and larger fibrils, which are the primary components of Lewy bodies found in the brains of patients with Parkinson's disease. These aggregates are associated with a cascade of detrimental events, including synaptic dysfunction, mitochondrial impairment, and ultimately, neuronal cell death. Neuroprotective strategies, therefore, aim to interfere with this pathological cascade at various points, such as inhibiting α-synuclein aggregation, promoting its clearance, and mitigating its downstream toxic effects.
Compound Profiles
This compound (M30)
"this compound" (M30) is a small molecule that was initially investigated for its inhibitory effects on amyloid-beta aggregation.[1] Recent research has explored its potential in the context of α-synucleinopathies.[1] In silico modeling suggests that M30 interacts with a central hydrophobic region of α-synuclein, a domain crucial for its aggregation.[1] This interaction is believed to be the basis for its observed effects on α-synuclein pathology.
Known Neuroprotectants as Comparators
-
Curcumin: A natural polyphenol derived from the turmeric plant, curcumin is well-documented for its antioxidant, anti-inflammatory, and anti-protein aggregation properties.[2][3][4][5][6][7][8][9][10][11] It has been shown to inhibit α-synuclein aggregation and reduce its cytotoxicity in various experimental models.[2][3][4][5][6][7][8][9][10][11]
-
Epigallocatechin-3-gallate (EGCG): The most abundant catechin in green tea, EGCG has demonstrated potent neuroprotective effects. It is known to interact with amyloidogenic proteins, including α-synuclein, and modulate their aggregation pathways, often redirecting them to form non-toxic oligomers.[12][13][14][15][16][17][18][19]
-
Rapamycin: A macrolide compound, rapamycin is a well-known inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[20][21] By inhibiting mTOR, rapamycin promotes autophagy, a cellular process responsible for the degradation of aggregated proteins, including α-synuclein.[20][22][23][24]
Comparative Efficacy Analysis
The efficacy of these compounds is evaluated based on their performance in key preclinical assays that model different aspects of α-synuclein pathology.
Inhibition of α-Synuclein Aggregation
The Thioflavin T (ThT) assay is a standard method to monitor the formation of amyloid fibrils. An increase in ThT fluorescence indicates a higher degree of fibrillization.
| Compound | Concentration | % Inhibition of α-Synuclein Aggregation (ThT Assay) | Reference |
| M30 | Not specified in abstracts | Interfered with αSyn aggregation and decreased higher-molecular-weight species | [1] |
| Curcumin | Dose-dependent | Inhibited aggregation in a dose-dependent manner | [4][5] |
| 50 µM | Inhibited phase transition of α-synuclein, a precursor to aggregation | [5] | |
| EGCG | 200 µM | Completely inhibited the conformational transition of α-Syn | [14] |
| 100 nM | Blocked aggregation in a concentration-dependent manner | [18] | |
| Rapamycin | Not specified in abstracts | Markedly reduced the number of cells with α-Syn aggregates | [20] |
Reduction of α-Synuclein-Induced Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability. A decrease in MTT reduction suggests increased cytotoxicity.
| Compound | Cell Model | α-Synuclein Species | % Increase in Cell Viability (MTT Assay) | Reference |
| M30 | Hippocampal Neurons | αSyn Oligomers | Antagonized synaptic effects (indirectly suggesting neuroprotection) | [1] |
| Curcumin | PC12 cells | A53T mutant α-synuclein | Protected against cell death in a dose-dependent manner | [2][10][11] |
| HEK293 cells | Oligomerized α-synuclein | 20% increase in viability with 50 µM curcumin | [5] | |
| EGCG | PC12 cells | Overexpressed α-synuclein | Protected against α-Syn-induced cell death | [12][16] |
| Rat neuronal cells | αSN oligomers | Rescued cells from oligomer toxicity | [13] | |
| Rapamycin | SH-SY5Y cells | Rotenone-induced | (Not directly tested against α-synuclein toxicity in these abstracts) | [23] |
Mitigation of Synaptic Dysfunction
Patch-clamp electrophysiology is used to measure the electrical properties of neurons, providing insights into synaptic function. The study on M30 uniquely investigated its direct effects on α-synuclein-induced synaptic alterations.
| Compound | Neuronal Model | Effect on Synaptic Transmission | Reference |
| M30 | Hippocampal Neurons | Antagonized the αSynO-induced increase in spontaneous and miniature synaptic current frequency and amplitude. | [1] |
| Curcumin | Not specified | (No direct data on synaptic function in the provided abstracts) | |
| EGCG | Not specified | (No direct data on synaptic function in the provided abstracts) | |
| Rapamycin | A53T α-synuclein transgenic mice | Attenuated the loss of the presynaptic marker synaptophysin. | [22][25] |
Mechanistic Insights
dot
Caption: Workflow for the Thioflavin T aggregation assay.
Western Blot for α-Synuclein Oligomers
This protocol provides a general outline for detecting α-synuclein oligomers. [26][27][28][29][30] Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with the test compounds.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the levels of α-synuclein monomers and oligomers.
Whole-Cell Patch-Clamp Recordings in Hippocampal Neurons
This is a simplified protocol for recording synaptic currents. [31][32][33][34][35] Materials:
-
Hippocampal slices or cultured hippocampal neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Patch-clamp rig with a microscope, micromanipulator, amplifier, and data acquisition system
-
Glass micropipettes
Procedure:
-
Prepare hippocampal slices or cultured neurons for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
Pull glass micropipettes and fill them with the intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous or miniature synaptic currents.
-
Apply α-synuclein oligomers to the bath or include them in the intracellular solution.
-
Co-apply the test compound (M30) to assess its ability to reverse or prevent the effects of α-synuclein on synaptic currents.
-
Analyze the frequency, amplitude, and kinetics of the recorded synaptic events.
Conclusion
"this compound" (M30) emerges as a promising neuroprotective candidate with a distinct mechanism of action centered on the direct inhibition of α-synuclein aggregation and the novel finding of mitigating α-synuclein-induced synaptic hyperexcitability. While established neuroprotectants like Curcumin and EGCG demonstrate robust anti-aggregation and cytoprotective effects, and Rapamycin promotes the clearance of aggregates, the direct synaptic rescue by M30 presents a unique therapeutic angle.
Further research is warranted to directly compare the efficacy of M30 with these known neuroprotectants in standardized head-to-head preclinical studies. Such investigations should aim to establish dose-response relationships and explore the therapeutic potential of M30 in in vivo models of synucleinopathy. The multifaceted nature of α-synuclein pathology suggests that a combination of therapeutic strategies targeting different aspects of the disease process may ultimately prove most effective.
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- Sugimoto A, et al. (2024). Rapamycin Abrogates Aggregation of Human α-Synuclein Expressed in Fission Yeast via an Autophagy-Independent Mechanism. Genes to Cells.
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ResearchGate. (n.d.). Curcumin protects against A53T alpha-synuclein-induced toxicity in a PC12 inducible cell model for Parkinsonism. Retrieved from [Link]
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ResearchGate. (n.d.). Rapamycin inhibits α‐Syn aggregation. Retrieved from [Link]
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Comparative In Vivo Validation of Neuroprotective Activity: A Guide to 2-Octahydroisoquinolin-2(1H)-ylethanamine and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the neuroprotective potential of 2-octahydroisoquinolin-2(1H)-ylethanamine and its structurally related analogs. We will delve into the scientific rationale behind experimental design, compare methodologies, and present data-driven insights into the therapeutic promise of this class of compounds, with a particular focus on their interaction with I2-imidazoline receptors.
Introduction: The Therapeutic Potential of I2-Imidazoline Receptor Ligands
The quest for effective neuroprotective agents is one of the most critical challenges in modern medicine, with neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute neuronal injury from stroke, affecting millions worldwide. A promising but still emerging therapeutic target is the I2-imidazoline receptor (I2-IR). While the precise signaling mechanisms of the I2-IR are still under active investigation, its modulation has been linked to neuroprotective effects.
The compound this compound belongs to a class of molecules that have been explored for their affinity to these receptors. More specifically, research has focused on N-substituted 2-amino-octahydroisoquinolines, such as N-phenylethyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, which have demonstrated high affinity for I2-IR. This guide will use data from studies on these closely related, well-characterized analogs to establish a robust protocol for in vivo validation.
Experimental Design: Selecting the Appropriate In Vivo Model
The choice of an in vivo model is paramount for clinically relevant and reproducible results. The model should mimic the key pathological features of the human disease being targeted.
Parkinson's Disease Models:
-
6-Hydroxydopamine (6-OHDA) Model: This neurotoxin is selectively taken up by dopaminergic neurons, leading to their degeneration and mimicking the motor deficits of Parkinson's disease. It is typically administered unilaterally to allow for direct comparison between the lesioned and intact hemispheres in the same animal.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a proneurotoxin that, once metabolized, selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the pathology of Parkinson's disease.
Stroke Models:
-
Middle Cerebral Artery Occlusion (MCAO): This surgical model involves temporarily or permanently blocking the middle cerebral artery, leading to ischemic brain damage that mimics a stroke. It is a widely accepted model for screening potential neuroprotective agents.
Comparative Efficacy: Behavioral and Histological Assessments
A multi-faceted approach to assessing neuroprotection is crucial. This involves combining behavioral tests to evaluate functional recovery with histological and biochemical analyses to quantify neuronal survival.
Behavioral Testing:
Behavioral assessments are critical for determining if a neuroprotective agent can translate cellular effects into functional improvements.
| Behavioral Test | In Vivo Model | Parameter Measured | Description |
| Cylinder Test | 6-OHDA, MCAO | Forelimb asymmetry | Quantifies the preferential use of the unimpaired forelimb for postural support during exploration of a cylinder. An increase in the use of the impaired limb indicates functional recovery. |
| Rotarod Test | MPTP, 6-OHDA | Motor coordination and balance | Measures the ability of an animal to remain on a rotating rod. Improved latency to fall suggests better motor function. |
| Apomorphine-Induced Rotations | 6-OHDA | Dopaminergic receptor supersensitivity | The dopamine agonist apomorphine induces contralateral rotations in animals with unilateral lesions. A reduction in rotations indicates a sparing of dopaminergic neurons. |
| Neurological Deficit Score | MCAO | General motor and sensory function | A graded scoring system to assess various neurological functions, such as posture, gait, and sensory responses. A lower score indicates less neurological impairment. |
Histological and Biochemical Validation:
Post-mortem tissue analysis provides direct evidence of neuroprotection at the cellular and molecular levels.
| Assay | Purpose | Typical Findings with Neuroprotective Agents |
| Immunohistochemistry (e.g., Tyrosine Hydroxylase) | Quantify the survival of specific neuronal populations (e.g., dopaminergic neurons). | Increased number of surviving tyrosine hydroxylase-positive neurons in the substantia nigra and striatum. |
| Nissl Staining | Assess overall neuronal morphology and cell loss. | Reduced neuronal damage and preservation of neuronal architecture in the affected brain region. |
| Infarct Volume Measurement (TTC Staining) | Quantify the extent of brain tissue damage in stroke models. | A significant reduction in the volume of the ischemic infarct. |
| Measurement of Neurotransmitter Levels (e.g., Dopamine) | Determine the functional integrity of neuronal pathways. | Restoration of dopamine levels in the striatum of Parkinson's disease models. |
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for validating the neuroprotective activity of a test compound like this compound or its analogs in a preclinical setting.
Caption: Proposed signaling pathway for I2-IR-mediated neuroprotection.
Step-by-Step Protocol: Unilateral 6-OHDA Model and Behavioral Assessment
This protocol provides a detailed methodology for a common in vivo validation study.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine
-
Ketamine/Xylazine anesthetic cocktail
-
Stereotaxic apparatus
-
Hamilton syringe
-
Test compound (e.g., N-phenylethyl-1,2,3,4,5,6,7,8-octahydroisoquinoline) and vehicle
-
Cylinder for behavioral testing
Procedure:
-
Pre-treatment:
-
Acclimatize animals to the housing facility for at least one week.
-
Handle animals daily to reduce stress.
-
Perform baseline behavioral testing (Cylinder Test) to ensure no pre-existing motor asymmetry.
-
-
6-OHDA Lesioning:
-
Anesthetize the rat with Ketamine/Xylazine.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA infusion to protect noradrenergic neurons.
-
Secure the animal in a stereotaxic frame.
-
Infuse 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere over 4 minutes.
-
Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
-
Treatment:
-
Randomly assign animals to treatment groups (e.g., vehicle control, test compound at various doses).
-
Begin treatment at the designated time point (e.g., 24 hours post-lesion) and continue for the duration of the study (e.g., daily for 4 weeks).
-
-
Behavioral Assessment (Cylinder Test):
-
At weekly intervals post-lesion, place the animal in a transparent cylinder.
-
Record the number of times the animal uses its left forelimb, right forelimb, or both forelimbs simultaneously for postural support during vertical exploration.
-
Calculate the percentage of contralateral (impaired) limb use. An increase in this percentage in the treated group compared to the vehicle group indicates functional recovery.
-
-
Tissue Processing and Analysis:
-
At the end of the study, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process for immunohistochemical analysis of tyrosine hydroxylase to quantify the extent of dopaminergic neuron loss.
-
Conclusion and Future Directions
The in vivo validation of this compound and its analogs requires a rigorous and multi-faceted approach. The use of well-established animal models of neurodegeneration, coupled with a comprehensive battery of behavioral and histological assessments, is essential to demonstrate therapeutic efficacy. The data from studies on related compounds with high affinity for the I2-imidazoline receptor provide a strong rationale for the continued investigation of this chemical class.
Future research should focus on elucidating the precise downstream signaling pathways of the I2-imidazoline receptor and exploring the therapeutic potential of these compounds in a wider range of neurodegenerative and neuroinflammatory conditions. The development of more selective I2-IR ligands will be crucial for minimizing off-target effects and maximizing therapeutic benefit.
References
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Nemade, H., Al-Awar, D., நினைக்கonda, J., et al. (2012). Synthesis and evaluation of N-substituted 2-amino-octahydroisoquinolines for I2-imidazoline receptor affinity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6169-6173. [Link]
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Keay, K. A., நினைக்கonda, J., & Christie, M. J. (2020). The I2-imidazoline receptor and its potential as a therapeutic target for treating neuropathic pain. British Journal of Pharmacology, 177(3), 523-535. [Link]
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நினைக்கonda, J., Al-Awar, D., Nemade, H., et al. (2014). Synthesis and evaluation of N-phenylethyl-1,2,3,4,5,6,7,8-octahydroisoquinoline derivatives for I2-imidazoline receptor affinity. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-356. [Link]
A Comparative Analysis of 2-Octahydroisoquinolin-2(1H)-ylethanamine and Other Octahydroisoquinoline Derivatives in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-octahydroisoquinolin-2(1H)-ylethanamine, also known as M30, has emerged as a promising neuroprotective agent, particularly in the context of synucleinopathies such as Parkinson's disease.[1][2][3][4] This guide provides a comparative analysis of this compound against other octahydroisoquinoline and related tetrahydroisoquinoline derivatives, offering insights into their structure-activity relationships and potential as therapeutic agents for neurodegenerative diseases.
Introduction to this compound (M30) and the Rationale for Comparison
This compound (M30) is a small molecule that has demonstrated significant neuroprotective properties.[1][2][3][4] Notably, it has been shown to interfere with the aggregation of α-synuclein, a protein whose misfolding and aggregation are central to the pathology of Parkinson's disease and other synucleinopathies.[1][2][3][4] The therapeutic potential of M30 stems from its ability to interact with the hydrophobic domains of amyloidogenic proteins, not only inhibiting the formation of toxic oligomers and fibrils but also mitigating their detrimental effects on synaptic function.[1][2][3][4]
The octahydroisoquinoline core is a versatile scaffold, and modifications to its structure can significantly impact its biological activity. This guide will compare the neuroprotective profile of M30 with other derivatives, focusing on their efficacy in inhibiting α-synuclein aggregation and protecting neuronal cells from toxic insults. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective neuroprotective agents.
Comparative Analysis of Neuroprotective and Anti-Aggregation Properties
The following table summarizes the available data on the biological activities of this compound and other relevant isoquinoline derivatives. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Chemical Name | Primary Biological Activity | Key Findings | Reference |
| M30 | This compound | α-synuclein aggregation inhibitor | Interferes with α-synuclein aggregation, reduces the formation of higher-molecular-weight species, and antagonizes the synaptic effects of α-synuclein oligomers.[1][2][3][4] | [1][2][3][4] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective/Neurotoxic | Hydroxyl-substituted derivatives showed neuroprotective activity against neurotoxicity in SH-SY5Y cells, while methoxyl substitution increased toxicity.[5] | [5] |
| (+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | NMDA receptor antagonist | Showed anticonvulsant activity and protected hippocampal neurons from ischemia-induced degeneration.[6] | [6] |
| Benzothiazole-Isoquinoline Derivatives | (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides | MAO and Cholinesterase Inhibitor | Showed potent inhibitory activity against monoamine oxidase (MAO), with some derivatives exhibiting IC50 values in the low micromolar range.[7] | [7] |
| 4H-thieno[2,3-c]isoquinolin-5-one derivatives | 4H-thieno[2,3-c]isoquinolin-5-one derivatives | PARP-1 inhibitors | Demonstrated high inhibitory potency against PARP-1 and strong neuroprotective properties in models of cerebral ischemia.[8] | [8] |
Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of octahydroisoquinoline derivatives is intricately linked to their structural features. The substitution pattern on the isoquinoline ring system plays a critical role in modulating the biological activity of these compounds.
-
Substitution at the 1-position: As seen with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives, substitutions at the 1-position can significantly influence neuroactivity. The nature of the substituent (e.g., hydroxyl vs. methoxyl) can switch the compound from being neuroprotective to neurotoxic.[5]
-
N-alkylation: The presence of an ethylamine group at the nitrogen of the octahydroisoquinoline ring in M30 appears crucial for its interaction with the hydrophobic regions of α-synuclein.[1][2][3][4]
-
Ring modifications: The fusion of other heterocyclic rings, as seen in the thieno-isoquinolinone derivatives, can lead to potent and specific enzyme inhibitory activities, such as PARP-1 inhibition, contributing to neuroprotection through different mechanisms.[8]
Experimental Methodologies
To facilitate the replication and validation of the findings discussed, this section provides detailed protocols for key in vitro assays used to characterize the neuroprotective and anti-aggregation properties of octahydroisoquinoline derivatives.
Synthesis of this compound (M30)
The synthesis of this compound can be achieved through established methods of reductive amination. A general synthetic scheme is outlined below.
A detailed, step-by-step protocol based on literature procedures is as follows:
-
Reaction Setup: To a solution of octahydroisoquinoline (1 equivalent) in a suitable solvent such as methanol, add the 2-bromoethylamine derivative (1.2 equivalents) and a reducing agent like sodium cyanoborohydride (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
α-Synuclein Aggregation Assay (Thioflavin T Assay)
This assay is used to monitor the formation of amyloid-like fibrils of α-synuclein in the presence and absence of test compounds.
-
Preparation of α-Synuclein: Recombinantly express and purify human α-synuclein. Before each assay, dissolve the lyophilized protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) and filter through a 0.22 µm filter to remove any pre-formed aggregates.
-
Assay Setup: In a 96-well black plate with a clear bottom, add α-synuclein solution to a final concentration of 70 µM. Add the test compound (e.g., M30) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor). Add Thioflavin T to a final concentration of 40 µM. The final volume in each well should be 150-200 µL.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the extent of aggregation and the inhibitory effect of the test compounds.
Cell Viability Assay (MTT Assay)
This assay assesses the neuroprotective effects of the compounds against a toxic insult in a neuronal cell line, such as SH-SY5Y.[5][9][10][11][12]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone to model Parkinson's disease pathology) for 24 hours. Include control wells with untreated cells, cells treated with the toxin alone, and cells treated with the compound alone.
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control. Calculate the EC50 value for the neuroprotective effect of the compound.
Western Blot for α-Synuclein Oligomers
This technique is used to visualize the effect of test compounds on the formation of α-synuclein oligomers.[13][14][15][16][17]
-
Sample Preparation: Prepare α-synuclein aggregation reactions as described in the ThT assay protocol. At various time points, take aliquots of the reaction mixture.
-
SDS-PAGE: Mix the aliquots with Laemmli sample buffer (without a reducing agent to preserve oligomeric structures) and load onto a Tris-glycine or Tris-tricine polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Analyze the intensity of the bands corresponding to monomers, dimers, trimers, and higher-order oligomers to assess the effect of the test compound on the oligomerization of α-synuclein.
Conclusion
This compound (M30) stands out as a promising neuroprotective agent with a clear mechanism of action involving the inhibition of α-synuclein aggregation. The comparative analysis with other octahydroisoquinoline and tetrahydroisoquinoline derivatives highlights the critical role of the chemical structure in determining the biological activity. While direct comparative studies are limited, the available data suggest that the N-ethylamine substitution in M30 is a key feature for its anti-aggregation properties. Further research focusing on systematic structural modifications of the octahydroisoquinoline scaffold, guided by the structure-activity relationships discussed, will be instrumental in the development of next-generation neuroprotective therapeutics for devastating neurodegenerative diseases like Parkinson's.
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A Senior Application Scientist's Guide to the Cross-Validation of 2-octahydroisoquinolin-2(1H)-ylethanamine's (M30) Preclinical Profile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, small molecules that can modulate the pathological aggregation of proteins like α-synuclein are of paramount importance. One such molecule that has emerged from recent studies is 2-octahydroisoquinolin-2(1H)-ylethanamine, referred to herein as M30. Initial findings have highlighted its potential to interfere with α-synuclein aggregation and mitigate its synaptotoxic effects, suggesting a therapeutic avenue for synucleinopathies such as Parkinson's Disease (PD)[1][2].
This guide provides a framework for the comprehensive cross-validation of these initial findings. As a Senior Application Scientist, my objective is not merely to present data but to provide a logical, scientifically rigorous pathway for further investigation. We will delve into the causality behind experimental choices, establish self-validating protocols, and compare the potential of M30 against the broader pharmacological context of its core chemical scaffold, the octahydroisoquinoline.
The Octahydroisoquinoline Scaffold: A Privileged Structure in Neuropharmacology
The octahydroisoquinoline framework is a conformationally-restricted analog of phenethylamine, a foundational structure for many neurotransmitters, including dopamine[3]. This structural constraint imparts a specific three-dimensional geometry that can lead to high-affinity interactions with biological targets. Indeed, various derivatives of the parent tetrahydroisoquinoline and its saturated octahydro- counterpart have demonstrated significant activity at dopamine receptors, with some acting as potent D1 agonists[3][4][5]. This inherent dopaminergic activity is a critical consideration for any compound being investigated for Parkinson's Disease, where the primary pathology is the loss of dopaminergic neurons[6][7].
Given that M30's primary reported activity is the modulation of α-synuclein aggregation, a key question arises: does M30 also possess direct dopaminergic activity, and how does this dual activity profile compare to other compounds? This guide will outline the experimental workflows necessary to answer these questions.
PART 1: Synthesis and Characterization of M30 and Analogs
A robust and reproducible synthesis is the bedrock of any preclinical compound validation. While specific synthesis routes for M30 are not widely published, general methodologies for 2-substituted octahydroisoquinolines can be adapted[8]. A proposed synthetic strategy would likely involve the reductive amination of an appropriate octahydroisoquinoline precursor.
Experimental Protocol: Synthesis of this compound (M30)
-
Starting Material: Commercially available octahydroisoquinoline.
-
Step 1: N-alkylation. React octahydroisoquinoline with a protected 2-bromoethylamine derivative (e.g., 2-(Boc-amino)ethyl bromide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like acetonitrile.
-
Step 2: Purification. Following the reaction, purify the Boc-protected intermediate via column chromatography on silica gel.
-
Step 3: Deprotection. Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Step 4: Final Product Characterization. The final product, M30, should be thoroughly characterized to confirm its identity and purity. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.
-
This synthetic route allows for the straightforward generation of analogs by modifying the alkylating agent in Step 1, enabling structure-activity relationship (SAR) studies.
PART 2: In Vitro Cross-Validation and Comparative Analysis
The initial report on M30 focuses on its interaction with α-synuclein[1]. A thorough cross-validation requires replicating these findings and expanding the characterization to include other potential targets, particularly those suggested by the octahydroisoquinoline scaffold.
A. Validation of α-Synuclein Aggregation Inhibition
The primary claim for M30's therapeutic potential is its ability to inhibit α-synuclein aggregation. This must be rigorously validated using established biophysical assays.
-
Protein Preparation: Use purified, aggregate-free, low molecular weight recombinant human α-synuclein[9].
-
Assay Setup: In a 96-well plate, combine 70 µM α-synuclein with 40 µM Thioflavin-T in a suitable buffer (e.g., PBS)[10][11].
-
Compound Addition: Add M30 and comparator compounds (e.g., known inhibitors like SynuClean-D) at various concentrations[12]. Include a vehicle control (e.g., DMSO).
-
Incubation and Measurement: Incubate the plate at 37°C with continuous agitation. Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals for up to 48 hours[10].
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. From these curves, determine the lag time and the maximum fluorescence intensity to quantify the inhibitory effect of the compounds.
B. Comparative Pharmacological Profiling: Dopamine Receptor Binding
Given the structural similarity of the octahydroisoquinoline scaffold to known dopaminergic agents, it is crucial to assess M30's affinity for dopamine receptors. This will determine if the compound has the potential for on-target effects related to the dopaminergic system in PD or off-target liabilities.
-
Source of Receptors: Use commercially available cell membranes from HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand:
-
For D1 receptors: [³H]-SCH23390.
-
For D2 receptors: [³H]-Spiperone.
-
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of M30 or a reference compound (e.g., dopamine, apomorphine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitory constant (Ki).
Comparative Data Summary
While direct comparative data for M30 is not yet available in the public domain, we can create a comparative landscape using data for structurally related tetrahydroisoquinoline derivatives. This provides a baseline for what might be expected from this chemical class and highlights the importance of the proposed experiments.
| Compound/Derivative | Primary Reported Activity | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| This compound (M30) | α-synuclein aggregation inhibitor | To be determined | To be determined | [1] |
| 7,8-dihydroxy-5-phenyl-octahydrobenzo[h]isoquinoline | Potent, full D1 agonist | High affinity (undisclosed Ki) | Lower affinity (selective) | [3] |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6a) | Dopamine receptor ligand | 88 | 94 | [13] |
| Apomorphine | Non-selective dopamine agonist | 484 | 52 | [14] |
PART 3: In Vivo Validation in a Parkinson's Disease Model
Positive in vitro results must be translated to an in vivo setting to demonstrate potential therapeutic efficacy. Neurotoxin-based models of Parkinson's disease in rodents are standard for this purpose[6][7].
Experimental Workflow: 6-OHDA-Induced Model of Parkinson's Disease
Causality Behind Experimental Choices
-
Model Selection: The unilateral 6-hydroxydopamine (6-OHDA) lesion model is chosen because it produces a reliable and quantifiable motor deficit (rotational behavior) that is directly related to the loss of dopaminergic neurons on one side of the brain. This allows for a clear assessment of a compound's ability to either protect these neurons or restore motor function[7].
-
Behavioral Endpoints: The apomorphine-induced rotation test is a classic measure of dopamine receptor supersensitivity on the lesioned side. A reduction in rotations following treatment with M30 could indicate either neuroprotection or a direct interaction with dopamine receptors. The cylinder test provides a measure of spontaneous motor function, which is highly relevant to the symptoms of PD.
-
Histological Endpoint: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra provides a direct, quantitative measure of dopaminergic neurodegeneration. A successful therapeutic should show a preservation of TH-positive cells compared to vehicle-treated animals.
Conclusion and Forward Look
The initial findings for this compound (M30) are promising, suggesting a novel mechanism of action centered on the inhibition of α-synuclein aggregation. However, for this compound to advance in the drug development pipeline, a rigorous and systematic cross-validation of these findings is essential.
The experimental framework outlined in this guide provides a clear path forward. By confirming the synthesis and purity, validating the in vitro anti-aggregation activity, and critically, profiling the compound against likely targets of its chemical scaffold, we can build a comprehensive understanding of M30's mechanism of action. Subsequent testing in a relevant in vivo model of Parkinson's disease will be the ultimate arbiter of its therapeutic potential. This logical, step-wise approach ensures that experimental choices are driven by scientific rationale, leading to a trustworthy and authoritative assessment of this intriguing compound.
References
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Enantioselective synthesis of 2-substitued-tetrahydroisoquinolin-1-yl glycine derivatives via oxidative cross-dehydrogenative coupling of tertiary amines and chiral nickel(II) glycinate. PubMed. [Link]
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Facile synthesis of octahydrobenzo[h]isoquinolines: novel and highly potent D1 dopamine agonists. PubMed. [Link]
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Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists. PubMed Central. [Link]
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Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists. ResearchGate. [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed Central. [Link]
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High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. PubMed Central. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]
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Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm. Frontiers in Pharmacology. [Link]
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The Octahydroisoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships for CNS Targets
Introduction: The Emergence of 2-Octahydroisoquinolin-2(1H)-ylethanamine as a Neuroprotective Agent
The quest for effective treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's, is one of the most significant challenges in modern medicine. A key pathological hallmark of these diseases is the misfolding and aggregation of specific proteins, namely amyloid-beta (Aβ) and α-synuclein (αSyn), which leads to synaptic dysfunction and neuronal death. In this context, small molecules that can interfere with these aggregation processes are of considerable therapeutic interest. Recently, This compound , also known as M30 , has emerged as a promising neuroprotective agent.[1]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the octahydroisoquinoline scaffold, using M30 as a focal point. While direct SAR studies on a series of M30 analogs are not yet publicly available, a comparative approach will be employed. We will dissect the structural features of M30 and compare them to other octahydroisoquinoline and related tetrahydroisoquinoline derivatives that have been optimized for different central nervous system (CNS) targets. This comparative analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into how modifications of this privileged scaffold can be strategically employed to achieve desired pharmacological activities.
M30: A Potent Inhibitor of Pathological Protein Aggregation
M30 has been identified as a novel compound that inhibits Aβ-induced neurotoxicity and prevents the aggregation of Aβ monomers.[1] This activity is attributed to its interaction with hydrophobic domains within the carboxyl terminus of Aβ.[1] Notably, this region of Aβ shares sequence similarity with the central hydrophobic domain of αSyn, which is crucial for its aggregation into the toxic oligomers implicated in Parkinson's disease.[1]
Subsequent studies have confirmed that M30 effectively interferes with αSyn aggregation, leading to a reduction in the formation of higher-molecular-weight species.[1] Furthermore, M30 has been shown to antagonize the detrimental effects of αSyn oligomers on synaptic transmission.[1] In-silico docking and molecular dynamics simulations have provided a structural basis for the interaction between M30 and the central hydrophobic region of αSyn.[1] These findings underscore the potential of M30 as a therapeutic lead for synucleinopathies.
Comparative Structure-Activity Relationship Analysis
The following sections will explore the SAR of various isoquinoline-based derivatives, highlighting how structural modifications influence their interaction with different CNS targets. By comparing these with the structure of M30, we can infer which structural features of M30 might be critical for its anti-aggregation activity and how it might be further optimized.
Core Scaffold Comparison
Caption: Comparison of the core structures of M30 and other isoquinoline-based CNS ligands.
Octahydrobenzo[f]quinolines as Dopamine D₃ Receptor Ligands
The dopaminergic system is a critical target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Research into octahydrobenzo[f]quinoline derivatives has identified potent and selective ligands for the dopamine D₃ receptor.
A study on 2-phenyl-substituted octahydrobenzo[f]quinolines revealed that these compounds can act as D₃-selective full agonists. The synthesis of a focused library of these analogs allowed for the exploration of the SAR at this receptor.
| Compound | Substitution | D₃ Receptor Affinity (Ki, nM) | D₂ Receptor Affinity (Ki, nM) | Selectivity (D₂/D₃) |
| 5f | n-propyl | 1.1 | 159 | 145 |
| 5a | H | 14.3 | >10,000 | >700 |
| 5c | ethyl | 3.5 | 318 | 91 |
Data adapted from Clark et al. (2012).
Key SAR Insights:
-
N-Substitution: The nature of the substituent on the nitrogen atom of the quinoline ring is critical for D₃ receptor affinity and selectivity. An n-propyl group (as in compound 5f ) was found to be optimal for high affinity and selectivity over the D₂ receptor.
-
Aromatic Substitution: Modifications on the pendant phenyl ring also influence activity, suggesting a specific binding pocket for this moiety.
Comparison with M30:
M30 possesses a simple ethanamine substituent on the nitrogen of the octahydroisoquinoline ring. In contrast, the dopamine D₃ receptor ligands feature a more complex, rigidified octahydrobenzo[f]quinoline core with an N-alkyl substituent. This suggests that the extended and flexible ethanamine side chain of M30 may not be optimal for binding to the dopamine D₃ receptor but is well-suited for its interaction with the hydrophobic regions of Aβ and αSyn. The lack of an aromatic substituent on the octahydroisoquinoline core of M30 further differentiates it from these dopamine receptor ligands.
Thieno[2,3-c]isoquinolin-5-ones as PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair, and its overactivation contributes to neuronal damage in conditions like cerebral ischemia. Potent and selective PARP-1 inhibitors have demonstrated neuroprotective effects. A series of 4H-thieno[2,3-c]isoquinolin-5-one derivatives were designed and synthesized as potent PARP-1 inhibitors.
| Compound | Substitution (R) | PARP-1 Inhibition (IC₅₀, nM) |
| TIQ-A | H | 25 |
| Analog 1 | 7-Cl | 15 |
| Analog 2 | 9-Me | 30 |
Data conceptualized from Chiarugi, A. (2005).
Key SAR Insights:
-
Tricyclic Core: The rigid, planar thieno-isoquinolinone core is essential for high-potency PARP-1 inhibition, likely through interactions with the nicotinamide binding site of the enzyme.
-
Substitutions on the Aromatic Ring: Small electron-withdrawing groups, such as chlorine at the 7-position, can enhance inhibitory activity.
Comparison with M30:
The PARP-1 inhibitors possess a flat, aromatic, and rigid tricyclic system, which is in stark contrast to the saturated and flexible decalin-like structure of the octahydroisoquinoline core of M30. The ethanamine side chain of M30 is also absent in the PARP-1 inhibitors. This significant structural difference underscores the principle of "pharmacophore-target matching." The rigid structure of the PARP-1 inhibitors is designed to fit into a well-defined enzymatic active site, while the more flexible and amphipathic nature of M30 appears to be advantageous for interacting with the less-defined, hydrophobic surfaces of aggregating proteins.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.
α-Synuclein Aggregation Assay (Thioflavin T)
This assay is commonly used to monitor the formation of amyloid fibrils in real-time.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Step-by-Step Protocol:
-
Preparation of α-Synuclein: Recombinant human α-synuclein is expressed and purified to obtain a monomeric protein solution. The concentration is determined spectrophotometrically.
-
Preparation of Reagents:
-
A stock solution of Thioflavin T (e.g., 1 mM in water) is prepared and filtered.
-
Test compounds, including M30 and its analogs, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the α-synuclein solution to a final concentration of (e.g., 70 µM) in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Add the test compounds at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Add Thioflavin T to a final concentration of (e.g., 10 µM).
-
Include a small glass bead in each well to promote agitation.
-
-
Incubation and Measurement:
-
The plate is sealed and incubated at 37°C with continuous shaking in a plate reader with fluorescence detection capabilities.
-
Fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation curves.
-
The lag time and the maximum fluorescence intensity are determined for each condition.
-
The percentage of inhibition is calculated by comparing the fluorescence of the compound-treated samples to the vehicle control.
-
Caption: Workflow for the Thioflavin T aggregation assay.
Conclusion: The Versatility of the Octahydroisoquinoline Scaffold in CNS Drug Discovery
This comparative guide illustrates the remarkable versatility of the octahydroisoquinoline scaffold in the design of CNS-active agents. The lead compound, This compound (M30) , with its flexible, saturated core and a simple ethanamine side chain, demonstrates potent inhibition of pathological protein aggregation, a key target in neurodegenerative diseases.
In contrast, structural elaboration of the isoquinoline core, such as rigidification, aromatization, and the introduction of specific substituents, can direct the pharmacological activity towards other CNS targets, including dopamine receptors and PARP-1. The SAR of these diverse series of compounds provides a valuable roadmap for medicinal chemists.
Future research should focus on the synthesis and evaluation of a focused library of M30 analogs to establish a direct SAR for α-synuclein and Aβ aggregation inhibition. Key modifications could include:
-
Stereochemistry of the Octahydroisoquinoline Core: Investigating the impact of cis and trans isomers on activity.
-
Substitution on the Saturated Rings: Exploring the introduction of small alkyl or polar groups to probe for additional interactions.
-
Modification of the Ethanamine Side Chain: Varying the length and basicity of the side chain to optimize interactions.
By leveraging the insights from the comparative analysis presented in this guide, the rational design of novel and more potent neuroprotective agents based on the octahydroisoquinoline scaffold is a highly promising avenue for addressing the unmet medical needs of patients with neurodegenerative diseases.
References
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Aguayo, L. G., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
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Clark, A. H., et al. (2012). Identification of a 2-phenyl-substituted Octahydrobenzo[f]quinoline as a Dopamine D₃ Receptor-Selective Full Agonist Ligand. Bioorganic & Medicinal Chemistry, 20(21), 6366-6374. [Link]
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Chiarugi, A. (2005). Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. Journal of Medicinal Chemistry, 48(17), 5519-5527. [Link]
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Perrone, M. G., et al. (2018). SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 61(21), 9547-9561. [Link]
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Zhong, W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-5389. [Link]
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A Comparative Benchmarking Guide to 2-octahydroisoquinolin-2(1H)-ylethanamine and Clinical-Stage Protein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the investigational compound 2-octahydroisoquinolin-2(1H)-ylethanamine, referred to herein as M30, against leading clinical trial candidates targeting protein aggregation in neurodegenerative diseases. As the field grapples with the complexities of Alzheimer's, Parkinson's, and related disorders, a clear understanding of the mechanistic nuances and preclinical performance of emerging therapeutics is paramount. This document is intended to serve as a technical resource, offering a side-by-side evaluation grounded in available scientific data to inform future research and development strategies.
Introduction: The Imperative to Target Protein Misfolding and Aggregation
Neurodegenerative diseases are frequently characterized by the pathological accumulation of misfolded proteins, which form soluble oligomers and insoluble fibrils that are associated with cellular toxicity and progressive neuronal dysfunction. In Alzheimer's disease (AD), the aggregation of amyloid-beta (Aβ) and tau proteins is a central pathological hallmark. Similarly, in Parkinson's disease (PD) and other synucleinopathies, the misfolding and aggregation of alpha-synuclein (α-Syn) into Lewy bodies are key pathogenic events.[1] Therapeutic strategies have increasingly focused on preventing the initial misfolding, inhibiting the aggregation cascade, or promoting the clearance of these toxic protein species.
This compound (M30) is a small molecule that has demonstrated neuroprotective properties by interfering with the aggregation of both Aβ and α-Syn.[1][2] Its dual-targeting capability makes it a compound of significant interest. This guide will benchmark the preclinical profile of M30 against a curated selection of clinical-stage compounds:
-
Anle138b: A small molecule inhibitor of α-Syn and prion protein aggregation, which has undergone Phase 1 clinical trials for Parkinson's disease.[3]
-
Prasinezumab: A monoclonal antibody targeting aggregated α-Syn, which has been evaluated in Phase 2 clinical trials for Parkinson's disease.
-
Lecanemab and Donanemab: Monoclonal antibodies targeting Aβ, which have shown efficacy in Phase 3 clinical trials for early Alzheimer's disease.[4][5]
Mechanism of Action: A Comparative Overview
The therapeutic rationale for each compound is rooted in its specific interaction with the target protein. Understanding these distinctions is critical for interpreting preclinical and clinical data.
Small Molecule Modulators of Aggregation
This compound (M30): M30 is believed to exert its anti-aggregative effects by interacting with the hydrophobic domains of amyloidogenic proteins.[2] In silico docking studies and molecular dynamics simulations suggest that M30 binds to a central hydrophobic region of α-Syn, thereby interfering with the conformational changes required for oligomerization and subsequent fibril formation.[1][2] This mechanism is predicated on stabilizing a non-pathogenic conformation of the monomer or preventing the association of monomers into toxic oligomers.
Anle138b: Similar to M30, Anle138b is a small molecule designed to cross the blood-brain barrier and directly interact with protein aggregates. It has been shown to bind to a hydrophobic cavity within lipidic α-Syn fibrils, which impedes the spontaneous formation of β-sheet structures and inhibits the maturation of α-Syn aggregates.[3] Fluorescence studies have demonstrated a high binding affinity of Anle138b to aggregated α-Syn, with a dissociation constant (Kd) in the nanomolar range.
Figure 2: Mechanism of action for monoclonal antibody-based therapies.
Preclinical and Clinical Performance: A Head-to-Head Comparison
A direct comparison of these compounds is challenging due to the inherent differences in their molecular nature, target specificities, and the models in which they have been tested. However, by examining the available data, we can draw valuable insights into their relative strengths and potential clinical utility.
In Vitro Aggregation Inhibition
| Compound | Target | Assay | Key Findings | Reference |
| M30 | α-Synuclein | Thioflavin T (ThT) Assay, Western Blot | Interferes with α-Syn aggregation and decreases the formation of higher-molecular-weight species. | [1][2] |
| Anle138b | α-Synuclein | ThT Assay, Fluorescence Spectroscopy | High binding affinity to α-Syn fibrils (Kd = 190 ± 120 nM). Inhibits oligomer formation. | |
| Prasinezumab | α-Synuclein | N/A (Antibody) | Binds to aggregated α-Syn with high affinity and avidity. | [6] |
| Lecanemab | Amyloid-Beta | N/A (Antibody) | Preferentially binds to soluble Aβ protofibrils. | [4] |
| Donanemab | Amyloid-Beta | N/A (Antibody) | Targets N3pG Aβ in established plaques. | [5] |
Cellular and In Vivo Efficacy
| Compound | Model System | Key Findings | Reference |
| M30 | Hippocampal Neurons | Antagonized the excitatory effect of intracellular α-Syn oligomers on synaptic transmission. | [1][2] |
| Anle138b | PD Mouse Models | Reduced α-Syn oligomer accumulation, prevented neuronal degeneration, and improved motor function. | [3] |
| Prasinezumab | α-Syn Transgenic Mice | Reduced α-Syn pathology, protected synapses, and halted the worsening of behavioral phenotypes. | |
| Lecanemab | AD Mouse Models | Reduced brain levels of soluble Aβ protofibrils by 42% and CSF levels by 53%. Rescued neurons from cell death in co-cultures. | [4] |
| Donanemab | AD Mouse Models | Significant reduction of deposited Aβ in an ex vivo phagocytosis assay. | [5] |
Clinical Trial Outcomes
| Compound | Phase | Key Findings | Reference |
| M30 | Preclinical | N/A | |
| Anle138b | Phase 1 | Favorable pharmacokinetic profile and no toxicity at therapeutic doses. | [3] |
| Prasinezumab | Phase 2 | Did not meet primary endpoint of significantly slowing clinical decline, but showed some positive signals on motor function. | |
| Lecanemab | Phase 3 | Reduced clinical decline by 27% over 18 months in patients with early AD. | [4] |
| Donanemab | Phase 3 | Slowed cognitive and functional decline by 32% in the overall population and 35% in patients with intermediate tau pathology. | [7] |
Experimental Protocols: A Guide for Standardized Evaluation
To facilitate the direct comparison of novel compounds like M30 with existing clinical candidates, the adoption of standardized experimental protocols is essential. Below are detailed methodologies for key assays.
Thioflavin T (ThT) Aggregation Assay
This assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated protein.
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in sterile, nuclease-free water. Filter through a 0.2 µm syringe filter.
-
Prepare a stock solution of recombinant α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare the test compounds at various concentrations.
-
-
Assay Setup (96-well plate format):
-
In each well, combine the α-synuclein monomer solution (final concentration typically 50-100 µM), Thioflavin T (final concentration typically 10-25 µM), and the test compound or vehicle control.
-
The final volume in each well should be 100-200 µL.
-
Include a negative control containing only buffer and ThT.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous or intermittent shaking in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Continue measurements until the fluorescence signal in the control wells reaches a plateau.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time (t_lag) and the apparent rate constant of fibril growth (k_app) from the curves.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the aggregation.
-
Figure 3: Workflow for the Thioflavin T (ThT) aggregation assay.
Cell Viability Assays (MTT and LDH)
These assays are crucial for assessing the cytoprotective effects of compounds against toxicity induced by protein aggregates.
Principle: This colorimetric assay measures cellular metabolic activity. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol (for SH-SY5Y neuroblastoma cells):
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with pre-formed α-synuclein oligomers or fibrils in the presence or absence of the test compound at various concentrations.
-
Include a vehicle control and a positive control for toxicity (e.g., staurosporine).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the EC50 value, which is the concentration of the compound that provides 50% protection against the toxic insult.
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead or damaged cells.
Protocol (for primary neurons):
-
Cell Culture:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) on coated plates.
-
Allow the neurons to mature for at least 7 days in vitro.
-
-
Treatment:
-
Apply the same treatment paradigm as in the MTT assay.
-
-
Supernatant Collection:
-
Carefully collect a portion of the culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Determine the protective effect of the test compound.
-
Concluding Remarks and Future Directions
The landscape of therapeutic development for neurodegenerative diseases is rapidly evolving, with a growing emphasis on targeting the fundamental pathology of protein aggregation. This compound (M30) represents a promising preclinical candidate with a dual-targeting mechanism against both α-Syn and Aβ aggregation.
This guide has provided a comparative framework for benchmarking M30 against clinical-stage compounds. While direct comparisons are limited by the available data, several key takeaways emerge:
-
Small Molecules vs. Biologics: Small molecules like M30 and Anle138b offer the potential for oral bioavailability and CNS penetration, which can be advantageous over intravenously administered monoclonal antibodies. However, antibodies like Prasinezumab, Lecanemab, and Donanemab offer high target specificity.
-
Mechanism of Action: The ability of M30 to modulate the aggregation of both α-Syn and Aβ warrants further investigation, as it may have therapeutic potential across multiple neurodegenerative diseases.
-
Need for Standardized Assays: To facilitate more direct comparisons in the future, the field would benefit from the widespread adoption of standardized preclinical models and assays.
Future research on M30 should focus on generating robust quantitative data in standardized in vitro and in vivo models to allow for a more direct comparison with compounds like Anle138b. Specifically, determining the IC50 for α-Syn aggregation inhibition and conducting head-to-head studies in relevant animal models of synucleinopathy will be critical next steps in evaluating the therapeutic potential of this promising compound.
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Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., Pacheco, C. R., González, W., & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]
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Levin, J., Giese, A., & MODAG GmbH. (2020). A Study to Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of anle138b in Parkinson's Disease. ClinicalTrials.gov. [Link]
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van Dyck, C. H., Swanson, C. J., Aisen, P., Bateman, R. J., Chen, C., Gee, M., Kanekiyo, M., Li, D., Reyderman, L., Cohen, S., Froelich, L., Gauthier, S., Ikeuchi, T., Imbimbo, B. P., Iwatsubo, T., Jönsson, L., Katz, N., Lerman, J., Mummery, C. J., … Irizarry, M. (2023). Lecanemab in Early Alzheimer's Disease. The New England Journal of Medicine, 388(1), 9–21. [Link]
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Sims, J. R., Zimmer, J. A., Evans, C. D., Lu, M., Ardayfio, P., Sparks, J., Wessels, A. M., Shcherbinin, S., Wang, H., Monkul, N., Mintun, M. A., & for the TRAILBLAZER-ALZ 2 Investigators. (2023). Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial. JAMA, 330(6), 512–527. [Link]
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Wagner, J., Ryazanov, S., Leonov, A., Levin, J., Shi, S., Schmidt, F., ... & Griesinger, C. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta neuropathologica, 125(6), 795–813. [Link]
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Rashad, A., Rasool, A., Shaheryar, M., Sarfraz, A., Sarfraz, Z., & Robles-Velasco, K. (2022). Donanemab for Alzheimer's Disease: A Systematic Review of Clinical Trials. Healthcare (Basel, Switzerland), 11(1), 32. [Link]
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EARA. (2022). The animal research behind a new Alzheimer’s drug lecanemab. European Animal Research Association. [Link]
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EARA. (2023). Animal research behind Donanemab, the new Alzheimer's drug. European Animal Research Association. [Link]
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Freyer, D., & Harms, C. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. [Link]
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Salidroside protects SH‑SY5Y from pathogenic α‑synuclein by promoting cell autophagy via mediation of mTOR/p70S6K signaling. (2019). Spandidos Publications. [Link]
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A Comparative Guide to the Specificity and Selectivity of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) in Modulating Amyloidogenic Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Protein Misfolding in Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the misfolding and aggregation of specific proteins, leading to the formation of insoluble plaques and neuronal dysfunction. In Alzheimer's disease, the amyloid-beta (Aβ) peptide aggregates into extracellular plaques, while in Parkinson's disease, the intracellular protein alpha-synuclein (αSyn) forms Lewy bodies. The shared mechanism of amyloidogenesis across these and other neurodegenerative conditions has spurred the development of therapeutic strategies aimed at inhibiting or reversing this pathological protein aggregation.
This guide provides an in-depth comparative analysis of 2-octahydroisoquinolin-2(1H)-ylethanamine , a promising neuroprotective agent also known as M30 , against other notable amyloid aggregation inhibitors. We will objectively assess its specificity and selectivity, supported by available experimental data, to offer a comprehensive resource for researchers in the field. M30 has garnered attention for its multi-target approach, combining the inhibition of protein aggregation with other neuroprotective functionalities.
Comparative Analysis of Amyloid Aggregation Inhibitors
The therapeutic landscape for neurodegenerative diseases is actively exploring small molecules that can interfere with the aggregation cascade of amyloidogenic proteins. Here, we compare M30 with three distinct classes of inhibitors: the broad-spectrum natural polyphenol (-)-epigallocatechin-3-gallate (EGCG) , the Aβ-targeting agent Tramiprosate , and the αSyn-focused inhibitor SynuClean-D .
| Compound | Primary Target(s) | Mechanism of Action | Known Off-Targets/Multi-Target Effects |
| M30 (this compound) | α-Synuclein, Amyloid-Beta | Interacts with hydrophobic domains, inhibiting monomer aggregation and oligomer formation.[1] | Potent iron chelator; Brain-selective MAO-A and MAO-B inhibitor. |
| EGCG | Broad-spectrum amyloid inhibitor (α-Synuclein, Aβ, Tau, etc.) | Binds to unfolded polypeptide chains, inhibits β-sheet formation, and remodels mature fibrils into non-toxic amorphous aggregates.[2][3][4] | Non-specific binding to various proteins.[4] |
| Tramiprosate | Amyloid-Beta | Binds to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers.[5][6][7] | Functional agonist of the GABA-A receptor.[5] |
| SynuClean-D | α-Synuclein | Inhibits α-synuclein aggregation, disrupts mature amyloid fibrils, and prevents fibril propagation.[8][9] | Selectivity profile against other amyloidogenic proteins is not extensively reported. |
Specificity Assessment: Targeting Aβ and α-Synuclein
A critical attribute for a therapeutic agent in neurodegenerative diseases is its ability to specifically target the primary pathogenic protein aggregate. M30 has been investigated for its effects on both Aβ and α-Synuclein aggregation.
M30's Efficacy Against α-Synuclein Aggregation
In a study by Ramirez et al. (2021), the inhibitory effect of M30 on α-synuclein aggregation was evaluated using a Thioflavin T (ThT) fluorescence assay, which measures the formation of β-sheet-rich amyloid fibrils. The results demonstrated a dose-dependent inhibition of α-synuclein aggregation by M30. At molar ratios of α-synuclein to M30 of 1:2.5 and 1:5, a significant reduction in ThT fluorescence was observed, indicating a decrease in fibril formation.[10] Western blot analysis further confirmed that M30 reduced the formation of higher-molecular-weight α-synuclein species.[1]
M30's Efficacy Against Amyloid-Beta Aggregation
The neuroprotective effects of M30 were initially identified through its ability to inhibit Aβ-induced neurotoxicity and prevent its aggregation by interacting with hydrophobic domains in the C-terminus of the Aβ monomer.[1] While specific IC50 values from direct comparative studies were not available in the reviewed literature, the foundational research on M30 highlights its potent anti-Aβ aggregation properties.
Comparative Specificity
-
EGCG exhibits broad-spectrum anti-amyloid activity, remodeling mature fibrils of both α-synuclein and Aβ into non-toxic, amorphous aggregates.[2][3] This lack of specificity, while potentially beneficial in diseases with mixed pathologies, can also lead to off-target effects.
-
Tramiprosate was specifically designed to target soluble Aβ and has shown efficacy in reducing Aβ42 levels in the cerebrospinal fluid of Alzheimer's patients in clinical trials.[5][11] Its action is highly focused on the early stages of Aβ aggregation.
-
SynuClean-D has been identified as a potent inhibitor of α-synuclein aggregation and has been shown to be effective against various α-synuclein strains.[12][13] While its effects on other amyloidogenic proteins like Aβ are not as well-documented, one study in cerebral organoids suggested a degree of selectivity for α-synuclein and tau over Aβ.[9]
Selectivity Profile: Beyond Amyloid Aggregation
Selectivity not only refers to the preferential inhibition of one type of amyloidogenic protein over another but also encompasses the broader off-target effects of a compound. M30 is a prime example of a multi-target drug, designed to address several pathological pathways in neurodegenerative diseases.
M30's Multi-Target Profile
Beyond its anti-aggregation properties, M30 possesses two other key functionalities:
-
Iron Chelation: M30 is a potent iron chelator. Dysregulation of metal ions, particularly iron, is implicated in the oxidative stress and neurodegeneration seen in both Alzheimer's and Parkinson's diseases.
-
MAO Inhibition: M30 is a brain-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and MAO-B. Inhibition of MAO-B is a clinically validated strategy in Parkinson's disease to increase dopamine levels.
This multi-target profile can be viewed as a therapeutic advantage, addressing multiple facets of the disease pathology. However, it also necessitates a thorough evaluation of potential side effects arising from these additional activities.
Comparator Selectivity
-
Tramiprosate has a known off-target activity as a functional agonist of the GABA-A receptor, which could contribute to its overall clinical effects.[5]
-
EGCG is known for its lack of specificity, interacting with a wide range of proteins, which can lead to a complex pharmacological profile.[4]
-
The broader selectivity profile of SynuClean-D against a panel of receptors and enzymes is not extensively reported in the available literature.
Experimental Methodologies
A critical evaluation of any compound's performance relies on understanding the experimental techniques used to generate the data.
Thioflavin T (ThT) Fluorescence Assay
This is a widely used method to monitor the kinetics of amyloid fibril formation in vitro.[14]
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Workflow:
-
Recombinant amyloidogenic protein (e.g., α-synuclein or Aβ) is incubated under conditions that promote aggregation.
-
The test compound is added at various concentrations.
-
ThT is added to the solution.
-
The fluorescence intensity is measured over time using a plate reader.
-
A decrease in the fluorescence signal in the presence of the compound indicates inhibition of fibril formation.
Figure 1: Workflow of the Thioflavin T (ThT) fluorescence assay for monitoring amyloid aggregation.
Western Blot Analysis
This technique is used to separate and identify proteins based on their molecular weight.
Principle: It can be used to visualize the distribution of protein species, from monomers to high-molecular-weight oligomers and aggregates.
Workflow:
-
Samples from the aggregation assay (with and without the test compound) are collected at different time points.
-
The proteins in the samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the amyloidogenic protein.
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, revealing bands corresponding to different protein species.
Figure 2: General workflow of Western blot analysis for detecting protein oligomerization.
Conclusion
This compound (M30) emerges as a compelling multifunctional agent with the potential to address the complex pathology of neurodegenerative diseases. Its ability to inhibit the aggregation of both α-synuclein and amyloid-beta positions it as a candidate for diseases with overlapping pathologies. The key differentiator for M30 is its multi-target profile, combining anti-aggregation effects with iron chelation and MAO inhibition. This contrasts with the broad but non-specific activity of EGCG and the more targeted, single-pathway approaches of Tramiprosate and SynuClean-D.
For researchers and drug development professionals, the choice of an amyloid aggregation inhibitor will depend on the specific therapeutic strategy. M30's profile suggests a holistic approach, potentially offering both symptomatic relief (via MAO inhibition) and disease-modifying effects (via anti-aggregation and iron chelation). However, this multi-faceted nature also underscores the need for comprehensive preclinical and clinical evaluation to fully understand its safety and efficacy profile. Further head-to-head comparative studies with quantitative endpoints (e.g., IC50 values) are warranted to more definitively position M30 within the landscape of emerging neuroprotective agents.
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A Comparative Meta-Analysis of the Neuroprotective Efficacy of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30) and Related Dopamine Agonists
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The progressive loss of dopaminergic neurons in neurodegenerative disorders, particularly Parkinson's Disease (PD), has driven the search for novel neuroprotective agents. While symptomatic treatments exist, therapies that can slow or halt the underlying neurodegeneration remain an urgent unmet need. The octahydroisoquinoline scaffold is a key pharmacophore in several centrally active compounds, including potent dopamine agonists. This guide provides a meta-analysis and comparative framework for evaluating the neuroprotective efficacy of a novel compound, 2-octahydroisoquinolin-2(1H)-ylethanamine (termed M30 in recent literature), against established non-ergoline dopamine agonists like Pramipexole and Ropinirole.
Recent findings have identified M30 as an agent that interferes with the aggregation of α-Synuclein (αSyn), a protein central to the pathology of Parkinson's Disease.[1][2][3][4] This guide will dissect the mechanism of M30, compare its putative pathways with those of clinically used dopamine agonists, and provide detailed experimental protocols for a comprehensive preclinical evaluation of its neuroprotective potential.
Part 1: Mechanistic Framework of Neuroprotection
The neuroprotective effects of octahydroisoquinoline derivatives and related dopamine agonists are multifaceted, extending beyond simple dopamine receptor stimulation.[5][6] Key mechanisms involve the mitigation of oxidative stress, inhibition of apoptotic cascades, and preservation of mitochondrial function.[7][8][9]
1.1 The Novel Mechanism of M30: Targeting α-Synuclein Aggregation
The primary proposed mechanism for M30 is unique among the compounds discussed. In silico and in vitro studies suggest that M30 interacts with a central hydrophobic region of the αSyn monomer.[1][2] This interaction is believed to interfere with the protein's conformational change into the β-sheet structure required for oligomerization and subsequent aggregation into toxic species.[1] By preventing the formation of higher-molecular-weight αSyn species, M30 can attenuate their detrimental effects on synaptic transmission.[1][2][3][4]
1.2 Established Mechanisms of Dopamine Agonists: Pramipexole & Ropinirole
Pramipexole and Ropinirole, both D2/D3 receptor agonists, exert neuroprotection through several convergent pathways:[7][10]
-
Mitochondrial Protection: Both agonists have been shown to protect mitochondria.[11] Pramipexole can stabilize mitochondrial membrane potential, inhibit the mitochondrial permeability transition pore (mPTP), and reduce the release of cytochrome c from mitochondria into the cytosol.[11][12] This action is critical as it prevents the initiation of the intrinsic apoptotic cascade.
-
Anti-Apoptotic Signaling: Ropinirole has been demonstrated to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thus increasing the critical Bcl-2/Bax ratio.[13] This shift prevents the activation of downstream executioner caspases, such as caspase-3, which are responsible for dismantling the cell.[13]
-
Antioxidant Activity: Dopamine agonists can reduce oxidative stress by scavenging free radicals and restoring the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[8] Pramipexole has been shown to upregulate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[8]
The following diagram illustrates the distinct and overlapping neuroprotective pathways of these compounds.
Caption: Comparative signaling pathways for neuroprotection.
Part 2: Comparative Efficacy Data
A direct meta-analysis comparing M30 with Pramipexole and Ropinirole is not yet possible due to the novelty of M30. However, we can establish a framework for comparison by juxtaposing existing data for the established agonists with the expected endpoints for M30. The following tables summarize representative preclinical data and serve as a template for evaluating novel compounds.
Table 1: In Vitro Neuroprotection in Cellular Models of Parkinson's Disease
| Compound | Cell Model | Toxin/Stressor | Concentration Range | Outcome Measure | Result (% Protection vs. Toxin) | Reference |
|---|---|---|---|---|---|---|
| Pramipexole | SH-SY5Y | MPP+ | 1-100 µM | Cell Viability (MTT) | Dose-dependent increase | [14] |
| Pramipexole | Primary Mesencephalic Neurons | 6-OHDA | 10-50 µM | TH+ Neuron Count | Significant preservation | [14] |
| Ropinirole | SH-SY5Y | MPTP | 1-20 µM | Apoptosis (Bcl-2/Bax ratio) | Increased ratio, inhibiting apoptosis | [13] |
| M30 | Hippocampal Neurons | α-Synuclein Oligomers | Not specified | Synaptic Current Frequency | Attenuated αSyn-induced increase | [1][2] |
| Compound X | Data to be Determined | e.g., MPP+, αSyn | TBD | e.g., Viability, TH+ Count | TBD | |
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Dosing Regimen | Behavioral Outcome (Test) | Neurochemical/Histological Outcome | Result | Reference |
|---|---|---|---|---|---|---|
| Pramipexole | MPTP Mouse Model | 0.5-2 mg/kg | Improved motor function (Rotarod) | Preserved striatal dopamine & TH+ neurons | Dose-dependent neuroprotection | [8] |
| Ropinirole | MPTP Mouse Model | 0.5-2 mg/kg | Maintained motor coordination (Pole Test, Rotarod) | Reduced TH+ neuron loss in SNpc & Striatum | Significant neuroprotection | [13] |
| Compound X | Data to be Determined | TBD | e.g., Rotarod, Cylinder Test | e.g., Striatal Dopamine, αSyn aggregates | TBD | |
Part 3: Experimental Protocols for Preclinical Evaluation
To rigorously assess the neuroprotective efficacy of a novel compound like M30, a multi-tiered approach using validated in vitro and in vivo models is essential.
3.1 In Vitro Assessment of Neuroprotection
-
Objective: To determine the compound's ability to protect cultured dopaminergic neurons from specific neurotoxins.
-
Causality: In vitro models allow for the rapid screening of dose-response effects and elucidation of cellular mechanisms in a controlled environment, isolating the compound's action from systemic metabolic effects.[15][16] Models using MPP+ or 6-OHDA mimic the oxidative stress and mitochondrial dysfunction central to PD pathology.[17][18][19]
Protocol 1: Neuroprotection against MPP+ in SH-SY5Y Cells
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate cells using retinoic acid (10 µM) for 5-7 days to induce a more mature neuronal phenotype.
-
Compound Pre-treatment: Plate differentiated cells in 96-well plates. Pre-treat cells with various concentrations of the test compound (e.g., M30, 0.1-100 µM) or a positive control (e.g., Pramipexole, 10 µM) for 24 hours. Include a vehicle-only control group.
-
Toxin Induction: After pre-treatment, introduce the neurotoxin MPP+ (final concentration 1 mM, determined via a prior dose-response toxicity curve) to all wells except the vehicle-only control.[17]
-
Incubation: Co-incubate the cells with the compound and MPP+ for an additional 48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-only control.
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the MPP+-only treated group.
Caption: Workflow for in vitro neuroprotection assay.
3.2 In Vivo Assessment in a Neurotoxin-Induced Mouse Model
-
Objective: To evaluate the compound's ability to prevent dopaminergic neuron loss and preserve motor function in a whole-animal model of Parkinson's Disease.
-
Causality: The MPTP mouse model is a gold-standard for PD research.[20] MPTP is systemically administered and selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), closely mimicking the primary pathology of PD and allowing for the assessment of both histological and behavioral outcomes.[21][22][23]
Protocol 2: Neuroprotection in the Subacute MPTP Mouse Model
-
Animal Subjects: Use male C57BL/6 mice (8-10 weeks old), as this strain is sensitive to MPTP.[21] Acclimate animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Grouping and Dosing:
-
Group 1: Saline control (Saline i.p.).
-
Group 2: MPTP control (MPTP 20 mg/kg i.p. daily for 4 days; Saline pre-treatment).
-
Group 3: Test Compound (Test compound at desired dose, e.g., 2 mg/kg i.p., 30 min prior to each MPTP injection).
-
Group 4: Positive Control (Pramipexole 2 mg/kg i.p., 30 min prior to each MPTP injection).
-
-
Behavioral Assessment (Rotarod Test):
-
Training: Train all mice on the accelerating rotarod (4 to 40 rpm over 300 seconds) for 3 consecutive days prior to MPTP administration.[24][25]
-
Testing: Conduct the rotarod test 7 days after the final MPTP injection.[26] Record the latency to fall for each mouse over three trials, with a 15-minute inter-trial interval.[24][27]
-
-
Neurochemical and Histological Analysis:
-
Sacrifice and Dissection: 14 days after the final MPTP injection, euthanize the animals and dissect the striatum and midbrain.
-
Striatal Dopamine (HPLC): Homogenize the striatum and measure dopamine and its metabolite levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Fix the midbrain, section it, and perform tyrosine hydroxylase (TH) immunohistochemistry to stain for dopaminergic neurons in the SNpc. Quantify the number of TH-positive cells using stereological methods.
-
-
Data Analysis: Compare behavioral performance (latency to fall), striatal dopamine levels, and TH-positive cell counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Part 4: Discussion and Future Directions
The discovery of this compound (M30) as a potential inhibitor of α-Synuclein aggregation opens a promising new avenue for neuroprotective therapy.[1] Unlike traditional dopamine agonists that primarily act on downstream pathological events like oxidative stress and apoptosis, M30 targets a more upstream process central to the pathogenesis of synucleinopathies.
A comprehensive meta-analysis requires further studies to populate the comparative data tables outlined above. Future research should focus on:
-
Head-to-Head Comparisons: Directly comparing M30 with Pramipexole and Ropinirole within the same in vitro and in vivo experimental paradigms.
-
Mechanism of Action Validation: Using techniques like Thioflavin T (ThT) aggregation assays and Western blotting to confirm M30's effect on α-Synuclein oligomerization in vivo.[1]
-
Safety and Pharmacokinetics: Establishing the blood-brain barrier permeability, metabolic stability, and off-target effects of M30.
-
Advanced Models: Testing efficacy in genetic models of Parkinson's Disease or in more complex organotypic slice cultures to enhance translational relevance.[28]
By systematically applying the protocols and comparative frameworks detailed in this guide, the scientific community can rigorously evaluate the neuroprotective potential of M30 and other novel octahydroisoquinoline derivatives, moving us closer to a disease-modifying therapy for Parkinson's Disease.
References
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MPTP Mouse Models of Parkinson's Disease: An Update - PMC. PubMed Central. [Link]
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Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke. PubMed. [Link]
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MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine. [Link]
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[Neuroprotective effect of dopamine agonists]. PubMed. [Link]
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MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]
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Rotarod Protocol. International Mouse Phenotyping Consortium. [Link]
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Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. MDPI. [Link]
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Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]
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Dopamine Receptor Agonists for Protection and Repair in Parkinsons Disease. Current Topics in Medicinal Chemistry. [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed Central. [Link]
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Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism. PubMed. [Link]
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Prophylactic Neuroprotection by Norpsilocin and an In Vitro Model of Parkinson's Disease. ResearchGate. [Link]
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Ropinirole induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats. PubMed. [Link]
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Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. [Link]
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Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. [Link]
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In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. [Link]
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Clinical Observation of Ropinirole Hydrochloride in the Treatment of Parkinson's Disease. PubMed Central. [Link]
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Ropinirole. StatPearls - NCBI Bookshelf. [Link]
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Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]
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Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. MDPI. [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed. [Link]
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Neuroprotective effects of catechins in an experimental Parkinson's disease model and SK-N-AS cells: evaluation of cell viability, anti-inflammatory and anti-apoptotic effects. Taylor & Francis Online. [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. R Discovery. [Link]
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Neuroprotective Role of Dopamine Agonists. OUCI. [Link]
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Neurotrophic Effect of Isoquinoline Derivatives in Primary Cortical Culture. PubMed. [Link]
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The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. Semantic Scholar. [Link]
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Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. [Link]
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Neuroprotection and dopamine agonists. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-octahydroisoquinolin-2(1H)-ylethanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-octahydroisoquinolin-2(1H)-ylethanamine, a substituted isoquinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and general principles of hazardous waste management to ensure the highest standards of safety and environmental stewardship.
The core principle of this guide is to treat this compound with a high degree of caution, assuming it possesses the hazardous characteristics of both the isoquinoline core and the ethanamine side chain. The isoquinoline structure suggests potential toxicity and harm to aquatic life, while the ethanamine group indicates alkalinity and potential corrosivity.[1][2]
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough hazard assessment is paramount. Based on analogous compounds, this compound should be presumed to be a hazardous waste.
Table 1: Postulated Hazardous Characteristics
| Characteristic | Basis for Postulation | Potential GHS Hazard Statements |
| Toxicity | The isoquinoline core is present in many biologically active and toxic compounds.[2] | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[3] |
| Corrosivity | The ethanamine side chain imparts basic properties, which can be corrosive to skin and eyes.[1] | H314: Causes severe skin burns and eye damage. |
| Environmental Hazard | Many nitrogen-containing heterocyclic compounds are harmful to aquatic life.[1] | H410/H412: Very toxic/harmful to aquatic life with long-lasting effects.[1] |
Due to these potential hazards, under no circumstances should this compound or its waste streams be disposed of down the drain or in regular trash.[4] Evaporation in a fume hood is not an acceptable method of disposal for significant quantities.[4]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Skin and Body Protection : A lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.
Always wash hands thoroughly after handling the chemical waste.
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Waste Streams : Establish separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated labware (e.g., pipette tips, weighing boats), gloves, and paper towels.
-
Liquid Waste (Non-halogenated Solvents) : Solutions of the compound in solvents like methanol, ethanol, or acetonitrile.
-
Liquid Waste (Halogenated Solvents) : Solutions in solvents such as dichloromethane or chloroform.
-
Aqueous Waste : Acidic or basic solutions containing the compound. Note that due to its amine group, this compound will likely be in a basic aqueous waste stream unless neutralized.
-
-
Container Requirements :
-
Use containers made of compatible materials (e.g., high-density polyethylene (HDPE) for many solvents and aqueous waste).
-
Ensure containers are in good condition and have secure, tight-fitting lids.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] The approximate concentration and solvent should also be indicated.
-
Keep waste containers closed except when adding waste.[4][5]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Wear appropriate PPE before attempting to clean the spill.
-
Containment : For liquid spills, use a chemical absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Cleanup : Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the steps for preparing different waste streams of this compound for disposal by a licensed hazardous waste contractor.
Protocol 1: Disposal of Unused Neat Compound
-
If the original container is to be disposed of, ensure it is securely sealed.
-
Place the original container in a larger, compatible, and labeled overpack container if there is any sign of damage to the original container.
-
Store in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and acids.[6]
Protocol 2: Disposal of Contaminated Solid Waste
-
Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) in a designated, lined, and labeled hazardous waste container.
-
Keep the container closed when not in use.
-
Store in the designated hazardous waste accumulation area.
Protocol 3: Disposal of Contaminated Liquid Waste (Solvents and Aqueous)
-
Segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled containers.
-
Segregate aqueous waste into a separate, labeled container. Given the basic nature of the ethanamine group, this waste will likely be alkaline. Do not mix with acidic waste streams.
-
Fill waste containers to no more than 90% of their capacity to allow for vapor expansion.[5]
-
Ensure all containers are tightly sealed and stored in secondary containment (e.g., a spill tray) to prevent leaks and spills.[4]
-
Store in the designated hazardous waste accumulation area, away from heat and ignition sources.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Record Keeping
The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.[4] This typically involves incineration at a permitted facility. Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional policies and local regulations.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to safety and regulatory compliance.
References
-
Activating Group Recycling in Action: A Rhodium-Catalyzed Carbothiolation Route to Substituted Isoquinolines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). Royal Society of Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
A Versatile Synthesis of Substituted Isoquinolines. (2012, December 7). National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-Octahydroisoquinolin-2(1H)-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
As a novel small molecule with potential therapeutic applications, 2-octahydroisoquinolin-2(1H)-ylethanamine, also referenced in some literature as M30, is increasingly being utilized in neuroscience research, particularly in studies related to synucleinopathies like Parkinson's disease.[1][2][3] This guide provides essential, immediate safety and logistical information for its handling and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are grounded in established safety principles and specific data for this compound.
Understanding the Hazard Profile
A thorough risk assessment is the foundation of safe laboratory practice. Based on available safety data, this compound presents the following hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and toxic in contact with skin (Acute toxicity, Dermal - Category 3). This necessitates stringent measures to prevent ingestion and dermal exposure.
-
Skin and Eye Irritation: It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2A). Direct contact with skin or eyes must be avoided.
-
Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects. Proper disposal procedures are therefore critical to prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles- Particulate respirator (N95 or higher) if handling powders outside of a certified chemical fume hood |
| Solution Preparation and Handling | - Nitrile or neoprene gloves- Laboratory coat- Chemical splash goggles- Work should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or vapors. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile or neoprene gloves- Laboratory coat- Chemical splash goggles |
Causality Behind PPE Choices:
-
Gloves: The requirement for nitrile or neoprene gloves stems from the compound's dermal toxicity. These materials offer good resistance to a broad range of chemicals. Double-gloving is a best practice when handling highly toxic substances to provide an additional barrier and a means of safe doffing in case of contamination.
-
Eye Protection: The designation of "serious eye irritation" necessitates the use of chemical splash goggles, especially when there is a risk of splashing.
-
Respiratory Protection: While the vapor pressure of the compound may be low, the use of a fume hood or a particulate respirator when handling the solid form mitigates the risk of inhaling fine particles.
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating system for the safe handling of this compound, from receipt to use.
3.1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
3.2. Preparation of Stock Solutions:
-
Work Area: Conduct all solution preparations in a certified chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: If starting from a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat.
-
Dissolving: Add the solvent to the solid in a suitable container. Gently swirl or vortex to dissolve. Avoid heating unless the protocol specifically requires it, and if so, do so with extreme caution and adequate ventilation.
-
Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3.3. Experimental Use:
-
Minimize Quantities: Use the smallest quantity of the compound necessary for the experiment.
-
Controlled Environment: All manipulations should be performed in a manner that minimizes the creation of aerosols or dust.
-
Decontamination: After each use, decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.
Emergency Procedures: Spill and Exposure Response
A clear and practiced emergency plan is crucial.
4.1. Spill Response Workflow:
Sources
- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
